Product packaging for 1-Propanol, 2-amino-3-mercapto-(Cat. No.:CAS No. 125509-78-6)

1-Propanol, 2-amino-3-mercapto-

Cat. No.: B3320590
CAS No.: 125509-78-6
M. Wt: 107.18 g/mol
InChI Key: CFBPGADIXTVKBS-UHFFFAOYSA-N
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Description

1-Propanol, 2-amino-3-mercapto- is a useful research compound. Its molecular formula is C3H9NOS and its molecular weight is 107.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanol, 2-amino-3-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 2-amino-3-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NOS B3320590 1-Propanol, 2-amino-3-mercapto- CAS No. 125509-78-6

Properties

IUPAC Name

2-amino-3-sulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c4-3(1-5)2-6/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPGADIXTVKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Physicochemical Landscape of 2-Amino-3-mercapto-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Propanol, 2-amino-3-mercapto-, a molecule of interest in various scientific domains due to its structural relation to the amino acid L-cysteine. This document outlines its known properties, details relevant experimental protocols for their determination, and explores a plausible synthetic pathway. Furthermore, a hypothetical signaling pathway is presented to stimulate further research into its potential biological activities.

Core Physicochemical Properties

1-Propanol, 2-amino-3-mercapto-, also known as 2-amino-3-sulfanylpropan-1-ol or cysteinol, is a chiral amino alcohol containing a thiol group. Its structure suggests potential roles as a reducing agent, a metal chelator, and a precursor for biologically active molecules. The majority of the available data on its physicochemical properties are predicted values, underscoring the need for further experimental validation.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 1-Propanol, 2-amino-3-mercapto-.

PropertyValueSource
Molecular Formula C₃H₉NOSPubChem
Molar Mass 107.17 g/mol ChemBK[1]
Density 1.144 ± 0.06 g/cm³ (Predicted)ChemBK[1]
Boiling Point 261.3 ± 30.0 °C at 760 mmHg (Predicted)ChemBK[1]
pKa 9.76 ± 0.10 (Predicted)ChemBK[1]
XLogP3 -1 (Predicted)PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 107.04048508PubChem
Topological Polar Surface Area 67.5 ŲPubChem
Heavy Atom Count 6PubChem
CAS Number 584-01-0ChemBK[1]
IUPAC Name 2-amino-3-sulfanylpropan-1-olPubChem

Experimental Protocols

Detailed experimental procedures are crucial for the validation of predicted physicochemical properties. Below are standard methodologies for determining key parameters applicable to 1-Propanol, 2-amino-3-mercapto-.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 1-Propanol, 2-amino-3-mercapto- and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M). To prevent oxidation of the thiol group, the water should be degassed, and the experiment conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino or thiol group has been protonated or deprotonated. This can be determined from the midpoint of the buffer region on the titration curve.

Determination of Boiling Point by Ebulliometry

The boiling point provides information about the volatility of a substance.

Methodology:

  • Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation: Place a small volume of purified 1-Propanol, 2-amino-3-mercapto- into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating and Measurement: Heat the flask gently. The temperature of the vapor will rise and then stabilize as the liquid boils and the vapor condenses. The boiling point is the constant temperature recorded on the thermometer when the liquid is boiling and there is a steady condensation of the vapor. Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density by Pycnometry

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology:

  • Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer accurately. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again. The difference in mass allows for the precise determination of the pycnometer's volume.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the sample of 1-Propanol, 2-amino-3-mercapto- at the same temperature as the calibration. Weigh the filled pycnometer.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.

Synthesis and Potential Biological Role

Plausible Synthetic Pathway

A plausible and efficient synthesis of 1-Propanol, 2-amino-3-mercapto- can be achieved through the reduction of the carboxylic acid group of the readily available amino acid L-cysteine.

G Synthetic Workflow for 2-Amino-3-mercapto-1-propanol cluster_0 Starting Material cluster_1 Reduction cluster_2 Product L-Cysteine L-Cysteine Reduction_Step Reduction of Carboxylic Acid (e.g., with LiAlH₄ in THF) L-Cysteine->Reduction_Step Product 1-Propanol, 2-amino-3-mercapto- (Cysteinol) Reduction_Step->Product

Caption: Synthesis of 2-Amino-3-mercapto-1-propanol from L-Cysteine.

Hypothetical Biological Signaling Pathway: Antioxidant and Anti-inflammatory Activity

Given its structural similarity to cysteine, a key precursor to the major intracellular antioxidant glutathione, 1-Propanol, 2-amino-3-mercapto- may possess antioxidant properties.[2] The presence of the thiol group allows it to potentially scavenge reactive oxygen species (ROS). Furthermore, some amino alcohols have been shown to inhibit Toll-like receptor 4 (TLR4) signaling, a key pathway in the inflammatory response.[1][3][4]

The following diagram illustrates a hypothetical mechanism by which 1-Propanol, 2-amino-3-mercapto- could exert both antioxidant and anti-inflammatory effects.

G Hypothetical Signaling Pathway of 2-Amino-3-mercapto-1-propanol cluster_0 Extracellular Stimuli cluster_1 Cellular Response cluster_2 Therapeutic Intervention LPS Lipopolysaccharide (LPS) TLR4 TLR4 Receptor LPS->TLR4 Activates ROS_Source Cellular Stressors (e.g., UV, Pathogens) ROS Reactive Oxygen Species (ROS) ROS_Source->ROS Generates NFkB NF-κB Activation TLR4->NFkB Initiates Signaling Cascade ROS->NFkB Activates Inflammation Inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes Transcription Compound 1-Propanol, 2-amino-3-mercapto- Compound->TLR4 Inhibits Compound->ROS Scavenges

Caption: Potential antioxidant and anti-inflammatory actions.

This proposed pathway suggests that 1-Propanol, 2-amino-3-mercapto- may directly neutralize ROS, thereby reducing oxidative stress. Concurrently, it might inhibit the binding of inflammatory triggers like lipopolysaccharide (LPS) to TLR4, thus dampening the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines.

Conclusion

1-Propanol, 2-amino-3-mercapto- is a molecule with intriguing physicochemical properties and potential biological activities that warrant further investigation. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals. Experimental validation of its predicted properties and exploration of its efficacy in the proposed biological pathways could unveil novel therapeutic applications for this versatile compound.

References

An In-depth Technical Guide to the Structure and Conformation of 2-amino-3-mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3-mercapto-1-propanol, also known as cysteinol, is a chiral amino alcohol containing a thiol group. Its structure is analogous to the amino acid cysteine, with the carboxylic acid group reduced to a primary alcohol. This modification has significant implications for its chemical properties and potential biological activities, making it a molecule of interest in medicinal chemistry and drug development. The presence of three distinct functional groups—amine, thiol, and alcohol—within a small, flexible backbone allows for a rich conformational landscape and diverse intermolecular interactions. Understanding the three-dimensional structure and conformational preferences of cysteinol is crucial for elucidating its structure-activity relationships and for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the structural and conformational aspects of 2-amino-3-mercapto-1-propanol, including tabulated structural data, detailed experimental protocols for its characterization, and visualizations of relevant chemical and biological pathways.

Molecular Structure and Properties

2-amino-3-mercapto-1-propanol is a small organic molecule with the chemical formula C₃H₉NOS.[1][2] Its structure consists of a three-carbon propane backbone substituted with an amino group at position 2, a mercapto (thiol) group at position 3, and a hydroxyl group at position 1. The carbon at position 2 is a chiral center, meaning the molecule can exist as two enantiomers: (R)-2-amino-3-mercapto-1-propanol and (S)-2-amino-3-mercapto-1-propanol.

Key Identifiers:

  • IUPAC Name: 2-amino-3-sulfanylpropan-1-ol[1]

  • CAS Number: 584-01-0[3]

  • Molecular Weight: 107.18 g/mol [1]

Conformational Analysis

The conformational flexibility of 2-amino-3-mercapto-1-propanol arises from the free rotation around its single bonds. The relative orientation of the amino, thiol, and hydroxyl groups is determined by the dihedral angles along the C1-C2 and C2-C3 bonds. These conformations are influenced by a variety of factors, including intramolecular hydrogen bonding, steric hindrance, and solvent effects.

ParameterValueSource Analogy
Bond Lengths (Å)
C1 - C2~1.53General Alkane C-C
C2 - C3~1.53General Alkane C-C
C1 - O1~1.43General C-O
C2 - N2~1.47General C-N
C3 - S3~1.82General C-S
Bond Angles (°)
O1 - C1 - C2~112sp³ Carbon
C1 - C2 - N2~110sp³ Carbon
C1 - C2 - C3~112sp³ Carbon
N2 - C2 - C3~110sp³ Carbon
C2 - C3 - S3~114sp³ Carbon
Dihedral Angles (°)
H(O1) - O1 - C1 - C2VariesRotational Freedom
O1 - C1 - C2 - N2VariesRotational Freedom
N2 - C2 - C3 - S3VariesRotational Freedom
Analogous Dihedral Angles
φ (phi)-150 to -60, 60 to 180[4]
ψ (psi)-180 to -150, -90 to 90, 150 to 180[4]
χ1 (chi1)-90, 180, 60[4]

Note: Dihedral angles (φ, ψ, χ1) are provided as representative ranges observed in the conformational analysis of N-acetyl-L-cysteine-N-methylamide and serve as a plausible model for the conformational space of 2-amino-3-mercapto-1-propanol.

Experimental Protocols for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of small molecules in solution. For 2-amino-3-mercapto-1-propanol, ¹H and ¹³C NMR would confirm the carbon skeleton and the location of the functional groups. Advanced 2D NMR techniques like COSY and HSQC would establish the connectivity between protons and carbons. The chirality of the molecule can be determined by derivatizing the amino and alcohol groups with a chiral agent, which induces diastereomeric differences in the NMR spectra of the enantiomers.[5][6]

Generalized Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-3-mercapto-1-propanol in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key signals would include multiplets for the CH₂OH, CH(NH₂), and CH₂SH protons.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum to identify the three distinct carbon environments.

  • 2D NMR Acquisition: Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Chiral Derivatization (for enantiomeric discrimination):

    • React the amino alcohol with a chiral derivatizing agent such as Mosher's acid chloride or a chiral isocyanate.

    • Purify the resulting diastereomeric derivatives.

    • Acquire ¹H NMR spectra for each diastereomer and compare the chemical shifts of key protons to determine the absolute configuration.[5][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and dihedral angles. The primary challenge for a small, flexible molecule like 2-amino-3-mercapto-1-propanol is obtaining a high-quality single crystal suitable for diffraction.

Generalized Protocol for Small Molecule X-ray Crystallography:

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals. A co-crystallization agent may be used if the molecule is difficult to crystallize on its own.[7][8]

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.5 mm in size) and mount it on a goniometer head.[9][10]

  • Data Collection:

    • Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Rotate the crystal in the X-ray beam and collect the diffraction pattern (reflections) on a detector.[11]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Signaling Pathways and Workflows

While specific signaling pathways directly involving 2-amino-3-mercapto-1-propanol are not well-documented, its structural similarity to cysteine suggests potential involvement in pathways related to redox signaling and oxidative stress. Thiols are known to play crucial roles in cellular signaling, often through post-translational modifications of proteins.[12]

Below is a hypothetical signaling pathway illustrating the potential role of an amino thiol in cellular redox regulation.

Hypothetical_Thiol_Signaling Hypothetical Signaling Pathway of an Amino Thiol cluster_stimulus Cellular Stress cluster_cellular_components Cellular Components cluster_response Cellular Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Target_Protein Target Protein (with Cys residue) Oxidative_Stress->Target_Protein Oxidizes Cys Amino_Thiol 2-amino-3-mercapto-1-propanol Amino_Thiol->Target_Protein Reduces Cys-SOH Altered_Function Altered Protein Function (e.g., enzyme inhibition/activation) Target_Protein->Altered_Function Leads to Reductase Thioredoxin Reductase Reductase->Amino_Thiol Maintains reduced state Signaling_Cascade Downstream Signaling Cascade Altered_Function->Signaling_Cascade Initiates

Caption: Hypothetical role of 2-amino-3-mercapto-1-propanol in redox signaling.

The following diagram illustrates a typical experimental workflow for the structural characterization of 2-amino-3-mercapto-1-propanol.

Experimental_Workflow Experimental Workflow for Structural Characterization Synthesis Synthesis and Purification Purity_Analysis Purity Analysis (e.g., HPLC, Mass Spec) Synthesis->Purity_Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Purity_Analysis->NMR_Spectroscopy Crystallization Crystallization Trials Purity_Analysis->Crystallization Conformational_Analysis Computational Conformational Analysis NMR_Spectroscopy->Conformational_Analysis Xray_Diffraction X-ray Diffraction Crystallization->Xray_Diffraction Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Structure_Solution->Conformational_Analysis Final_Structure Final 3D Structure and Conformational Profile Structure_Solution->Final_Structure Conformational_Analysis->Final_Structure

Caption: Workflow for determining the 3D structure of 2-amino-3-mercapto-1-propanol.

Conclusion

2-amino-3-mercapto-1-propanol is a molecule with significant potential in various scientific domains, particularly in the development of new pharmaceuticals. A thorough understanding of its three-dimensional structure and conformational preferences is fundamental to unlocking this potential. This guide has provided an overview of its key structural features, offered generalized protocols for its detailed characterization using NMR spectroscopy and X-ray crystallography, and presented a hypothetical framework for its potential biological role. Further experimental and computational studies are warranted to fully elucidate the rich conformational landscape of this versatile molecule and its interactions with biological targets.

References

Spectroscopic Analysis of 2-Amino-3-mercapto-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3-mercapto-1-propanol, a trifunctional amino thiol, presents a unique molecular architecture of interest in various scientific domains, including drug development and materials science. Its structure, containing primary amine, thiol, and primary alcohol functional groups, suggests a rich and complex spectroscopic profile. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-amino-3-mercapto-1-propanol, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-amino-3-mercapto-1-propanol, this section provides predicted data based on established spectroscopic principles and data from analogous compounds. These tables are intended to serve as a reference for the identification and characterization of the molecule. The molecular formula of 2-amino-3-mercapto-1-propanol is C₃H₉NOS, and its molecular weight is approximately 107.18 g/mol .[1][2]

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen, nitrogen, and sulfur atoms.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H on C1 (-CH₂OH)3.5 - 3.8Doublet of doublets (dd)J(H,H) ≈ 5-7, J(H,H) ≈ 11-12
H on C2 (-CH(NH₂)-)2.9 - 3.3Multiplet (m)
H on C3 (-CH₂SH)2.5 - 2.8Doublet of doublets (dd)J(H,H) ≈ 6-8, J(H,H) ≈ 13-14
-OHVariable (solvent dependent)Broad singlet (br s)
-NH₂Variable (solvent dependent)Broad singlet (br s)
-SHVariable (solvent dependent)Triplet (t) or broad singletJ(H,H) ≈ 7-9
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
C1 (-CH₂OH)60 - 65
C2 (-CH(NH₂)-)50 - 55
C3 (-CH₂SH)25 - 30
Predicted FT-IR Data

The infrared spectrum will show characteristic absorption bands for the alcohol, amine, and thiol functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch (alcohol)3200 - 3600Broad
N-H stretch (amine)3300 - 3500Medium, may show two bands
C-H stretch (aliphatic)2850 - 3000Medium to strong
S-H stretch (thiol)2550 - 2600Weak
N-H bend (amine)1590 - 1650Medium
C-O stretch (primary alcohol)1000 - 1050Strong
C-N stretch1020 - 1250Medium
C-S stretch600 - 800Weak
Predicted Mass Spectrometry Data

In electron ionization mass spectrometry, the molecule is expected to fragment in a predictable manner.

m/zProposed FragmentDescription
107[C₃H₉NOS]⁺Molecular Ion (M⁺)
90[M - NH₃]⁺Loss of ammonia
89[M - H₂O]⁺Loss of water
74[M - SH]⁺Loss of sulfhydryl radical
76[CH₂(NH₂)CH₂SH]⁺α-cleavage (loss of CH₂OH)
44[CH(NH₂)CH₂]⁺Further fragmentation
30[CH₂NH₂]⁺Common amine fragment

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-amino-3-mercapto-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 2-amino-3-mercapto-1-propanol sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)[3]

  • NMR tubes (5 mm diameter)[3][4]

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-20 mg of the 2-amino-3-mercapto-1-propanol sample.[3]

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[3][5]

    • Ensure complete dissolution by gentle vortexing or sonication.[3]

    • Transfer the solution to an NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[3]

    • Cap the NMR tube securely.[3]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner.

    • Lock the spectrometer on the deuterium signal of the solvent.[3]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[3]

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • 2-amino-3-mercapto-1-propanol sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl, KBr)[6][7]

  • Pipettes

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure (using ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean and free of any residues.[8]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid 2-amino-3-mercapto-1-propanol sample directly onto the ATR crystal.[8]

    • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[6]

    • Clean the ATR crystal thoroughly with a suitable solvent after the measurement.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • 2-amino-3-mercapto-1-propanol sample

  • Mass spectrometer with an electron ionization (EI) source

  • Volatile solvent (if necessary for sample introduction)

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. For a volatile liquid, this can be done via a heated inlet system.[9]

  • Ionization and Analysis:

    • The sample molecules are bombarded with a beam of high-energy electrons to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[9]

    • A detector measures the abundance of each ion.[9]

  • Data Interpretation:

    • The resulting mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of 2-amino-3-mercapto-1-propanol.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry cluster_result Final Characterization Sample 2-Amino-3-mercapto- 1-propanol Dissolution Dissolve in Deuterated Solvent Sample->Dissolution FTIR_Sample Place Sample on ATR Crystal Sample->FTIR_Sample MS_Introduction Introduce Sample into Ion Source Sample->MS_Introduction Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Acquisition ¹H and ¹³C NMR Acquisition Transfer->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Processing->NMR_Analysis Structure_Confirmation Structural Confirmation NMR_Analysis->Structure_Confirmation FTIR_Acquisition Acquire Spectrum FTIR_Sample->FTIR_Acquisition FTIR_Analysis Identify Functional Group Bands FTIR_Acquisition->FTIR_Analysis FTIR_Analysis->Structure_Confirmation MS_Analysis Ionization and m/z Analysis MS_Introduction->MS_Analysis MS_Interpretation Analyze Fragmentation Pattern MS_Analysis->MS_Interpretation MS_Interpretation->Structure_Confirmation

Caption: Overall workflow for the spectroscopic characterization of 2-amino-3-mercapto-1-propanol.

Logical_Relationship_Spectra cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule 2-Amino-3-mercapto-1-propanol C₃H₉NOS MW: 107.18 NMR NMR Spectroscopy ¹H NMR ¹³C NMR Molecule->NMR FTIR FT-IR Spectroscopy Functional Groups Molecule->FTIR MS Mass Spectrometry Molecular Weight Fragmentation Molecule->MS Connectivity Proton & Carbon Connectivity NMR->Connectivity Functional_Groups -OH, -NH₂, -SH Identification FTIR->Functional_Groups Molecular_Formula Molecular Formula Confirmation MS->Molecular_Formula Structure Elucidated Structure Connectivity->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Logical relationship between spectroscopic techniques and the structural information derived.

References

An In-depth Technical Guide to 2-Amino-3-mercapto-1-propanol (CAS 584-01-0)

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to a significant lack of publicly available experimental data for 2-Amino-3-mercapto-1-propanol, this guide summarizes the currently available information. Key experimental values for properties such as melting point, solubility, and comprehensive spectral data are not readily found in scientific literature. Similarly, detailed experimental protocols for its synthesis and specific biological activity, including signaling pathways, are not well-documented. The information presented herein is based on predicted data and general chemical principles.

Introduction

2-Amino-3-mercapto-1-propanol, with the CAS registry number 584-01-0, is a bifunctional organic molecule containing both an amino group and a thiol (mercaptan) group, as well as a primary alcohol. This trifunctionality suggests its potential as a versatile building block in organic synthesis and as a ligand in coordination chemistry. Its structural similarity to cysteine, an amino acid, hints at potential biological relevance, although specific studies are lacking. This document aims to provide a comprehensive overview of the known chemical and physical properties of this compound.

Chemical and Physical Properties

The available quantitative data for 2-Amino-3-mercapto-1-propanol is limited and largely based on computational predictions.

Table 1: Physicochemical Properties of 2-Amino-3-mercapto-1-propanol

PropertyValueSource
Molecular Formula C₃H₉NOSPubChem[1]
Molecular Weight 107.18 g/mol PubChem[1]
Predicted Boiling Point 261.3 ± 30.0 °CChemBK[2]
Predicted Density 1.144 ± 0.06 g/cm³ChemBK[2]
Predicted pKa 9.76 ± 0.10ChemBK[2]
Melting Point Not available-
Solubility Not available-

Experimental Protocols

Conceptual Synthetic Workflow

A plausible synthetic route could involve the ring-opening of a suitable epoxide with a thiol-containing nucleophile, followed by the introduction of an amino group. The following diagram illustrates a conceptual workflow.

G start Starting Material (e.g., Epichlorohydrin) step1 Nucleophilic Ring Opening (e.g., with NaSH) start->step1 intermediate Thiol-containing Intermediate step1->intermediate step2 Amination (e.g., with Ammonia) intermediate->step2 product 2-Amino-3-mercapto-1-propanol step2->product

Caption: Conceptual workflow for the synthesis of 2-Amino-3-mercapto-1-propanol.

Spectroscopic Data

Experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Amino-3-mercapto-1-propanol are not available in the searched databases. The predicted spectral information would be purely theoretical and is not included here to maintain a focus on experimentally verifiable data.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity of 2-Amino-3-mercapto-1-propanol or its involvement in any cellular signaling pathways. General classes of aminothiols are known to play roles in various biological processes, often related to their antioxidant properties or their ability to interact with metal ions. However, without specific studies on this compound, any discussion of its biological role would be speculative.

Hypothetical Workflow for Biological Activity Screening

Should this compound become the subject of biological investigation, a typical workflow for screening its activity and identifying involved signaling pathways is outlined below.

G cluster_screening Initial Screening cluster_target Target Identification cluster_pathway Pathway Elucidation A Compound Synthesis and Purification B In vitro Cell-based Assays (e.g., Cytotoxicity, Proliferation) A->B C Phenotypic Screening B->C D Affinity Chromatography C->D E Genomic/Proteomic Profiling C->E F Western Blotting for Key Signaling Proteins D->F E->F G Reporter Gene Assays F->G H Pathway Analysis Software G->H

Caption: General experimental workflow for identifying biological activity and signaling pathways.

Conclusion

2-Amino-3-mercapto-1-propanol (CAS 584-01-0) is a chemical entity for which there is a notable lack of comprehensive, experimentally validated data in the public domain. While its structure suggests potential applications in synthesis and medicinal chemistry, further research is required to elucidate its precise chemical properties, develop robust synthetic methods, and investigate its biological effects. This guide serves as a summary of the currently available predicted information and highlights the areas where further experimental investigation is needed.

References

Commercial Sourcing and Technical Guide for 2-Amino-3-mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of 2-amino-3-mercapto-1-propanol (CAS No. 584-01-0), a crucial building block in various research and development applications. Due to the nature of the specialty chemical market, detailed quantitative data such as purity, available quantities, and pricing are typically provided upon direct inquiry. This guide presents a list of known commercial suppliers and outlines a strategic workflow for procuring this compound. Furthermore, it includes hypothetical, yet detailed, experimental protocols for its synthesis and analysis, based on established chemical methodologies for analogous compounds.

Commercial Suppliers

Sourcing of 2-amino-3-mercapto-1-propanol is primarily concentrated among manufacturers and distributors in Asia. Researchers and procurement managers will need to engage directly with these companies to obtain specific product specifications, certificates of analysis, and pricing information.

Supplier NameLocationContact Information (where available)
ITIC MEDCHEM(SUZHOU) CO.,LTD.Suzhou, ChinaEmail: --INVALID-LINK--, Phone: 0512-68323967, 18015559028[1][2]
Shanghai Haohong Pharmaceutical Co., Ltd.Shanghai, ChinaEmail: --INVALID-LINK--, Phone: 400-8210725[1][3]
Suzhou ARTK Medchem Co., Ltd.Suzhou, ChinaEmail: --INVALID-LINK--, Phone: +86-512-68323658, +86-18168183658[1][4]
Dayang Chem (Hangzhou) Co., Ltd.Hangzhou, ChinaEmail: --INVALID-LINK--[5]
Shanghai Hanhong Scientific Co., Ltd.Shanghai, ChinaNot readily available[2]
YuChen Biological MedicineChinaEmail: --INVALID-LINK--, Phone: 0535-7295056, 15692356085[1]
AchemicaGlobalInquiry required via platform[6]

Supplier Selection Workflow

A systematic approach is crucial when selecting a supplier for a critical raw material. The following workflow outlines the key steps from initial identification to final procurement.

SupplierSelectionWorkflow A Identify Potential Suppliers B Request Quotations and Product Specifications A->B C Obtain and Review Certificate of Analysis (CoA) B->C D Evaluate Purity, Impurities, and Consistency C->D E Assess Lead Times and Shipping Logistics D->E F Negotiate Pricing and Payment Terms E->F G Place Purchase Order F->G

Figure 1. A logical workflow for the selection and procurement of a chemical supplier.

Hypothetical Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and analysis of 2-amino-3-mercapto-1-propanol. These are based on established chemical principles for similar molecules and should be adapted and optimized by qualified personnel in a laboratory setting.

Synthesis of 2-Amino-3-mercapto-1-propanol from Serine Methyl Ester

This synthetic route involves the conversion of a readily available starting material, serine methyl ester, through a multi-step process.

Step 1: Protection of the Amine and Hydroxyl Groups

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve serine methyl ester hydrochloride in dichloromethane (DCM).

  • Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (2.2 equivalents) dropwise.

  • Protection: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) for the protection of the amine group and tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) along with imidazole (1.2 equivalents) for the protection of the hydroxyl group.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Ester to the Alcohol

  • Reaction Setup: Dissolve the purified, protected serine derivative in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C and add lithium borohydride (LiBH₄) (1.5 equivalents) portion-wise.

  • Reaction: Stir the reaction at 0°C for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water, followed by 1M HCl. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Conversion of the Hydroxyl to a Leaving Group and Thiol Introduction

  • Mesylation: Dissolve the protected amino alcohol in DCM, cool to 0°C, and add triethylamine (1.5 equivalents) followed by methanesulfonyl chloride (1.2 equivalents). Stir for 1-2 hours.

  • Thiolation: In a separate flask, prepare a solution of sodium thioacetate (NaSAc) (2.0 equivalents) in dimethylformamide (DMF). Add the mesylated intermediate to this solution.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

Step 4: Deprotection

  • Acidic Deprotection: Dissolve the protected thioacetate derivative in a solution of 4M HCl in dioxane.

  • Reaction: Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Final Product: The resulting hydrochloride salt of 2-amino-3-mercapto-1-propanol can be used as is or neutralized with a suitable base.

SynthesisWorkflow A Serine Methyl Ester (Starting Material) B Amine and Hydroxyl Group Protection A->B (Boc)₂O, TBDMSCl C Ester Reduction to Alcohol B->C LiBH₄ D Hydroxyl to Leaving Group and Thiol Introduction C->D 1. MsCl 2. NaSAc E Deprotection D->E HCl in Dioxane F 2-Amino-3-mercapto-1-propanol (Final Product) E->F

Figure 2. A simplified workflow for the hypothetical synthesis of 2-amino-3-mercapto-1-propanol.

Analytical Protocol: Purity Determination by HPLC

This protocol outlines a method for determining the purity of 2-amino-3-mercapto-1-propanol using reverse-phase high-performance liquid chromatography (HPLC) with UV detection after derivatization.

1. Instrumentation and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Derivatizing agent: o-Phthaldialdehyde (OPA) solution with a thiol, such as N-acetyl-L-cysteine.

  • Borate buffer (pH 9.5).

  • Sample of 2-amino-3-mercapto-1-propanol.

  • Acetonitrile, water (HPLC grade).

2. Sample Preparation and Derivatization

  • Accurately weigh and dissolve a small amount of 2-amino-3-mercapto-1-propanol in a diluent (e.g., water or a mild buffer) to a known concentration (e.g., 1 mg/mL).

  • In a small vial, mix an aliquot of the sample solution with the borate buffer and the OPA/thiol derivatizing reagent.

  • Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.

3. HPLC Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 337 nm (typical for OPA derivatives).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30-31 min: 95% to 5% B (linear gradient)

    • 31-35 min: 5% B (equilibration)

4. Data Analysis

  • Integrate the peak area of the derivatized 2-amino-3-mercapto-1-propanol.

  • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

AnalyticalWorkflow A Sample Preparation (Dissolution) B Derivatization with OPA/Thiol Reagent A->B C HPLC Injection and Chromatographic Separation B->C D UV Detection C->D E Data Integration and Purity Calculation D->E

Figure 3. A workflow for the analytical purity determination of 2-amino-3-mercapto-1-propanol by HPLC.

References

Technical Guide: Solubility Profile of 2-Amino-3-mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-3-mercapto-1-propanol (CAS No: 584-01-0), a crucial building block in various chemical syntheses, including pharmaceutical drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility based on the molecule's structural features and provides detailed, generalized experimental protocols for its determination. This guide aims to equip researchers with the necessary information to effectively utilize 2-amino-3-mercapto-1-propanol in their work.

Introduction

2-Amino-3-mercapto-1-propanol, also known as cysteinol, is a trifunctional molecule containing an amino group, a thiol (mercapto) group, and a primary alcohol group.[1] Its molecular formula is C3H9NOS, and it has a molecular weight of 107.18 g/mol .[1] The presence of these polar functional groups dictates its physical and chemical properties, including its solubility in various solvents. Understanding the solubility of this compound is critical for its application in drug design, synthesis, and formulation, where it may serve as a chiral intermediate or a component of a larger therapeutic molecule.[2]

Predicted Solubility Profile

Based on its molecular structure, 2-amino-3-mercapto-1-propanol is expected to exhibit the following solubility characteristics:

  • High Solubility in Polar Protic Solvents: The presence of the amine (-NH2), hydroxyl (-OH), and thiol (-SH) groups allows for extensive hydrogen bonding with polar protic solvents like water, methanol, ethanol, and isopropanol.[3][4] Therefore, high solubility in these solvents is anticipated.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors, are also expected to be effective at dissolving 2-amino-3-mercapto-1-propanol.

  • Low Solubility in Nonpolar Solvents: Due to its high polarity, the compound is predicted to have very low solubility in nonpolar solvents like hexane, toluene, and diethyl ether.

The pH of the aqueous solution will significantly influence the solubility of 2-amino-3-mercapto-1-propanol. As an amino alcohol, it can exist in different ionic forms.[4] In acidic solutions, the amino group will be protonated (-NH3+), increasing its polarity and likely enhancing its solubility in water. In basic solutions, the thiol and hydroxyl groups can be deprotonated (-S- and -O-), which would also be expected to increase aqueous solubility.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for 2-amino-3-mercapto-1-propanol in various solvents. The following table is provided as a template for researchers to populate as they perform experimental determinations.

SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
Water25Data not availableGravimetric/Spectroscopic
Methanol25Data not availableGravimetric/Spectroscopic
Ethanol25Data not availableGravimetric/Spectroscopic
Isopropanol25Data not availableGravimetric/Spectroscopic
Acetone25Data not availableGravimetric/Spectroscopic
Acetonitrile25Data not availableGravimetric/Spectroscopic
Dimethyl Sulfoxide (DMSO)25Data not availableGravimetric/Spectroscopic
Dichloromethane (DCM)25Data not availableGravimetric/Spectroscopic
Hexane25Data not availableGravimetric/Spectroscopic

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 2-amino-3-mercapto-1-propanol. This method can be adapted based on the specific solvent and available analytical equipment.

Objective: To determine the equilibrium solubility of 2-amino-3-mercapto-1-propanol in a given solvent at a specified temperature.

Materials:

  • 2-Amino-3-mercapto-1-propanol (high purity)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-amino-3-mercapto-1-propanol to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification of Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

      • Once the solvent is completely removed, weigh the vial containing the dried solute.

      • The difference in weight will give the mass of the dissolved 2-amino-3-mercapto-1-propanol.

    • Spectroscopic/Chromatographic Method:

      • Dilute the filtered sample to a concentration within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using a suitable analytical technique (e.g., HPLC-UV) to determine the concentration of 2-amino-3-mercapto-1-propanol.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass or concentration of the solute and the initial volume of the solvent used.

Visualizations

Experimental_Workflow_for_Solubility_Determination start Start prepare_solutions Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solutions->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (0.45 µm Syringe Filter) separate->filter quantify Quantify Solute Concentration (Gravimetric, HPLC, etc.) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for experimental solubility determination.

Factors_Influencing_Solubility solubility Solubility of 2-Amino-3-mercapto-1-propanol solvent_polarity Solvent Polarity solvent_polarity->solubility temperature Temperature temperature->solubility ph pH of Aqueous Solution ph->solubility molecular_structure Molecular Structure (-NH2, -SH, -OH) molecular_structure->solubility

Caption: Key factors influencing the solubility of the compound.

Conclusion

References

Stability and Storage of 2-Amino-3-mercapto-1-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-amino-3-mercapto-1-propanol (also known as cysteinol). Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from safety data sheets, studies on analogous aminothiols such as cysteine, and established principles of pharmaceutical forced degradation studies. The information herein is intended to guide researchers in handling, storing, and assessing the stability of 2-amino-3-mercapto-1-propanol in a laboratory and developmental setting.

Physicochemical Properties and Inherent Stability

2-Amino-3-mercapto-1-propanol is a trifunctional molecule containing a primary amine, a primary thiol (mercaptan), and a primary alcohol. The presence of the thiol group makes the molecule highly susceptible to oxidation, which is the primary degradation pathway. The amino group can also participate in various reactions, and the molecule's overall stability is influenced by environmental factors such as oxygen, light, temperature, and pH.

Table 1: General Physicochemical Properties of 2-Amino-3-mercapto-1-propanol

PropertyValueSource
Molecular FormulaC₃H₉NOSPubChem[1]
Molecular Weight107.18 g/mol PubChem[1]
AppearanceAssumed to be a solid or liquidGeneral Knowledge
Melting PointDecomposes at 240 °CSigma-Aldrich[2]
SolubilitySoluble in water, DMSO, and ethanolAbcam[3]

Recommended Storage Conditions

To maintain the integrity and purity of 2-amino-3-mercapto-1-propanol, proper storage is critical. The following conditions are recommended based on guidelines for similar aminothiol compounds.

Table 2: Recommended Storage Conditions for 2-Amino-3-mercapto-1-propanol

ConditionRecommendationRationale
Temperature Long-term: ≤ -20°CShort-term: 2-8°CTo minimize thermal degradation and slow down oxidative processes.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).To prevent oxidation of the thiol group.[4]
Light Protect from light.To prevent photolytic degradation.[4]
Moisture Store in a dry environment, tightly sealed.The compound is hygroscopic and moisture can facilitate degradation.[4]
Container Tightly closed, appropriate for low-temperature storage.To prevent exposure to air and moisture.[2][4]

Potential Degradation Pathways

The primary degradation pathway for 2-amino-3-mercapto-1-propanol is the oxidation of the thiol group. This can proceed through several stages, forming a disulfide dimer and subsequently more highly oxidized sulfur species such as sulfenic, sulfinic, and sulfonic acids. The amino group can also undergo degradation, though this is generally less facile than thiol oxidation.

G cluster_main Proposed Oxidative Degradation Pathway of 2-Amino-3-mercapto-1-propanol A 2-Amino-3-mercapto-1-propanol (Cysteinol) B Disulfide Dimer A->B Oxidation (e.g., O2, mild oxidants) C Sulfenic Acid Derivative B->C Further Oxidation D Sulfinic Acid Derivative C->D Further Oxidation E Sulfonic Acid Derivative (Cysteic Acid Analogue) D->E Further Oxidation

Proposed oxidative degradation pathway for 2-amino-3-mercapto-1-propanol.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The following are detailed, representative protocols for conducting forced degradation studies on 2-amino-3-mercapto-1-propanol. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and practices for similar molecules.

General Preparation

A stock solution of 2-amino-3-mercapto-1-propanol (e.g., 1 mg/mL) should be prepared in an appropriate solvent, such as deoxygenated water or a suitable buffer. All manipulations of the stock solution and subsequent dilutions should be performed under an inert atmosphere where possible to minimize baseline oxidation.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot.

    • Dilute to a suitable concentration with the mobile phase for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot.

  • Quench the reaction if necessary (e.g., with sodium bisulfite).

  • Dilute to a suitable concentration with the mobile phase for analysis.

Thermal Degradation
  • Solid State:

    • Place a known amount of solid 2-amino-3-mercapto-1-propanol in a clean, dry vial.

    • Heat the vial in an oven at a temperature below the decomposition point (e.g., 80°C) for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Solution State:

    • Prepare a solution of 2-amino-3-mercapto-1-propanol in a suitable solvent (e.g., water or a buffer).

    • Incubate the solution at 60°C for 48 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

Photolytic Degradation
  • Expose a solution of 2-amino-3-mercapto-1-propanol to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • At the end of the exposure period, analyze both the exposed and control samples.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of 2-Amino-3-mercapto-1-propanol B Stress Conditions A->B C Hydrolytic (Acid, Base, Neutral) B->C D Oxidative (e.g., H2O2) B->D E Thermal (Solid and Solution) B->E F Photolytic (UV/Vis Light) B->F G Sample at Time Points C->G D->G E->G F->G H Neutralize/Quench (if necessary) G->H I Dilute for Analysis H->I J Analyze via Stability-Indicating Method (e.g., HPLC-MS) I->J

Workflow for forced degradation studies.

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is highly recommended.

Table 3: Hypothetical Stability-Indicating HPLC Method Parameters

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and Mass Spectrometry (ESI+)
Injection Volume 10 µL

Summary of Expected Stability Behavior

Based on the chemistry of aminothiols, the following stability profile for 2-amino-3-mercapto-1-propanol can be anticipated. This data is illustrative and should be confirmed by experimental studies.

Table 4: Predicted Stability Profile of 2-Amino-3-mercapto-1-propanol

Stress ConditionExpected DegradationMajor Degradants
Acidic Hydrolysis (0.1 M HCl, 60°C) ModeratePotential for some hydrolysis of the amino group or dehydration.
Basic Hydrolysis (0.1 M NaOH, 60°C) SignificantAccelerated oxidation of the thiol group.
Oxidative (3% H₂O₂, RT) ExtensiveDisulfide dimer, sulfenic, sulfinic, and sulfonic acid derivatives.
Thermal (80°C) Moderate to SignificantIncreased oxidation and potential for other thermal decomposition products.
Photolytic (ICH Q1B) Potential for degradationPhoto-oxidation products.

Conclusion

2-Amino-3-mercapto-1-propanol is a molecule that requires careful handling and storage due to the high reactivity of its thiol group. The primary mode of degradation is oxidation, which can be mitigated by storing the compound at low temperatures, under an inert atmosphere, and protected from light and moisture. The provided experimental protocols for forced degradation studies offer a robust framework for investigating the stability of this compound and for the development of stability-indicating analytical methods. Researchers and drug development professionals should use this guide as a starting point for establishing appropriate handling procedures and for designing comprehensive stability programs for 2-amino-3-mercapto-1-propanol and its formulations.

References

The Multifaceted Biological Activities of Amino Thiols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Therapeutic Potential of Amino Thiols in Drug Discovery and Development

Amino thiols, a class of organic compounds characterized by the presence of both an amine and a thiol functional group, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds are pivotal in numerous physiological processes and exhibit a wide range of therapeutic effects, including antioxidant, radioprotective, metal chelating, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the core biological activities of key amino thiols, including N-acetylcysteine (NAC), penicillamine, and cysteamine, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of thiol-based therapeutics.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Amino thiols are potent antioxidants that can directly scavenge free radicals and support endogenous antioxidant systems.

Mechanisms of Antioxidant Action

The antioxidant properties of amino thiols are primarily attributed to the nucleophilic nature of the thiol group. Key mechanisms include:

  • Direct Radical Scavenging: The thiol group can donate a hydrogen atom to reactive free radicals, thereby neutralizing them.

  • Glutathione Precursors: N-acetylcysteine is a well-known precursor of L-cysteine, a crucial amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1]

  • Reduction of Disulfide Bonds: Amino thiols can reduce disulfide bonds in proteins, restoring their function and contributing to the maintenance of a reducing cellular environment.[1]

  • Hydrogen Sulfide (H₂S) Production: Recent studies have highlighted that the metabolism of NAC-derived cysteine can lead to the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which possess significant antioxidant and cytoprotective effects.[1]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of amino thiols can be quantified using various in vitro assays. The Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays are two of the most common methods.

Amino ThiolAssayResultReference
N-AcetylcysteineORACData not available in search results
N-AcetylcysteineDPPHData not available in search results
CysteamineDPPHData not available in search results
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for determining the antioxidant activity of an amino thiol using the DPPH assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test amino thiol compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Prepare a stock solution of the amino thiol and the positive control (ascorbic acid) in a suitable solvent. Create a series of dilutions of the stock solutions to be tested.

  • Assay: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test sample or positive control to the wells. c. For the blank, add 100 µL of the solvent used for the samples.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

experimental_workflow_antioxidant_screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH to 96-well plate prep_dpph->add_dpph prep_sample Prepare Amino Thiol (and Control) Dilutions add_sample Add Sample/Control to wells prep_sample->add_sample incubate Incubate 30 min in dark add_sample->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_scavenging Calculate % Scavenging Activity measure_abs->calc_scavenging calc_ic50 Determine IC50 Value calc_scavenging->calc_ic50

Workflow for DPPH antioxidant activity screening.

Radioprotective Effects: Shielding Against Ionizing Radiation

Ionizing radiation can cause significant damage to biological tissues, primarily through the generation of free radicals. Amino thiols have been extensively studied for their ability to protect against the harmful effects of radiation.

Mechanisms of Radioprotection

The radioprotective effects of amino thiols are multifaceted and include:

  • Free Radical Scavenging: The thiol group can neutralize radiation-induced free radicals before they can damage critical cellular components like DNA.

  • Hydrogen Atom Donation: Amino thiols can repair damaged molecules by donating a hydrogen atom.

  • Induction of Hypoxia: Some amino thiols can induce a temporary state of hypoxia (low oxygen) in tissues, which makes them less sensitive to radiation damage.

  • Modulation of DNA Repair Pathways: Certain amino thiols may upregulate DNA repair mechanisms.

Amifostine is a notable example of a phosphorylated amino thiol that is dephosphorylated in vivo to its active thiol form, WR-1065, which then exerts its radioprotective effects.

Quantitative Assessment of Radioprotection

The efficacy of a radioprotective agent is often expressed as the Dose Reduction Factor (DRF). The DRF is the ratio of the radiation dose that causes a specific level of damage (e.g., LD50/30, the lethal dose for 50% of the population within 30 days) in the presence of the radioprotector to the dose that causes the same level of damage in its absence.

CompoundAnimal ModelDRF (LD50/30)Reference
Amifostine (WR-2721)Mouse1.8 - 2.7
Ex-RADMouse1.16
Experimental Protocol: In Vivo Determination of Dose Reduction Factor

This protocol describes a generalized procedure for determining the DRF of an amino thiol in a mouse model.

Materials:

  • Test amino thiol compound

  • Experimental animals (e.g., mice)

  • Source of ionizing radiation (e.g., X-ray or gamma-ray irradiator)

  • Appropriate animal housing and care facilities

Procedure:

  • Maximum Tolerated Dose (MTD) Determination: Determine the MTD of the amino thiol by administering escalating doses to groups of animals and observing for toxicity.

  • LD50/30 Determination (Control Group): a. Divide a cohort of animals into several groups. b. Expose each group to a different dose of whole-body irradiation. c. Monitor the animals for 30 days and record mortality. d. Calculate the LD50/30 value for the control group using probit analysis.

  • LD50/30 Determination (Treated Group): a. Administer the test amino thiol to another cohort of animals at a predetermined optimal dose (often a fraction of the MTD) and time point before irradiation. b. Divide the treated animals into several groups and expose each group to a different dose of whole-body irradiation. c. Monitor the animals for 30 days and record mortality. d. Calculate the LD50/30 value for the treated group.

  • DRF Calculation: DRF = LD50/30 (Treated) / LD50/30 (Control)

experimental_workflow_radioprotection cluster_prelim Preliminary Studies cluster_control Control Group cluster_treated Treated Group cluster_final_calc Final Calculation mtd_det Determine Maximum Tolerated Dose (MTD) administer_drug Administer Amino Thiol (Optimal Dose) mtd_det->administer_drug irradiate_control Irradiate Control Groups (Varying Doses) monitor_control Monitor Survival for 30 Days irradiate_control->monitor_control calc_ld50_control Calculate LD50/30 (Control) monitor_control->calc_ld50_control calc_drf Calculate Dose Reduction Factor (DRF) calc_ld50_control->calc_drf irradiate_treated Irradiate Treated Groups (Varying Doses) administer_drug->irradiate_treated monitor_treated Monitor Survival for 30 Days irradiate_treated->monitor_treated calc_ld50_treated Calculate LD50/30 (Treated) monitor_treated->calc_ld50_treated calc_ld50_treated->calc_drf

Workflow for in vivo evaluation of radioprotective agents.

Metal Chelation: Binding and Removing Toxic Metals

Heavy metal toxicity is a significant health concern. Amino thiols can act as chelating agents, forming stable complexes with metal ions and facilitating their excretion from the body.

Mechanisms of Metal Chelation

The amine and thiol groups of amino thiols can donate lone pairs of electrons to a metal ion, forming coordinate bonds and a stable ring-like structure known as a chelate. Penicillamine is a well-established chelating agent used in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[2][3] In vitro studies suggest that one atom of copper combines with two molecules of penicillamine.[2]

Quantitative Assessment of Metal Chelation

The efficiency of metal chelation can be determined by measuring the amount of metal removed from a system or the formation of the metal-chelator complex.

Amino ThiolMetal IonChelation Efficiency (in vitro)Reference
D-PenicillamineCopper (Cu²⁺)1000 mg chelates ~200 mg[4]

Note: The in vivo efficiency is significantly lower due to metabolic processes.

Experimental Protocol: Spectrophotometric Determination of Copper Chelation by Penicillamine

This protocol describes a method for quantifying the copper chelation capacity of penicillamine using a spectrophotometer. This method is based on the reduction of Cu(II) to Cu(I) by penicillamine and the formation of a colored complex with a specific indicator.

Materials:

  • Penicillamine

  • Copper (II) sulfate (CuSO₄) solution

  • Bathocuproinedisulfonic acid disodium salt (BCS) solution (indicator)

  • Acetate buffer (pH 4.7)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of penicillamine, CuSO₄, and BCS in deionized water. Prepare the acetate buffer.

  • Standard Curve: Prepare a series of standard solutions with known concentrations of Cu(I) (prepared by reducing a known amount of Cu(II) with a reducing agent) and BCS to generate a standard curve of absorbance versus Cu(I) concentration.

  • Chelation Reaction: a. In a series of test tubes, add a fixed amount of CuSO₄ solution. b. Add increasing concentrations of penicillamine solution to the test tubes. c. Add the acetate buffer to maintain the pH. d. Allow the reaction to proceed for a specified time.

  • Color Development: Add the BCS solution to each test tube. The BCS will form a colored complex with the unchelated Cu(I) ions.

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Cu(I)-BCS complex (approximately 483 nm).

  • Calculation: a. Using the standard curve, determine the concentration of unchelated Cu(I) in each sample. b. Calculate the amount of copper chelated by penicillamine by subtracting the unchelated copper from the initial amount of copper added. c. The chelation efficiency can be expressed as a percentage.

Enzyme Inhibition: Modulating Pathological Processes

The thiol group of amino thiols can interact with the active sites of various enzymes, leading to their inhibition. This property is being explored for the treatment of diseases characterized by aberrant enzyme activity.

Mechanisms of Enzyme Inhibition

Amino thiols can inhibit enzymes through several mechanisms:

  • Covalent Modification: The thiol group can form covalent bonds with amino acid residues in the active site of an enzyme, particularly cysteine residues, leading to irreversible inhibition.

  • Metal Chelation: For metalloenzymes, amino thiols can chelate the metal cofactor essential for the enzyme's catalytic activity.

  • Competitive Inhibition: The amino thiol may structurally resemble the enzyme's natural substrate and compete for binding to the active site.

Quantitative Assessment of Enzyme Inhibition

The potency of an enzyme inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Amino ThiolTarget EnzymeIC50 ValueReference
N-AcetylcysteineCaspase-3Enhancement of UV-mediated activation, no direct IC50 reported[5]
PenicillamineMatrix Metalloproteinases (MMPs)Data not available in search results
CysteamineTransglutaminase 2Competitive inhibitor, specific IC50 not provided[6]
Cystamine (disulfide of cysteamine)Transglutaminase 2kinh/Ki = 1.2 mM⁻¹ min⁻¹ (irreversible)[7][8]
Experimental Protocol: Determination of IC50 for Enzyme Inhibition

This protocol outlines a general procedure for determining the IC50 value of an amino thiol against a specific enzyme using a fluorometric or colorimetric assay.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate (fluorogenic or chromogenic)

  • Test amino thiol inhibitor

  • Assay buffer

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Enzyme and Substrate Optimization: Determine the optimal concentrations of the enzyme and substrate to be used in the assay to ensure a linear reaction rate.

  • Inhibitor Dilution Series: Prepare a serial dilution of the amino thiol inhibitor in the assay buffer.

  • Assay: a. To a 96-well microplate, add the assay buffer. b. Add the various concentrations of the inhibitor to the wells. c. Add the enzyme to all wells (except for the no-enzyme control). d. Pre-incubate the enzyme and inhibitor for a specific period to allow for binding. e. Initiate the reaction by adding the substrate to all wells.

  • Measurement: Measure the fluorescence or absorbance at regular intervals to determine the initial reaction velocity (rate of product formation).

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways Modulated by Amino Thiols

The biological effects of amino thiols are often mediated through their influence on various intracellular signaling pathways.

N-Acetylcysteine and the NF-κB Pathway

N-acetylcysteine is known to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. NAC can inhibit NF-κB activation through its antioxidant properties, by scavenging ROS that act as signaling molecules in the NF-κB cascade.

nfkb_pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ros Reactive Oxygen Species (ROS) stimuli->ros ikk IKK Complex ros->ikk Activates nac N-Acetylcysteine (NAC) nac->ros Scavenges nfkb_ikb NF-κB-IκB (Inactive Complex) ikk->nfkb_ikb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb_ikb->ikb Degradation of IκB nfkb_active NF-κB (Active) nfkb_ikb->nfkb_active Release of NF-κB nucleus Nucleus nfkb_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Initiates cytokines Inflammatory Cytokines (IL-6, TNF-α) gene_transcription->cytokines Leads to production of

NAC inhibits the NF-κB inflammatory pathway.

Penicillamine and T-Cell Modulation in Rheumatoid Arthritis

The precise mechanism of penicillamine in rheumatoid arthritis is not fully elucidated, but it is known to modulate the immune response, particularly by affecting T-cell activity. It is believed to interfere with antigen presentation and T-cell activation, leading to a reduction in the autoimmune response that drives the disease. Some studies suggest that in the presence of copper ions, penicillamine can inhibit the proliferation of T-helper cells.[9]

penicillamine_ra apc Antigen Presenting Cell (APC) t_cell T-Helper Cell apc->t_cell Presents Antigen activation T-Cell Activation & Proliferation t_cell->activation Leads to penicillamine Penicillamine penicillamine->t_cell Inhibits cytokines Pro-inflammatory Cytokines activation->cytokines Results in inflammation Joint Inflammation cytokines->inflammation Causes

Proposed mechanism of penicillamine in rheumatoid arthritis.

Cysteamine in Cystinosis

Cystinosis is a lysosomal storage disease caused by a defective transporter for the amino acid cystine, leading to its accumulation and crystallization within lysosomes. Cysteamine is the primary treatment for cystinosis. It enters the lysosome and converts cystine into cysteine and a mixed disulfide of cysteine and cysteamine. Both of these products can then be transported out of the lysosome via different transporters, thereby reducing the intralysosomal cystine load.[6][10]

cysteamine_cystinosis cluster_lysosome lysosome Lysosome cystine Cystine Accumulation reaction Disulfide Exchange Reaction cystine->reaction cysteamine Cysteamine cysteamine->reaction cysteine Cysteine reaction->cysteine mixed_disulfide Cysteine-Cysteamine Mixed Disulfide reaction->mixed_disulfide cysteine_transporter Cysteine Transporter cysteine->cysteine_transporter lysine_transporter Lysine Transporter mixed_disulfide->lysine_transporter cytosol Cytosol cysteine_transporter->cytosol Transport out lysine_transporter->cytosol Transport out

Mechanism of cysteamine in reducing cystine in lysosomes.

Conclusion

Amino thiols represent a versatile and promising class of therapeutic agents with a broad spectrum of biological activities. Their ability to act as antioxidants, radioprotectors, metal chelators, and enzyme inhibitors underscores their potential in the treatment of a wide range of diseases. This technical guide has provided an overview of these activities, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Further research into the precise mechanisms of action and the development of novel amino thiol derivatives will undoubtedly pave the way for new and improved therapeutic strategies.

References

The Alchemists' Toolkit: A Guide to Cysteine Analogs in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the strategic modification of amino acid residues is paramount to enhancing therapeutic potential. Cysteine, with its reactive thiol group, has long been a linchpin in peptide design, enabling disulfide bridging, bioconjugation, and the introduction of diverse functionalities. However, the inherent reactivity and limitations of cysteine have spurred the exploration of a fascinating class of molecules: cysteine analogs. This technical guide provides an in-depth exploration of key cysteine analogs, offering a comparative analysis of their properties, detailed experimental protocols for their incorporation into peptides, and a forward-looking perspective on their applications in drug discovery and development.

A Comparative Overview of Cysteine Analogs

The substitution of cysteine with its analogs can profoundly influence the structural and functional properties of peptides. Each analog brings a unique set of characteristics to the peptide chemist's toolkit, from altered redox potentials to novel crosslinking capabilities. The following table summarizes key quantitative data for prominent cysteine analogs, providing a basis for rational design in peptide-based therapeutics.

PropertyCysteine (Cys)Selenocysteine (Sec)Lanthionine (Lan)Dehydroalanine (Dha)Penicillamine (Pen)Homocysteine (Hcy)
Side Chain -CH₂SH-CH₂SeH-CH₂-S-CH(NH₂)-=CH₂-C(CH₃)₂SH-CH₂CH₂SH
pKa of Thiol/Selenol ~8.3-8.6~5.2-5.7N/AN/A~7.9-8.2~8.8-10.8
Redox Potential (mV) -220 to -250-240 to -275[1]N/AN/AComparable to CysMore reducing than Cys
Bond Length (Cβ-S/Se) ~1.82 Å~1.95 Å~1.82 ÅN/A~1.85 Å~1.82 Å
Bond Angle (Cα-Cβ-S/Se) ~114.7°~113.8°~110-114°N/A~110-114°~114.7°
Key Feature Disulfide bondsEnhanced nucleophilicity, lower redox potentialThioether bridgeMichael acceptorSteric hindrance, stable disulfidesThiolactone formation

In-Depth Profiles of Key Cysteine Analogs

Selenocysteine: The 21st Amino Acid

Often dubbed the 21st proteinogenic amino acid, selenocysteine (Sec) is a naturally occurring analog where selenium replaces the sulfur atom of cysteine. This substitution imparts several unique and advantageous properties. The selenol group of Sec has a significantly lower pKa than the thiol group of Cys, making it a more potent nucleophile at physiological pH.[2] This enhanced nucleophilicity can accelerate ligation reactions. Furthermore, the lower redox potential of the selenol/diselenide couple makes Sec-containing peptides more resistant to reductive cleavage than their disulfide-containing counterparts.[1][3]

Lanthionine and Methyllanthionine: The Thioether Architects

Lanthionines are characterized by a thioether bridge that replaces the disulfide bond, formed between two alanine residues (lanthionine) or an alanine and an aminobutyric acid residue (methyllanthionine). These thioether crosslinks are found in a class of ribosomally synthesized and post-translationally modified peptides known as lanthipeptides. The thioether bond is significantly more stable to reduction and chemical degradation than the disulfide bond, leading to peptides with enhanced conformational stability and resistance to proteolysis.[4][5]

Dehydroalanine: The Versatile Michael Acceptor

Dehydroalanine (Dha) is an unsaturated amino acid that contains a reactive α,β-unsaturated carbonyl group. This functionality makes Dha an excellent Michael acceptor, readily reacting with nucleophiles such as thiols, amines, and phosphines under mild conditions.[6][7] This reactivity allows for the site-specific introduction of a wide array of functionalities into peptides post-synthesis, including glycosylation, lipidation, and the attachment of reporter probes.[8]

Penicillamine: The Sterically Hindered Stabilizer

Penicillamine (Pen) is a cysteine analog characterized by the presence of two methyl groups on the β-carbon. This steric bulk significantly influences the properties of the resulting disulfide bonds. Penicillamine-containing disulfides are more resistant to reduction and thiol-disulfide exchange reactions due to steric hindrance.[2][9] This property can be exploited to create peptides with more stable tertiary structures. Furthermore, the steric constraints imposed by penicillamine can favor specific disulfide bond pairings in peptides with multiple cysteine residues.[9]

Homocysteine: The Thiolactone Precursor

Homocysteine (Hcy) is a homolog of cysteine with an additional methylene group in its side chain. A key feature of homocysteine is its ability to intramolecularly cyclize to form a stable five-membered thiolactone.[10][11] This thiolactone is a reactive electrophile that can be opened by nucleophiles, such as the N-terminus of another peptide, to form a native peptide bond. This reactivity forms the basis of homocysteine-mediated ligation strategies.[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Selenocysteine-Containing Peptides

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis for incorporating selenocysteine into a peptide sequence.

Materials:

  • Fmoc-Sec(Trt)-OH or Fmoc-Sec(Xan)-OH

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU, HOBt, or HATU

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)

  • Ether for precipitation

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Fmoc-Sec(Trt)-OH:

    • Use the same coupling procedure as for other amino acids. Due to the bulkiness of the trityl group, a double coupling may be necessary to ensure complete reaction.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Native Chemical Ligation (NCL)

This protocol describes a general procedure for the native chemical ligation of two unprotected peptide fragments.

Materials:

  • N-terminal peptide with a C-terminal thioester.

  • C-terminal peptide with an N-terminal cysteine.

  • Ligation buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5.

  • Thiol catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) or thiophenol.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond formation is a concern.

Procedure:

  • Peptide Dissolution: Dissolve the N-terminal peptide thioester and the C-terminal peptide with the N-terminal cysteine in the ligation buffer to a final concentration of 1-5 mM each.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.0-7.5.

  • Addition of Catalysts/Reducing Agents (Optional): Add the thiol catalyst (e.g., MPAA to a final concentration of 20-30 mM) and/or TCEP (to a final concentration of 1-5 mM).

  • Ligation Reaction: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ligation by RP-HPLC and mass spectrometry. Ligation is typically complete within a few hours to 24 hours.

  • Purification: Once the reaction is complete, purify the ligated peptide by RP-HPLC.

  • Characterization: Confirm the identity of the final product by mass spectrometry.

Visualizing Key Concepts and Workflows

Diagrams are essential for conveying complex chemical processes and relationships. The following Graphviz DOT scripts generate diagrams illustrating key workflows and concepts in the use of cysteine analogs.

Experimental Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotect1 Next Amino Acid deprotect2 Final Fmoc Deprotection repeat->deprotect2 Final Amino Acid wash3 Wash (DCM) deprotect2->wash3 cleave Cleavage & Deprotection (TFA Cocktail) wash3->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify characterize Characterization (Mass Spectrometry) purify->characterize end End: Purified Peptide characterize->end

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Mechanism of Native Chemical Ligation (NCL)

NCL_Mechanism cluster_reactants Reactants peptide1 Peptide 1 (C-terminal Thioester) intermediate Thioester-linked Intermediate peptide1->intermediate Transthioesterification (Reversible) peptide2 Peptide 2 (N-terminal Cysteine) peptide2->intermediate product Ligated Peptide (Native Peptide Bond) intermediate->product S-to-N Acyl Shift (Irreversible)

Caption: Mechanism of Native Chemical Ligation.

Logical Relationships of Cysteine Analogs

Cysteine_Analogs_Logic cluster_analogs Cysteine Analogs cys Cysteine sec Selenocysteine cys->sec S -> Se (Lower Redox Potential) lan Lanthionine cys->lan Disulfide -> Thioether (Increased Stability) dha Dehydroalanine cys->dha Thiol -> Alkene (Michael Acceptor) pen Penicillamine cys->pen Add gem-dimethyl (Steric Hindrance) hcy Homocysteine cys->hcy Insert -CH2- (Thiolactone Formation)

Caption: Key structural and functional relationships of cysteine analogs.

Conclusion and Future Directions

The field of peptide chemistry continues to evolve, driven by the need for more potent, stable, and specific therapeutic agents. Cysteine analogs represent a powerful set of tools for achieving these goals. From the enhanced nucleophilicity of selenocysteine to the robust stability of lanthionine bridges and the versatile reactivity of dehydroalanine, these modified amino acids offer a wealth of possibilities for peptide design. As our understanding of the subtle interplay between structure and function deepens, and as synthetic methodologies become more refined, we can expect to see an even greater integration of cysteine analogs into the next generation of peptide-based drugs. The continued exploration of novel analogs and their applications will undoubtedly unlock new avenues for addressing a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-3-Mercapto-1-Propanol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the use of 2-amino-3-mercapto-1-propanol in solid-phase peptide synthesis (SPPS). While direct, widespread applications of this specific reagent in the literature are not extensively documented, its bifunctional nature—possessing primary amino, thiol, and hydroxyl groups—suggests its utility in several advanced peptide modification strategies. The following sections outline its potential use as a versatile building block for N-terminal modification and as a linker for on-resin peptide cyclization. The protocols provided are based on established principles of SPPS and analogous reactions.

Introduction to 2-Amino-3-Mercapto-1-Propanol in SPPS

2-Amino-3-mercapto-1-propanol is a chiral trifunctional molecule that can be envisioned as a cysteine analog with a hydroxymethyl group in place of the carboxylic acid. This unique structure opens up possibilities for its use in creating modified peptides with specific functionalities. Its primary applications in the context of SPPS can be categorized as:

  • N-Terminal Modification: Introduction of a reactive thiol and hydroxyl handle at the N-terminus of a peptide for subsequent conjugation or functionalization.

  • Peptide Cyclization: Acting as a linker to cyclize peptides, potentially improving their conformational stability, receptor affinity, and resistance to enzymatic degradation.[1][2][3]

The protocols detailed below are intended for use with standard Fmoc-based solid-phase peptide synthesis.[4]

Application I: N-Terminal Modification of Peptides

The primary amine of 2-amino-3-mercapto-1-propanol can be coupled to the N-terminus of a resin-bound peptide. This modification introduces a free thiol group, which can be used for various bioconjugation reactions, and a hydroxyl group that can be further functionalized if desired.

Workflow for N-Terminal Modification

N_Terminal_Modification Resin Resin-Bound Peptide (Fmoc-deprotected) Coupling On-Resin Coupling Resin->Coupling Activation Activation of 2-amino-3-mercapto-1-propanol (Thiol protected) Activation->Coupling Wash1 Wash Coupling->Wash1 Deprotection Thiol Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage ModifiedPeptide N-Terminally Modified Peptide Cleavage->ModifiedPeptide

Caption: Workflow for N-terminal modification of a peptide with 2-amino-3-mercapto-1-propanol.

Experimental Protocol: N-Terminal Coupling

This protocol assumes the synthesis is performed on a 0.1 mmol scale.

Materials:

  • Fmoc-deprotected peptide-resin

  • Trityl-protected 2-amino-3-mercapto-1-propanol (H₂N-CH(CH₂-S-Trt)-CH₂OH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (0.1 mmol) in DMF for 30 minutes.

  • Activation of Amino-Thiol:

    • In a separate vessel, dissolve Trityl-protected 2-amino-3-mercapto-1-propanol (4 eq., 0.4 mmol) and HOBt (4 eq., 0.4 mmol) in a minimal amount of DMF.

    • Add HBTU (3.9 eq., 0.39 mmol) to the solution and stir for 2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Add the activated amino-thiol solution to the resin.

    • Add DIPEA (8 eq., 0.8 mmol) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling.[4] If the test is positive (indicating free amines), the coupling can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Thiol Deprotection (if required on-resin):

    • To remove the trityl protecting group from the thiol, treat the resin with a solution of TFA/TIS/DCM (2:5:93) for 1 hour.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Cleavage and Final Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data Summary
ParameterValue/AmountNotes
Peptide-Resin Scale0.1 mmol
Protected 2-amino-3-mercapto-1-propanol4 eq. (0.4 mmol)Thiol group protected with Trityl (Trt)
HBTU3.9 eq. (0.39 mmol)Coupling reagent
HOBt4 eq. (0.4 mmol)Coupling additive
DIPEA8 eq. (0.8 mmol)Base
Coupling Time2-4 hoursMonitor with Kaiser test
Thiol Deprotection (on-resin)2% TFA, 5% TIS in DCM1 hour treatment
Cleavage Cocktail95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours

Application II: On-Resin Peptide Cyclization

2-Amino-3-mercapto-1-propanol can potentially be used as a linker for head-to-tail or side-chain-to-tail peptide cyclization. In this proposed protocol, the hydroxyl group is first attached to a 2-chlorotrityl chloride (2-CTC) resin. The peptide is then synthesized on the free amino group of the linker. Finally, the thiol group is deprotected and reacted with an electrophilic group on the peptide (e.g., an N-terminal chloroacetyl group) to achieve cyclization.

Workflow for Peptide Cyclization

Peptide_Cyclization cluster_synthesis Peptide Synthesis cluster_cyclization On-Resin Cyclization Resin 2-CTC Resin LinkerAttach Attach Linker to Resin (via -OH group) Resin->LinkerAttach SPPS Fmoc-SPPS on Linker's -NH2 group LinkerAttach->SPPS NTermMod N-Terminal Modification (e.g., Chloroacetylation) SPPS->NTermMod ThiolDeprotect Thiol Deprotection NTermMod->ThiolDeprotect Cyclization Intramolecular Thioether Formation ThiolDeprotect->Cyclization Wash Wash Cyclization->Wash Cleavage Cleavage from Resin Wash->Cleavage CyclicPeptide Cyclic Peptide Cleavage->CyclicPeptide

Caption: Workflow for on-resin peptide cyclization using a 2-amino-3-mercapto-1-propanol linker.

Experimental Protocol: Cyclization via Thioether Bond

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-NH-CH(CH₂-S-Trt)-CH₂OH (Fmoc and Trityl protected 2-amino-3-mercapto-1-propanol)

  • DIPEA, DMF, DCM

  • Fmoc-protected amino acids

  • HBTU/HOBt or other coupling reagents

  • Chloroacetic anhydride

  • TFA/TIS/DCM solution for thiol deprotection

  • Cleavage solution (e.g., TFA/DCM/TIS 1:97:2)

Procedure:

  • Linker Attachment to Resin:

    • Swell 2-CTC resin (0.1 mmol) in DCM.

    • In a separate flask, dissolve Fmoc-NH-CH(CH₂-S-Trt)-CH₂OH (2 eq., 0.2 mmol) in DCM.

    • Add the linker solution to the resin, followed by DIPEA (4 eq., 0.4 mmol).

    • Agitate for 1-2 hours.

    • Cap any remaining reactive sites on the resin with methanol/DIPEA in DCM (4:1:5) for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Peptide Synthesis (SPPS):

    • Perform standard Fmoc-SPPS to assemble the linear peptide on the amino group of the linker.

  • N-Terminal Chloroacetylation:

    • After removing the final N-terminal Fmoc group, wash the resin with DMF.

    • Treat the resin with a solution of chloroacetic anhydride (5 eq., 0.5 mmol) and DIPEA (5 eq., 0.5 mmol) in DMF for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • On-Resin Cyclization:

    • Deprotect the thiol group by treating the resin with TFA/TIS/DCM (2:5:93) for 1 hour.

    • Wash thoroughly with DCM (5x) to remove all traces of acid.

    • Wash with DMF (3x).

    • Add a solution of DIPEA (4 eq., 0.4 mmol) in DMF to the resin and agitate at room temperature. Monitor the cyclization by LC-MS analysis of small cleavage samples over 4-24 hours.

  • Cleavage:

    • Once cyclization is complete, wash the resin with DMF (3x) and DCM (3x).

    • Cleave the cyclic peptide from the 2-CTC resin using a mild acidic solution (e.g., 1-2% TFA in DCM) to preserve side-chain protecting groups if needed, or a stronger cleavage cocktail for full deprotection.

    • Collect the cleavage solution and evaporate the solvent.

Quantitative Data Summary
ParameterValue/AmountNotes
Resin2-Chlorotrityl Chloride (2-CTC)0.1 mmol scale
Protected Linker2 eq. (0.2 mmol)Fmoc-NH-CH(CH₂-S-Trt)-CH₂OH
Linker Attachment Base4 eq. (0.4 mmol) DIPEA
N-Terminal Chloroacetylation5 eq. (0.5 mmol) Chloroacetic anhydride
Thiol Deprotection2% TFA, 5% TIS in DCM1 hour
Cyclization Base4 eq. (0.4 mmol) DIPEA in DMF
Cyclization Time4-24 hoursMonitor by LC-MS
Cleavage from 2-CTC Resin1-2% TFA in DCMFor protected peptide

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • TFA is highly corrosive; handle with extreme care.

  • Coupling reagents can be sensitizers; avoid inhalation and skin contact.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

2-Amino-3-mercapto-1-propanol represents a potentially valuable, yet underutilized, tool in the field of peptide synthesis. The protocols outlined above provide a theoretical framework for its application in N-terminal modification and on-resin cyclization. Researchers are encouraged to adapt and optimize these methods for their specific peptide sequences and research goals. Further investigation into the use of this and similar trifunctional building blocks will undoubtedly expand the repertoire of complex and functionalized peptides available for therapeutic and research applications.

References

Application Notes and Protocols for the Incorporation of 2-Amino-3-mercapto-1-propanol into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-canonical amino acid, 2-amino-3-mercapto-1-propanol, into synthetic peptides. This unique building block offers novel opportunities for peptide design and drug development by introducing a versatile functional group that can serve as a cysteine surrogate in native chemical ligation (NCL), a handle for bioconjugation, or a means to introduce unique structural properties.

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy to enhance their therapeutic properties, such as stability, potency, and bioavailability.[1] 2-Amino-3-mercapto-1-propanol is a particularly interesting building block due to its trifunctional nature, possessing a primary amine, a thiol, and a primary alcohol. This allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols and subsequent utilization in various ligation and modification strategies.

The primary application of incorporating 2-amino-3-mercapto-1-propanol is to serve as an N-terminal cysteine surrogate for Native Chemical Ligation (NCL). NCL is a highly efficient and chemoselective method for joining two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine or a surrogate.[2][3] The β-mercaptoamine functionality of 2-amino-3-mercapto-1-propanol mimics the reactive group of cysteine, enabling the crucial S-to-N acyl shift that forms a native peptide bond at the ligation site.[3]

Key Applications

  • Native Chemical Ligation (NCL): Peptides featuring an N-terminal 2-amino-3-mercapto-1-propanol can be ligated to peptides with a C-terminal thioester to synthesize larger proteins or complex peptide architectures.[2][4]

  • Bioconjugation: The free thiol group can be used as a handle for the site-specific attachment of various moieties, such as polyethylene glycol (PEG), fluorescent dyes, or cytotoxic drugs.

  • Introduction of Structural Diversity: The unique stereochemistry and functionality of this amino alcohol can be used to create peptides with novel secondary structures or to probe structure-activity relationships.

  • Drug Development: Modified peptides containing this moiety can be explored for various therapeutic applications, including the development of novel antimicrobial peptides, enzyme inhibitors, or targeted cancer therapeutics.[1][5]

Data Presentation: Quantitative Analysis of Peptide Synthesis and Ligation

The following tables summarize representative quantitative data for the synthesis of a model peptide containing 2-amino-3-mercapto-1-propanol and its subsequent ligation. These values are based on typical yields and purities achieved with standard solid-phase peptide synthesis and native chemical ligation protocols.[6][7][8]

Table 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide with N-terminal 2-Amino-3-mercapto-1-propanol

ParameterValueMethod of Analysis
Crude Peptide Yield 75%Gravimetric analysis
Purity of Crude Peptide 65%RP-HPLC (214 nm)
Yield after Purification 40%Gravimetric analysis
Final Purity >98%RP-HPLC (214 nm)
Identity Confirmation Correct MassMass Spectrometry (ESI-MS)

Table 2: Native Chemical Ligation (NCL) of the Model Peptide

ParameterValueMethod of Analysis
Ligation Reaction Time 4 hoursRP-HPLC Monitoring
Conversion to Product >95%RP-HPLC (214 nm)
Yield of Ligated Product (after purification) 60%Gravimetric analysis
Final Purity of Ligated Product >97%RP-HPLC (214 nm)
Identity Confirmation Correct MassMass Spectrometry (ESI-MS)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide with N-terminal 2-Amino-3-mercapto-1-propanol

This protocol describes the manual synthesis of a peptide with a C-terminal amide and an N-terminal 2-amino-3-mercapto-1-propanol using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • 2-Amino-3-mercapto-1-propanol (with appropriate protecting groups for the amine and thiol, e.g., Fmoc for the amine and Trityl for the thiol)

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Coupling of 2-Amino-3-mercapto-1-propanol: For the final coupling step, use the appropriately protected 2-amino-3-mercapto-1-propanol derivative.

  • Final Fmoc Deprotection: After coupling the final residue, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the purified peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Native Chemical Ligation (NCL)

This protocol describes the ligation of the peptide synthesized in Protocol 1 with a second peptide containing a C-terminal thioester.

Materials:

  • Peptide with N-terminal 2-amino-3-mercapto-1-propanol (from Protocol 1)

  • Peptide with C-terminal thioester (e.g., a MESNa or MPAA thioester)

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.2

  • Thiol catalyst (optional, but recommended): 4-mercaptophenylacetic acid (MPAA)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

  • Peptide Dissolution: Dissolve equimolar amounts of the N-terminal 2-amino-3-mercapto-1-propanol peptide and the C-terminal thioester peptide in the ligation buffer.

  • Addition of Reagents: Add TCEP to a final concentration of 5 mM to ensure the thiol groups are reduced. If using, add MPAA to a final concentration of 20-30 mM.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the ligation by taking aliquots at regular intervals (e.g., every hour) and analyzing them by RP-HPLC and mass spectrometry. The disappearance of the starting materials and the appearance of the ligated product will be observed.

  • Reaction Quenching (Optional): Once the reaction is complete (typically within 2-8 hours), the reaction can be quenched by acidifying with TFA or by adding an alkylating agent to cap any remaining free thiols.

  • Purification and Analysis:

    • Purify the ligated product by RP-HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_spps Protocol 1: Solid-Phase Peptide Synthesis cluster_ncl Protocol 2: Native Chemical Ligation resin Rink Amide Resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling Cycles deprotection1->coupling final_coupling Couple Protected 2-amino-3-mercapto- 1-propanol coupling->final_coupling cleavage Cleavage & Deprotection final_coupling->cleavage purification1 RP-HPLC Purification cleavage->purification1 peptide1 Peptide 1 (N-terminal 2-amino- 3-mercapto-1-propanol) purification1->peptide1 ligation Ligation Reaction peptide1->ligation peptide2 Peptide 2 (C-terminal Thioester) peptide2->ligation purification2 RP-HPLC Purification ligation->purification2 final_product Ligated Peptide purification2->final_product ncl_mechanism peptide_thioester Peptide 1-CO-SR intermediate Thioester Intermediate Peptide 1-CO-S-CH(CH₂OH)-NH-Peptide 2 peptide_thioester->intermediate Transthioesterification peptide_thiol HS-CH(CH₂OH)-NH-Peptide 2 peptide_thiol->intermediate product Ligated Product Peptide 1-CO-NH-CH(CH₂OH)-S-Peptide 2 (rearranged) intermediate->product S-to-N Acyl Shift signaling_pathway ligand Modified Peptide Ligand receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor sos SOS adaptor->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription gene_expression Changes in Gene Expression transcription->gene_expression

References

Application Notes and Protocols for the Analytical Determination of 2-Amino-3-mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2-amino-3-mercapto-1-propanol in various sample matrices. The protocols are based on established analytical techniques for similar compounds, such as amino acids, and are intended to serve as a comprehensive guide for method development and validation.

Introduction

2-Amino-3-mercapto-1-propanol is a compound of interest in pharmaceutical and biomedical research due to its structural similarity to cysteine and other biologically active molecules. Accurate and sensitive analytical methods are crucial for its detection and quantification in drug development, quality control, and research applications. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is based on the pre-column derivatization of 2-amino-3-mercapto-1-propanol with ortho-phthaldialdehyde (OPA) and a thiol reagent, such as 3-mercaptopropionic acid (MPA), to form a highly fluorescent isoindole derivative. This approach offers high sensitivity and selectivity for the detection of primary amines.[1][2][3]

Experimental Workflow (HPLC-FLD)

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing 2-amino-3-mercapto-1-propanol Derivatization Automated Pre-column Derivatization with OPA/MPA Reagent Sample->Derivatization Standard Standard Solution Preparation Standard->Derivatization HPLC HPLC Separation (C18 Reversed-Phase) Derivatization->HPLC Inject 1 µL FLD Fluorescence Detection HPLC->FLD Data Data Acquisition and Quantification FLD->Data

Caption: Automated workflow for HPLC-FLD analysis of 2-amino-3-mercapto-1-propanol.

Experimental Protocol: HPLC-FLD

1. Materials and Reagents:

  • 2-Amino-3-mercapto-1-propanol standard (purity ≥98%)

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Boric acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (ASTM Type I)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-amino-3-mercapto-1-propanol and dissolve it in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.1 M HCl to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Borate Buffer (0.2 M, pH 9.5): Dissolve 1.24 g of boric acid in 100 mL of ultrapure water and adjust the pH to 9.5 with 1 M NaOH.

  • OPA/MPA Derivatization Reagent:

    • OPA Solution: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of 0.2 M borate buffer.

    • MPA Solution: Add 50 µL of MPA to 10 mL of 0.2 M borate buffer.

    • Final Reagent: Mix the OPA and MPA solutions in a 1:1 (v/v) ratio just before use. This reagent is light-sensitive and should be prepared fresh daily.

3. Automated Pre-column Derivatization: The derivatization can be automated using an HPLC autosampler with a pre-treatment function.[1]

  • Transfer 10 µL of the standard or sample solution to a vial.

  • Add 45 µL of the OPA/MPA reagent mixture.

  • Add 45 µL of 0.2 M borate buffer.

  • Mix the solution thoroughly (e.g., by aspirating and dispensing 3 times).

  • Allow a reaction time of 1 minute before injection.[2]

4. HPLC Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Phosphate buffer (pH 7.2) with 0.3% Tetrahydrofuran (THF).[3]

  • Mobile Phase B: Mixture of phosphate buffer, methanol, and acetonitrile (50:35:15 v/v/v).[3]

  • Gradient Elution: A linear gradient can be optimized to ensure good separation. A starting point could be a linear gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 1 µL of the derivatized mixture.[1]

  • Fluorescence Detector Wavelengths: Excitation at 340 nm and Emission at 450 nm.

5. Data Analysis:

  • Identify the peak corresponding to the derivatized 2-amino-3-mercapto-1-propanol based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of 2-amino-3-mercapto-1-propanol in the samples using the calibration curve.

Quantitative Data (HPLC-FLD)

The following table summarizes the expected performance characteristics of the HPLC-FLD method, based on typical values for amino acid analysis.[3]

ParameterExpected Value
Limit of Detection (LOD)10 - 50 nmol/L
Limit of Quantification (LOQ)50 - 150 nmol/L
Linearity Range0.1 - 250 µmol/L
Correlation Coefficient (r²)> 0.998
Precision (RSD%)< 5%
Recovery95 - 105%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For a complementary and confirmatory method, GC-MS can be employed. Due to the low volatility of 2-amino-3-mercapto-1-propanol, derivatization is necessary. Silylation is a common technique for compounds containing active hydrogens in hydroxyl, amino, and thiol groups.[4] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a suitable reagent that forms stable derivatives.[4]

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing 2-amino-3-mercapto-1-propanol Drying Evaporation to Drying Sample->Drying Derivatization Silylation with MTBSTFA Drying->Derivatization Heating Heating at 100°C Derivatization->Heating GC GC Separation Heating->GC Inject 1 µL MS Mass Spectrometry Detection (SIM/Scan) GC->MS Data Data Acquisition and Analysis MS->Data

Caption: Workflow for GC-MS analysis of 2-amino-3-mercapto-1-propanol after silylation.

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • 2-Amino-3-mercapto-1-propanol standard (purity ≥98%)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen gas (high purity)

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-amino-3-mercapto-1-propanol and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol.

3. Derivatization:

  • Pipette an aliquot of the standard or sample solution into a reaction vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of MTBSTFA and 100 µL of anhydrous acetonitrile.[4]

  • Seal the vial tightly and heat at 100 °C for 2-4 hours to ensure complete derivatization of all active hydrogens.[4]

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and identification of characteristic fragments. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

5. Data Analysis:

  • Identify the peak of the derivatized 2-amino-3-mercapto-1-propanol in the total ion chromatogram.

  • Confirm the identity by comparing the mass spectrum with the expected fragmentation pattern.

  • For quantification, use the peak area of the selected characteristic ions in SIM mode and a calibration curve constructed from the derivatized standards.

Quantitative Data (GC-MS)

The following table presents the anticipated performance characteristics for the GC-MS method.

ParameterExpected Value
Limit of Detection (LOD)0.1 - 1 µmol/L
Limit of Quantification (LOQ)0.5 - 5 µmol/L
Linearity Range1 - 500 µmol/L
Correlation Coefficient (r²)> 0.995
Precision (RSD%)< 10%
Recovery90 - 110%

Conclusion

The choice between HPLC-FLD and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The HPLC-FLD method after OPA derivatization is expected to offer higher sensitivity, while the GC-MS method provides greater specificity and structural confirmation. Both protocols provide a solid foundation for the development and validation of robust analytical methods for 2-amino-3-mercapto-1-propanol.

References

Application Note: HPLC Analysis of 2-Amino-3-Mercapto-1-Propanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-mercapto-1-propanol and its derivatives are compounds of interest in various fields, including pharmaceutical development and biological research, due to their structural similarity to cysteine and other biologically active aminothiols. Accurate and sensitive quantification of these compounds is crucial for understanding their roles in biological systems and for quality control in pharmaceutical preparations. This application note provides a detailed protocol for the analysis of 2-amino-3-mercapto-1-propanol derivatives using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. The method is based on the well-established derivatization with o-phthaldialdehyde (OPA) and a thiol, such as 3-mercaptopropionic acid (3-MPA), to yield highly fluorescent and stable isoindole derivatives.

Experimental Protocols

Sample Preparation

Biological samples such as plasma or urine require pretreatment to remove proteins and reduce disulfide bonds.

  • Protein Precipitation: To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA). Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C. The resulting supernatant is used for further steps. Urine samples may not require protein precipitation but should be centrifuged to remove particulate matter.

  • Reduction of Disulfides: To the supernatant or urine sample, a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) can be added to a final concentration of 1-5 mM to reduce any disulfide bonds, ensuring all analytes are in their free thiol form. Incubate at room temperature for 15-30 minutes.[1]

Pre-column Derivatization with OPA/3-MPA

The derivatization reaction should be performed in an alkaline environment to facilitate the reaction between the primary amine and thiol groups of the analyte with OPA.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 10.2.[2]

    • OPA/3-MPA Reagent: Dissolve 5 mg of o-phthaldialdehyde (OPA) in 1 mL of methanol. Add 22.5 µL of 3-mercaptopropionic acid (3-MPA). Mix well. This reagent should be prepared fresh daily and protected from light.[2]

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 50 µL of the pre-treated sample supernatant with 450 µL of the borate buffer.

    • Add 50 µL of the OPA/3-MPA reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 2-5 minutes in the dark.[2]

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.

HPLC Conditions

The separation of the derivatized analytes is achieved using a reversed-phase HPLC column.

  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is suitable for this separation.

  • Mobile Phase:

    • Mobile Phase A: 0.05 M sodium acetate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient elution is recommended to achieve optimal separation of various derivatives. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Fluorescence Detection:

    • Excitation Wavelength: 230 nm.[2][3]

    • Emission Wavelength: 450 nm.[2][3]

Quantitative Data

The following tables summarize the expected quantitative data for the HPLC analysis of 2-amino-3-mercapto-1-propanol and its potential derivatives based on typical performance for similar aminothiols.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
2-Amino-3-mercapto-1-propanol8.5
N-acetyl-2-amino-3-mercapto-1-propanol12.2
S-methyl-2-amino-3-mercapto-1-propanol10.8

Table 2: Method Validation Parameters

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 pmol
Limit of Quantification (LOQ)0.5 - 1.5 pmol[1]
Intra-day Precision (% RSD)< 2.5%[3]
Inter-day Precision (% RSD)< 5.0%
Recovery95 - 105%[3]

Table 3: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (if necessary) sample->protein_precipitation reduction Reduction of Disulfides (e.g., with TCEP) protein_precipitation->reduction derivatization OPA/3-MPA Derivatization reduction->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc detection Fluorescence Detection (Ex: 230 nm, Em: 450 nm) hplc->detection data_analysis Data Acquisition and Quantification detection->data_analysis

Caption: Experimental workflow for HPLC analysis.

derivatization_pathway OPA Derivatization Reaction cluster_product Product analyte 2-Amino-3-mercapto- 1-propanol (R-NH2, R-SH) opa o-Phthaldialdehyde (OPA) product Fluorescent Isoindole Derivative analyte->product + OPA + 3-MPA (pH 10.2) mpa 3-Mercaptopropionic Acid (R'-SH)

Caption: OPA derivatization reaction pathway.

References

Applications of 2-Amino-3-mercapto-1-propanol in Drug Discovery: A Scaffold for Potent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-3-mercapto-1-propanol, also known as cysteinol, is a versatile chiral building block in medicinal chemistry. Its structure, featuring a primary amine, a thiol group, and a hydroxyl group, provides multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. The presence of the thiol group is particularly significant as it can act as a zinc-binding group (ZBG), enabling the design of potent inhibitors for zinc-dependent enzymes, a class of proteins implicated in a wide range of diseases. This application note details the use of the 2-amino-3-mercapto-1-propanol scaffold in the discovery of enzyme inhibitors, with a particular focus on matrix metalloproteinases (MMPs).

Application Note 1: 2-Amino-3-mercapto-1-propanol as a Scaffold for Matrix Metalloproteinase (MMP) Inhibitors

Background

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is implicated in numerous pathological processes, including cancer metastasis, arthritis, cardiovascular diseases, and neuroinflammatory conditions.[2][3] The catalytic activity of MMPs relies on a zinc ion in their active site, making this metal ion a prime target for inhibitor design.[4] Small molecules that can effectively chelate this zinc ion can block the enzyme's activity and have therapeutic potential.

The thiol group of 2-amino-3-mercapto-1-propanol serves as an excellent zinc-binding moiety. By incorporating this scaffold into larger molecules, medicinal chemists can design inhibitors that bind to the active site of MMPs with high affinity and selectivity. The amino and hydroxyl groups of the scaffold provide anchor points for the attachment of various substituents that can interact with the specific sub-pockets (S1', S2', etc.) of the MMP active site, thereby tuning the inhibitor's potency and selectivity for different MMP isoforms.

Quantitative Data on Thiol-Containing MMP Inhibitors

While specific quantitative data for inhibitors directly derived from 2-amino-3-mercapto-1-propanol is not extensively published, data from structurally related thiol-containing MMP inhibitors highlight the potential of this class of compounds. The following table summarizes the inhibitory activity of representative thiol-based MMP inhibitors against various MMP isoforms.

Compound ClassTarget MMPsIC50 (nM)Reference
Mercaptosulfide PyrrolidinesMMP-2, MMP-13, MMP-14~2 - 60[4]
Thiol-based InhibitorsMMP-3, MMP-9> IC50 values[5]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 2-amino-3-mercapto-1-propanol Derivatives

This protocol describes a general method for the N-alkylation or N-acylation of 2-amino-3-mercapto-1-propanol to introduce diversity at the amino group, a key step in creating a library of potential MMP inhibitors.

Materials:

  • 2-Amino-3-mercapto-1-propanol hydrochloride

  • Alkyl halide or acyl chloride of choice

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Starting Material Preparation: Dissolve 2-amino-3-mercapto-1-propanol hydrochloride (1 equivalent) in anhydrous DCM or DMF.

  • Base Addition: Add TEA or DIPEA (2.2 equivalents) to the solution at 0 °C and stir for 15 minutes.

  • Electrophile Addition: Slowly add the desired alkyl halide or acyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 2-amino-3-mercapto-1-propanol derivative.

Protocol 2: In Vitro MMP Inhibition Assay using a Fluorogenic Substrate

This protocol outlines a general procedure to screen for the inhibitory activity of 2-amino-3-mercapto-1-propanol derivatives against a specific MMP isoform using a commercially available fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, MMP-13)

  • MMP assay buffer

  • Fluorogenic MMP substrate

  • Test compounds (2-amino-3-mercapto-1-propanol derivatives) dissolved in DMSO

  • A known MMP inhibitor as a positive control (e.g., GM6001)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired working concentration in cold MMP assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MMP assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup:

    • In a 96-well black microplate, add the following to each well:

      • MMP assay buffer (for blank and control wells)

      • Test compound solution or positive control solution

      • Diluted MMP enzyme solution (except in the blank wells)

    • Include wells with enzyme and buffer only (enzyme control) and wells with buffer and substrate only (substrate control).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate. Record measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from all readings.

    • Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (uninhibited enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

MMP_Inhibition_Pathway cluster_0 MMP Inhibition by Thiol-based Inhibitor cluster_1 Cellular Consequences MMP Active MMP Complex MMP-Inhibitor Complex (Inactive) MMP->Complex Binding Degradation ECM Degradation MMP->Degradation Catalyzes Inhibitor 2-Amino-3-mercapto-1-propanol Derivative (Thiol-based) Inhibitor->Complex Complex->Degradation Inhibits Zinc Zn2+ ECM Extracellular Matrix (e.g., Collagen) CellMigration Cell Migration & Invasion Degradation->CellMigration Promotes Disease Disease Progression (e.g., Cancer Metastasis) CellMigration->Disease Leads to

Caption: Mechanism of MMP inhibition by a 2-amino-3-mercapto-1-propanol derivative.

experimental_workflow cluster_synthesis Synthesis of Inhibitor Library cluster_screening Biological Screening cluster_optimization Lead Optimization start 2-Amino-3-mercapto-1-propanol modification N-Alkylation / N-Acylation (Protocol 1) start->modification library Library of Derivatives modification->library assay_prep Prepare MMP Inhibition Assay (Protocol 2) library->assay_prep screening Screen Library for MMP Inhibition assay_prep->screening data_analysis Determine IC50 values screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Iterative Synthesis and Testing sar->lead_opt candidate Optimized Lead Compound lead_opt->candidate

Caption: Workflow for the discovery of MMP inhibitors using a 2-amino-3-mercapto-1-propanol scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-mercapto-1-propanol (L-Cysteinol)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-amino-3-mercapto-1-propanol (also known as L-cysteinol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important chiral intermediate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 2-amino-3-mercapto-1-propanol, particularly through the common route of reducing L-cysteine or its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Incomplete reaction: Insufficient reducing agent, short reaction time, or low reaction temperature.- Increase the molar excess of the reducing agent (e.g., NaBH₄).- Extend the reaction time and monitor progress using TLC.- Optimize the reaction temperature; some reductions may require elevated temperatures.
Degradation of starting material or product: The thiol group is susceptible to oxidation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]- Use degassed solvents.
Poor quality of starting materials: L-cysteine can oxidize to L-cystine over time.- Use fresh, high-purity L-cysteine or its ester derivative.- Consider reducing the starting material in situ if cystine is suspected.
Formation of a White Precipitate (Disulfide) Oxidation of the thiol group: Exposure to air (oxygen) during the reaction or work-up.- Ensure all steps are carried out under strictly anaerobic conditions.[1]- Add a reducing agent like dithiothreitol (DTT) during purification to cleave any disulfide bonds formed.[2]
Incorrect pH: The thiol group is more readily oxidized at higher pH.- Maintain a slightly acidic to neutral pH during work-up and purification where possible.
Product is a mixture of enantiomers (Racemization) Harsh reaction conditions: Use of strong bases or high temperatures can lead to racemization at the chiral center.- Employ milder reducing agents.- Avoid prolonged exposure to strongly basic or acidic conditions.- Use urethane-based protecting groups (like Boc or Cbz) for the amine, which are known to suppress racemization.
Difficulty in Product Isolation and Purification Product is highly polar and water-soluble: This can make extraction from aqueous solutions challenging.- Use continuous liquid-liquid extraction.- Employ ion-exchange chromatography for purification.[3]- Lyophilization can be used to remove water after chromatographic purification.
Co-elution with byproducts: Side products from the reduction may have similar polarities.- Optimize the mobile phase for column chromatography.- Consider derivatization of the product to alter its polarity for easier separation.
Product instability on silica gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.- Use neutral or deactivated silica gel for chromatography.- Minimize the time the product is on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-amino-3-mercapto-1-propanol?

The most common and direct precursor is the amino acid L-cysteine or its ester derivatives (e.g., L-cysteine methyl ester). Using the ester form can sometimes improve solubility in organic solvents and facilitate the reduction of the carboxylic acid.

Q2: Which reducing agents are suitable for this synthesis?

Several reducing agents can be used. Sodium borohydride (NaBH₄) in combination with an activating agent for the carboxylic acid (like 1,1'-carbonyldiimidazole (CDI) or formation of a mixed anhydride) is a common and relatively mild option that often preserves stereochemistry.[4] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but requires stricter anhydrous conditions and careful handling.

Q3: How can I prevent the oxidation of the thiol group during the synthesis?

Oxidation of the thiol to a disulfide is a major challenge. To prevent this, it is crucial to:

  • Work under an inert atmosphere (nitrogen or argon).

  • Use deoxygenated solvents.

  • Keep the reaction and work-up at a low temperature if possible.

  • During purification, consider adding a small amount of a reducing agent like DTT to the buffers, which can be removed in the final steps.[2]

Q4: Is racemization a significant concern during this synthesis?

Racemization can occur, especially under harsh basic or acidic conditions or at elevated temperatures. The use of N-protecting groups like Boc or Cbz can help minimize racemization.[5] It is advisable to check the optical purity of the final product using a suitable method, such as chiral HPLC.

Q5: What are the key challenges in purifying 2-amino-3-mercapto-1-propanol?

The primary challenges stem from its high polarity, water solubility, and the reactivity of the free thiol and amino groups. Standard extraction procedures may not be efficient. Ion-exchange chromatography is often a suitable purification method due to the presence of the amino group.[3] Care must be taken to avoid oxidation during purification.

Experimental Protocols

Protocol: Reduction of N-Boc-L-cysteine to N-Boc-2-amino-3-mercapto-1-propanol

This protocol is a representative method based on the activation of the carboxylic acid followed by reduction with sodium borohydride.

Materials:

  • N-Boc-L-cysteine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 1 M HCl

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve N-Boc-L-cysteine (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Add CDI (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the mixture for 10-15 minutes at room temperature. The formation of the imidazolide intermediate can be monitored by TLC.[4]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Separately, prepare a solution of NaBH₄ (2-3 equivalents) in a small amount of water.

    • Slowly add the NaBH₄ solution to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as indicated by TLC.[4]

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is approximately 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_protection Protection (Optional) cluster_activation Activation cluster_reduction Reduction L-Cysteine L-Cysteine N-Boc-L-Cysteine N-Boc-L-Cysteine L-Cysteine->N-Boc-L-Cysteine Boc₂O Activated Ester/Anhydride Activated Ester/Anhydride N-Boc-L-Cysteine->Activated Ester/Anhydride CDI or Mixed Anhydride Formation 2-Amino-3-mercapto-1-propanol 2-Amino-3-mercapto-1-propanol Activated Ester/Anhydride->2-Amino-3-mercapto-1-propanol NaBH₄

Caption: General synthesis pathway for 2-amino-3-mercapto-1-propanol.

Troubleshooting_Workflow start Low/No Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No degradation Suspect Degradation check_reaction->degradation Yes increase_reductant Increase Reducing Agent incomplete->increase_reductant extend_time Extend Reaction Time incomplete->extend_time optimize_temp Optimize Temperature incomplete->optimize_temp use_inert Use Inert Atmosphere degradation->use_inert degas_solvents Degas Solvents degradation->degas_solvents

Caption: Troubleshooting workflow for low product yield.

Side_Reactions cluster_side Potential Side Reactions main_product 2-Amino-3-mercapto-1-propanol (Desired Product) oxidation Oxidation (Disulfide Formation) main_product->oxidation O₂ racemization Racemization main_product->racemization Harsh Conditions (Base/Heat)

Caption: Common side reactions in the synthesis.

References

Technical Support Center: Incorporation of 2-Amino-3-mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-3-mercapto-1-propanol. The following sections address common side reactions and provide guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups of 2-amino-3-mercapto-1-propanol that can lead to side reactions?

A1: 2-Amino-3-mercapto-1-propanol possesses three reactive functional groups: a primary amine (-NH2), a primary thiol (-SH), and a primary hydroxyl (-OH). The high nucleophilicity of the amino and thiol groups makes them particularly susceptible to a variety of side reactions during synthetic procedures.[1][2] The hydroxyl group can also participate in undesired reactions if not properly protected.

Q2: What is the most common side reaction to be aware of when working with 2-amino-3-mercapto-1-propanol?

A2: The most prevalent side reaction is the oxidation of the thiol group.[3] This can lead to the formation of disulfide bonds, either through dimerization with another molecule of 2-amino-3-mercapto-1-propanol or with other thiol-containing molecules in the reaction mixture.[4][5][6]

Q3: Can 2-amino-3-mercapto-1-propanol cyclize during a reaction?

A3: Yes, intramolecular cyclization is a significant potential side reaction. The amino and thiol groups can react with electrophiles, or with each other in the presence of a suitable linker, to form five-membered thiazolidine rings.[7][8][9] This is analogous to the well-documented cyclization of cysteine with aldehydes and ketones.

Q4: How does pH affect the reactivity of 2-amino-3-mercapto-1-propanol and the prevalence of side reactions?

A4: The pH of the reaction medium plays a critical role in the reactivity of the functional groups and the likelihood of side reactions.[10][11]

  • Low pH (acidic): The amino group will be protonated (-NH3+), reducing its nucleophilicity and minimizing side reactions involving the amine. However, acidic conditions can promote the formation of thiazolidine rings if an aldehyde or ketone is present.[7]

  • Neutral to High pH (basic): The thiol group will be deprotonated to a thiolate anion (-S-), which is a much stronger nucleophile than the neutral thiol. This increases the risk of S-alkylation and disulfide formation.[6] The amino group will be deprotonated and highly nucleophilic, increasing the likelihood of N-acylation and other reactions.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of High Molecular Weight Impurities

Possible Cause: Oxidation of the thiol group leading to disulfide bond formation. This results in the dimerization or oligomerization of your starting material or product.[4][5][6]

Troubleshooting Steps:

  • Degas Solvents: Remove dissolved oxygen from all solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.

  • Work Under Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent exposure to atmospheric oxygen.

  • Add Reducing Agents: Include a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in your reaction mixture or during workup to cleave any formed disulfide bonds. Note that the compatibility of these agents with your desired reaction should be verified.

  • Thiol Protection: If the thiol group is not the intended reactive site, protect it prior to the reaction. Common thiol protecting groups include trityl (Trt), acetamidomethyl (Acm), and tert-butyl (tBu).[12]

Issue 2: Formation of an Unexpected Cyclic Byproduct

Possible Cause: Intramolecular cyclization to form a thiazolidine derivative. This is particularly common if your reaction involves aldehydes, ketones, or other carbonyl-containing compounds.[7][8][9]

Troubleshooting Steps:

  • Protect Functional Groups: Protect either the amino or the thiol group (or both) before introducing the carbonyl-containing reagent. An orthogonal protecting group strategy is essential if you need to deprotect them sequentially.[1][13]

  • Control Reaction pH: As acidic conditions can catalyze thiazolidine formation, consider running the reaction at a neutral or slightly basic pH if compatible with your overall synthetic scheme.[7]

  • Order of Reagent Addition: Add the carbonyl-containing compound slowly to the reaction mixture to minimize its concentration at any given time, which can disfavor the cyclization reaction.

Issue 3: Multiple Products Detected by LC-MS with Similar Mass-to-Charge Ratios

Possible Cause: Non-selective reaction at the amino, thiol, and/or hydroxyl groups. This occurs when more than one of these functional groups reacts with your coupling partner.

Troubleshooting Steps:

  • Implement an Orthogonal Protection Strategy: This is the most robust solution. Protect the functional groups that are not intended to react. The choice of protecting groups should allow for their selective removal without affecting other parts of the molecule.[1][13]

  • Optimize Coupling Reagents: The choice of coupling reagent can influence the selectivity of the reaction. For example, some peptide coupling reagents are more prone to causing side reactions than others.[2][14][15]

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Using a slight excess of the limiting reagent can sometimes help to drive the desired reaction to completion and minimize side products.

Data Presentation

Table 1: Common Protecting Groups for the Functional Groups of 2-Amino-3-mercapto-1-propanol

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amino (-NH2) tert-ButoxycarbonylBocStrong acid (e.g., TFA)[12][16]
9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine in DMF)[12][16]
BenzyloxycarbonylCbz (Z)Catalytic hydrogenation (H2/Pd)[12]
Thiol (-SH) TritylTrtMild acid, TFA[12]
AcetamidomethylAcmMercury(II) acetate or iodine[12]
tert-ButyltBuStrong acid (e.g., TFA)[12]
Hydroxyl (-OH) tert-ButyltBuStrong acid (e.g., TFA)[1]
TritylTrtMild acid[1]
BenzylBnCatalytic hydrogenation (H2/Pd)

Experimental Protocols

Protocol 1: General Procedure for Orthogonal Protection of 2-Amino-3-mercapto-1-propanol

This protocol describes a representative method for the selective protection of the amino and thiol groups, leaving the hydroxyl group free for subsequent reactions.

  • Protection of the Thiol Group:

    • Dissolve 2-amino-3-mercapto-1-propanol in a suitable solvent (e.g., DCM or DMF).

    • Add 1.1 equivalents of trityl chloride (Trt-Cl) and 1.2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

    • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by washing with a mild aqueous acid, followed by brine, and dry the organic layer over sodium sulfate.

    • Purify the S-tritylated product by column chromatography.

  • Protection of the Amino Group:

    • Dissolve the S-tritylated intermediate in a suitable solvent (e.g., DCM or a mixture of dioxane and water).

    • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc2O) and 1.2 equivalents of a base (e.g., triethylamine or sodium bicarbonate).

    • Stir the reaction at room temperature until complete consumption of the starting material is observed by TLC or LC-MS.

    • Perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the fully protected N-Boc, S-Trt-2-amino-3-mercapto-1-propanol by column chromatography.

Visualizations

Side_Reactions cluster_main Incorporation of 2-Amino-3-mercapto-1-propanol cluster_side_reactions Potential Side Reactions Start 2-Amino-3-mercapto-1-propanol Desired_Product Desired Product Start->Desired_Product Desired Reaction Pathway Oxidation Oxidation Start->Oxidation [O] Cyclization Intramolecular Cyclization Start->Cyclization e.g., + Aldehyde NonSelective Non-selective Reaction Start->NonSelective Multiple Reactive Sites Disulfide Disulfide Dimer Oxidation->Disulfide Thiazolidine Thiazolidine Formation Cyclization->Thiazolidine Multiple_Products Multiple Products NonSelective->Multiple_Products Troubleshooting_Workflow Start Experiment with 2-Amino-3-mercapto-1-propanol Check_Yield Low Yield or Unexpected Products? Start->Check_Yield High_MW High MW Impurities? Check_Yield->High_MW Yes Success Successful Incorporation Check_Yield->Success No Cyclic_Byproduct Unexpected Cyclic Byproduct? High_MW->Cyclic_Byproduct No Oxidation_Solution Suspect Oxidation: - Degas solvents - Inert atmosphere - Add reducing agents - Protect thiol High_MW->Oxidation_Solution Yes Multiple_Products Multiple Products? Cyclic_Byproduct->Multiple_Products No Cyclization_Solution Suspect Cyclization: - Protect functional groups - Control pH - Slow reagent addition Cyclic_Byproduct->Cyclization_Solution Yes NonSelective_Solution Suspect Non-selective Reaction: - Orthogonal protection - Optimize coupling reagents - Control stoichiometry Multiple_Products->NonSelective_Solution Yes Multiple_Products->Success No Oxidation_Solution->Success Cyclization_Solution->Success NonSelective_Solution->Success

References

Technical Support Center: Synthesis of 2-Amino-3-mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-amino-3-mercapto-1-propanol (cysteinol) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-amino-3-mercapto-1-propanol, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of 2-Amino-3-mercapto-1-propanol

Question Answer
Why is the yield of my cysteinol synthesis consistently low? Several factors can contribute to low yields. A primary cause is the choice of starting material and reducing agent. Direct reduction of unprotected L-cysteine is often inefficient due to side reactions. It is highly recommended to use a protected form of L-cysteine, such as its methyl ester with N-acetyl and S-trityl protecting groups, to minimize unwanted reactions. The choice of reducing agent is also critical; while sodium borohydride (NaBH₄) is effective for reducing the ester, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary for the direct reduction of the carboxylic acid, although it requires stricter anhydrous conditions.
I am using a protected cysteine derivative, but the yield is still poor. What could be the problem? Incomplete reaction or degradation of the product during workup could be the issue. Ensure your reaction goes to completion by monitoring it using an appropriate technique like Thin Layer Chromatography (TLC). Reaction times can vary depending on the scale and specific conditions. During the workup, avoid prolonged exposure to air or oxidizing conditions, as the thiol group in the final product is susceptible to oxidation, forming the disulfide dimer (cystine). Using degassed solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
Could the purification process be the source of my low yield? Yes, significant product loss can occur during purification. If you are using column chromatography, ensure the silica gel is not acidic, as this can lead to product degradation. Neutralizing the silica gel or using a different purification method like distillation under high vacuum can be beneficial. For crystallization, selecting the appropriate solvent system is crucial for obtaining a high recovery of the pure product.

Issue 2: Presence of Impurities in the Final Product

Question Answer
My final product contains a significant amount of a higher molecular weight impurity. What is it and how can I avoid it? The most common higher molecular weight impurity is the disulfide dimer, cystine, formed by the oxidation of the thiol group of 2-amino-3-mercapto-1-propanol. To prevent this, minimize exposure to air during the reaction and purification steps. Working under an inert atmosphere and using degassed solvents is highly recommended. The addition of a small amount of a reducing agent like dithiothreitol (DTT) during the workup can also help to cleave any formed disulfide bonds back to the desired thiol.
I observe multiple spots on my TLC plate after the reaction. What are the likely side products? Besides the disulfide dimer, other side products can arise from incomplete deprotection of the starting material or side reactions involving the protecting groups. For instance, if using a trityl group for thiol protection, incomplete cleavage can lead to S-tritylated cysteinol as an impurity. Ensure that the deprotection step is complete by using the appropriate reagents and reaction times. Unreacted starting material can also be a source of impurities, so ensure the reduction reaction proceeds to completion.
How can I effectively remove these impurities? Purification by flash column chromatography is often effective in separating the desired product from impurities. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, can be employed. Alternatively, for thermally stable products, distillation under high vacuum can be a very effective purification method. Recrystallization from a suitable solvent mixture can also be used to obtain a highly pure product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 2-amino-3-mercapto-1-propanol.

1. What is the most common and efficient method for synthesizing 2-amino-3-mercapto-1-propanol?

The most widely adopted and efficient method is the reduction of an L-cysteine ester derivative. This typically involves the protection of the amino and thiol groups, followed by the reduction of the ester functionality. A common route is the N-acetylation and S-tritylation of L-cysteine, followed by esterification (e.g., with methanol to form the methyl ester), and subsequent reduction with a suitable reducing agent like sodium borohydride. The final step involves the deprotection of the amino and thiol groups to yield 2-amino-3-mercapto-1-propanol.

2. What are the critical protecting groups to use for the synthesis, and why?

Protecting groups are crucial to prevent side reactions at the reactive amino and thiol functionalities.

  • For the thiol group (-SH): The trityl (Trt) group is a good choice as it is bulky and effectively protects the thiol from oxidation and other side reactions. It can be removed under acidic conditions. Other options include the acetamidomethyl (Acm) group.

  • For the amino group (-NH₂): The acetyl (Ac) or tert-butyloxycarbonyl (Boc) groups are commonly used. These groups prevent the amino group from interfering with the reduction of the carboxylic acid or ester.

3. Which reducing agent is best for this synthesis?

The choice of reducing agent depends on the starting material:

  • For Cysteine Esters: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for converting the ester to the corresponding alcohol. It is generally preferred due to its selectivity and easier handling compared to more powerful reducing agents.

  • For Cysteine (Carboxylic Acid): Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can directly reduce the carboxylic acid to the alcohol. However, it is highly reactive, requires strictly anhydrous conditions, and can be more challenging to handle safely.

4. What are the most common side reactions to be aware of?

The primary side reaction is the oxidation of the thiol group to form a disulfide bond, resulting in the dimer L-cystine. This can occur during the reaction or workup if exposed to air. Another potential side reaction is the alkylation of the unprotected thiol group . Incomplete reactions or deprotection steps will also lead to impurities.

5. How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting material and the appearance of the product.

6. What is the best method for purifying the final product?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Flash Column Chromatography: This is a versatile technique for separating the product from a wide range of impurities.

  • Distillation: If the product is thermally stable, distillation under high vacuum can be an excellent method for obtaining a very pure product, especially on a larger scale.

  • Crystallization: This method can yield highly pure product if a suitable solvent system is found.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of Protected Cysteinol

Starting MaterialReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
N-acetyl-S-trityl-L-cysteine methyl esterSodium Borohydride (NaBH₄)Methanol/THF0 to RT2 - 485 - 95Milder conditions, easier workup.
N-Boc-S-trityl-L-cysteineLithium Aluminum Hydride (LiAlH₄)Anhydrous THF0 to RT1 - 370 - 85Requires strictly anhydrous conditions.
N-acetyl-L-cysteineBorane-THF complex (BH₃·THF)THF0 to RT3 - 675 - 90Good for direct reduction of the carboxylic acid under milder conditions than LiAlH₄.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-2-amino-3-mercapto-1-propanol via Reduction of N,S-diacetyl-L-cysteine methyl ester

This protocol describes a two-step process involving the reduction of the methyl ester followed by deprotection of the thiol group.

Step 1: Reduction of N,S-diacetyl-L-cysteine methyl ester

  • Dissolve N,S-diacetyl-L-cysteine methyl ester (1 eq.) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench the excess NaBH₄ by the slow addition of acetone, followed by water.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-amino-3-acetylthio-1-propanol.

Step 2: Deprotection of the Acetyl Group from the Thiol

  • Dissolve the crude product from Step 1 in methanol under a nitrogen atmosphere.

  • Add a solution of sodium hydroxide (1.1 eq.) in water dropwise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Neutralize the reaction mixture with 1M HCl to pH 7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous solution with ethyl acetate to remove any organic impurities.

  • The aqueous layer containing the desired product can be further purified by lyophilization or other suitable methods.

Mandatory Visualization

experimental_workflow cluster_protection Protection of L-Cysteine cluster_reduction Reduction cluster_deprotection_purification Deprotection & Purification start L-Cysteine protection Protection of Amino & Thiol Groups (e.g., N-acetylation, S-tritylation) start->protection Acetic Anhydride, Trityl Chloride esterification Esterification (e.g., with Methanol) protection->esterification MeOH, Acid Catalyst protected_ester Protected L-Cysteine Ester esterification->protected_ester reduction Reduction of Ester (e.g., with NaBH4) protected_ester->reduction NaBH4 in MeOH/THF protected_alcohol Protected 2-Amino-3-mercapto-1-propanol reduction->protected_alcohol deprotection Deprotection of Amino & Thiol Groups protected_alcohol->deprotection Acidic/Basic Conditions purification Purification (Chromatography/Distillation) deprotection->purification final_product 2-Amino-3-mercapto-1-propanol purification->final_product

Caption: General experimental workflow for the synthesis of 2-amino-3-mercapto-1-propanol.

troubleshooting_yield cluster_solutions1 Solutions for Reaction Conditions cluster_solutions2 Solutions for Product Degradation cluster_solutions3 Solutions for Purification start Low Yield of 2-Amino-3-mercapto-1-propanol cause1 Sub-optimal Reaction Conditions start->cause1 cause2 Product Degradation start->cause2 cause3 Inefficient Purification start->cause3 solution1a Use Protected Cysteine Derivative cause1->solution1a solution1b Optimize Reducing Agent cause1->solution1b solution1c Ensure Complete Reaction (TLC) cause1->solution1c solution2a Work under Inert Atmosphere cause2->solution2a solution2b Use Degassed Solvents cause2->solution2b solution2c Add Antioxidant during Workup cause2->solution2c solution3a Use Neutralized Silica Gel cause3->solution3a solution3b Consider High Vacuum Distillation cause3->solution3b solution3c Optimize Crystallization Solvent cause3->solution3c

Caption: Troubleshooting logic for addressing low yield in the synthesis.

preventing oxidation of the thiol group in 2-amino-3-mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the oxidation of the thiol group in 2-amino-3-mercapto-1-propanol (also known as cysteinol).

Frequently Asked Questions (FAQs)

Q1: Why is my solution of 2-amino-3-mercapto-1-propanol losing reactivity or showing a decrease in free thiol concentration over time?

A: The primary cause is the oxidation of the thiol (sulfhydryl, -SH) group. This group is highly susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-) between two molecules of 2-amino-3-mercapto-1-propanol.[1][2] This dimerization eliminates the reactive free thiol group, leading to a loss of the compound's intended activity. Further oxidation can occur, leading to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, which are generally irreversible.[2][3]

Q2: What are the key factors that accelerate the oxidation of the thiol group?

A: Several environmental and chemical factors can significantly accelerate thiol oxidation. The most common are:

  • Alkaline pH: The rate of thiol oxidation is highly pH-dependent.[4]

  • Presence of Dissolved Oxygen: Molecular oxygen is a key oxidant, especially in the presence of catalysts.[5]

  • Contamination with Metal Ions: Transition metals such as copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺) are potent catalysts for thiol oxidation.[6][7][8]

  • Exposure to Light: UV radiation can promote the photochemical oxidation of thiols.[5]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[9]

Q3: How exactly does pH influence the stability of the thiol group?

A: The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The pKa for most thiol groups is around 8.5.[10][11] At a pH above the pKa, the thiolate form predominates. This thiolate anion is a much stronger nucleophile and is significantly more susceptible to oxidation than the protonated thiol form.[10][12][13] Therefore, maintaining a pH below 8 is crucial for minimizing the rate of oxidation.

Data Presentation: pH vs. Thiol Stability
pH ValuePredominant SpeciesRelative Oxidation RateStability Recommendation
4.0 - 6.5Thiol (-SH)Very LowExcellent: Ideal for long-term storage.
6.5 - 7.5Thiol (-SH)Low to ModerateGood: Suitable for most experimental conditions. Degassing and chelators are recommended.
7.5 - 8.5Thiol (-SH) ⇌ Thiolate (-S⁻)Moderate to HighFair: Use caution. Work quickly and use protective agents.
> 8.5Thiolate (-S⁻)Very HighPoor: Avoid for storage. Oxidation is rapid.

Q4: What is the best choice of reducing agent to protect the thiol group during an experiment, such as a conjugation reaction?

A: The choice of reducing agent depends on the specific requirements of your experiment. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice because it is a non-thiol-based reducing agent, making it stable, effective over a wide pH range, and compatible with thiol-reactive chemistries like maleimide conjugations without needing prior removal.[1][14] Dithiothreitol (DTT) and β-mercaptoethanol (BME) are also effective but contain thiols themselves, which can interfere with downstream reactions and are less stable at neutral or alkaline pH.[1]

Data Presentation: Comparison of Common Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)β-Mercaptoethanol (BME)
Chemical Nature Non-thiol, phosphine-basedThiol-basedThiol-based
Effective pH Range 1.5 - 8.57.0 - 9.06.5 - 8.5
Air Oxidation ResistantProne to oxidationProne to oxidation
Interference Does not interfere with maleimide chemistry.[1][14]Must be removed before maleimide reactions.Must be removed before maleimide reactions.
Odor OdorlessStrong odorStrong, unpleasant odor
Typical Concentration 1-10 mM1-10 mM5-20 mM

Troubleshooting Guides

Problem: My thiol-maleimide conjugation reaction has a very low yield.

  • Possible Cause 1: Thiol Oxidation. The thiol group on your 2-amino-3-mercapto-1-propanol likely oxidized to a disulfide before or during the reaction, preventing it from reacting with the maleimide.

    • Solution: Perform the reaction in the presence of 1-5 mM TCEP. TCEP will keep your thiol in a reduced, reactive state without reacting with the maleimide itself.[14] Ensure your buffers are deoxygenated by sparging with nitrogen or argon gas before use.

  • Possible Cause 2: Incorrect pH. The optimal pH for thiol-maleimide conjugation is typically 6.5-7.5. If the pH is too low, the reaction rate will be slow. If the pH is too high (>8.0), you risk rapid thiol oxidation and hydrolysis of the maleimide group.

    • Solution: Prepare your reaction buffer carefully and verify the pH is within the 6.5-7.5 range.

Problem: I observe a white precipitate forming in my stock solution of 2-amino-3-mercapto-1-propanol.

  • Possible Cause: Disulfide Dimerization. The precipitate is likely the oxidized disulfide dimer of your compound, which may have lower solubility in your buffer compared to the monomer.

    • Solution 1 (Recovery): Add a small amount of a reducing agent like TCEP or DTT to the solution and gently mix. This should reduce the disulfide bonds and resolubilize the compound.

    • Solution 2 (Prevention): Prepare fresh stock solutions using the detailed protocol below, ensuring the use of deoxygenated buffers, a chelating agent, and proper pH control. Store aliquots under an inert atmosphere at -20°C or -80°C to prevent repeated freeze-thaw cycles and exposure to air.

Visualizations

Thiol Oxidation Pathway

Thiol_Oxidation_Pathway cluster_main Oxidation States of 2-amino-3-mercapto-1-propanol Thiol Thiol (-SH) (Active Form) Disulfide Disulfide (-S-S-) (Inactive Dimer) Thiol->Disulfide Mild Oxidation (O₂, Metal Ions, pH > 7.5) Disulfide->Thiol Reduction (TCEP, DTT) Sulfenic Sulfenic Acid (-SOH) Disulfide->Sulfenic Stronger Oxidation (ROS) Sulfinic Sulfinic Acid (-SO2H) Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (-SO3H) (Irreversible) Sulfinic->Sulfonic Further Oxidation

Caption: The oxidation pathway of a thiol group from its active form to inactive and irreversible states.

Logical Relationship of Protective Measures

Protective_Measures Oxidation Thiol Group Oxidation Oxygen Dissolved O₂ Oxidation->Oxygen Caused by Metals Metal Ions (Cu²⁺, Fe³⁺) Oxidation->Metals Caused by pH Alkaline pH (>7.5) Oxidation->pH Caused by Reducing Add Reducing Agents (TCEP) Oxidation->Reducing Inhibited by Storage Low Temperature Storage (≤ 4°C or Frozen) Oxidation->Storage Inhibited by Inert Use Inert Atmosphere (N₂, Ar) Oxygen->Inert Countered by Degas Use Degassed Buffers Oxygen->Degas Countered by Chelators Add Chelators (EDTA, DTPA) Metals->Chelators Countered by pH_Control Control pH (Maintain pH 6.0-7.0) pH->pH_Control Countered by

Caption: Key factors causing thiol oxidation and the corresponding preventative measures for each.

Experimental Workflow: Minimizing Oxidation

Experimental_Workflow start Start: Prepare Reagents prep_buffer 1. Prepare Buffer (pH 6.5-7.5) Add 1-5 mM EDTA start->prep_buffer degas 2. Degas Buffer (Sparge with N₂/Ar for 20 min) prep_buffer->degas prep_thiol 3. Prepare Thiol Solution Dissolve 2-amino-3-mercapto-1-propanol in degassed buffer degas->prep_thiol add_tcep 4. Add Reducing Agent Add TCEP to 1-5 mM final concentration prep_thiol->add_tcep reaction_setup 5. Set Up Reaction Combine thiol solution with substrate (e.g., maleimide-labeled protein) add_tcep->reaction_setup incubation 6. Incubate Reaction Under N₂/Ar if possible, protect from light reaction_setup->incubation purification 7. Purify Product (e.g., Desalting column, Dialysis) incubation->purification end End: Purified Product purification->end

Caption: A step-by-step workflow for performing experiments while actively preventing thiol oxidation.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized Stock Solution

This protocol describes the preparation of a 100 mM stock solution of 2-amino-3-mercapto-1-propanol with enhanced stability.

Materials:

  • 2-amino-3-mercapto-1-propanol

  • High-purity water (e.g., Milli-Q)

  • Phosphate buffer components or MES buffer

  • EDTA (Ethylenediaminetetraacetic acid)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Nitrogen or Argon gas source

  • Sterile, conical tubes suitable for freezing

Procedure:

  • Buffer Preparation: Prepare a 100 mM buffer solution (e.g., phosphate or MES) in high-purity water.

  • Add Chelator: Add EDTA to the buffer to a final concentration of 5 mM. This will sequester trace metal ions that catalyze oxidation.

  • Deoxygenate Buffer: Place the buffer in a flask with a stir bar and sparge with nitrogen or argon gas for at least 20-30 minutes while stirring. This removes dissolved oxygen.

  • pH Adjustment: Adjust the buffer to pH 6.0 - 6.5 using HCl. This ensures the thiol group remains in its more stable, protonated form.

  • Weigh Compound: In a separate vessel, weigh out the required amount of 2-amino-3-mercapto-1-propanol.

  • Dissolution: Working quickly, dissolve the weighed compound in the prepared, deoxygenated, pH-adjusted buffer to the final desired concentration (e.g., 100 mM).

  • Aliquoting and Storage: Immediately dispense the stock solution into small, single-use aliquots in cryo-vials or other suitable tubes. Flush the headspace of each tube with nitrogen or argon before sealing.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or place them directly in a -80°C freezer for long-term storage. For short-term storage (1-2 weeks), 4°C is acceptable if the solution is properly deoxygenated.

References

Technical Support Center: HPLC Separation of 2-Amino-3-Mercapto-1-Propanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 2-amino-3-mercapto-1-propanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the separation of this polar aminothiol.

Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments.

Peak and Elution Problems

Q1: Why am I seeing no peaks or significantly reduced peak size for my analyte?

A: This is a common issue when working with aminothiols and can be attributed to several factors:

  • Analyte Oxidation: The thiol group (-SH) in 2-amino-3-mercapto-1-propanol is highly susceptible to oxidation, forming disulfide bridges. This changes the chemical nature of the analyte, leading to a loss of the target peak.

  • Lack of Chromophore: The molecule does not possess a strong chromophore, making it difficult to detect using standard UV-Vis detectors at common wavelengths (e.g., 254 nm).

  • Inadequate Derivatization: If using a derivatization strategy, the reaction may be incomplete or the derivatives may be unstable.[1][2]

  • Incorrect Detection Method: The chosen detection method may not be sensitive enough. For instance, UV detection might be insufficient, whereas fluorescence or electrochemical detection would be more appropriate.[3][4]

Q2: My peaks are broad, tailing, or splitting. What can I do to improve the peak shape?

A: Poor peak shape is often related to secondary interactions on the column or issues with the mobile phase.[5][6]

  • Mobile Phase pH: The pH of your mobile phase is critical.[7] Since the analyte has an amino group, a mobile phase pH below the pKa will ensure it is protonated. However, residual silanols on the column packing can cause tailing at mid-range pH.[8] Lowering the mobile phase pH (e.g., to pH 2-3 with TFA or formic acid) can suppress silanol activity and improve peak shape for basic compounds.[9]

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[10] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Choice: For highly polar compounds, standard C18 columns might not provide adequate retention. Consider using columns designed for polar analytes, such as those with polar endcapping or embedded polar groups, or exploring Hydrophilic Interaction Liquid Chromatography (HILIC).[8]

  • Metal Chelation: The thiol and amino groups can interact with trace metals in the HPLC system, leading to tailing. Adding a metal chelator like EDTA to the mobile phase can sometimes improve peak shape.[7]

Q3: Why is my retention time shifting between injections or between analytical runs?

A: Retention time variability can compromise the reliability of your data. The most common causes include:

  • Inadequately Buffered Mobile Phase: If the mobile phase pH is not well-controlled, small changes can alter the ionization state of the analyte, leading to shifts in retention.[11] Ensure your buffer concentration is adequate (typically 10-25 mM).[11]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is particularly important for gradient methods and HILIC.

  • Temperature Fluctuations: Column temperature affects retention time. Using a column oven provides a stable temperature environment and improves reproducibility.[5]

  • Column Degradation: Loss of stationary phase over time can lead to decreasing retention times.[11] This can be accelerated by using mobile phases with extreme pH values.

Analyte Stability and Detection

Q4: How can I prevent the degradation of 2-amino-3-mercapto-1-propanol in my samples?

A: The primary stability concern is the oxidation of the thiol group.

  • Acidification: Preparing samples in an acidic solution (e.g., with formic acid or trifluoroacetic acid) minimizes thiol oxidation by keeping the thiol group protonated.[12]

  • Immediate Analysis or Derivatization: Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, derivatizing the thiol group can form a more stable product.[13]

  • Low Temperature: Store samples at low temperatures (e.g., 4°C) to slow down degradation processes.

Q5: What is the best way to detect this compound if it has poor UV absorbance?

A: Direct UV detection is challenging. The following strategies offer significantly better sensitivity:

  • Fluorescence Detection (FLD) after Derivatization: This is a highly sensitive and common approach. The primary amine on the molecule can be reacted with a fluorogenic reagent.[4]

  • Electrochemical Detection (ECD): ECD is inherently sensitive to compounds that can be oxidized or reduced, such as thiols.[3] This method can often be used without derivatization, providing a direct measurement of the analyte.[14][15]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, and can confirm the identity of the analyte.

Troubleshooting Guides

Guide 1: Derivatization for Enhanced Detection

Since 2-amino-3-mercapto-1-propanol lacks a strong chromophore, derivatization is often necessary for sensitive detection. The choice of reagent depends on the functional group you wish to target (the primary amine or the thiol) and the detector available.

Derivatization ReagentTarget GroupDetection MethodAdvantagesConsiderations
o-Phthalaldehyde (OPA) + Thiol Primary AmineFluorescence (FLD)Fast reaction, high sensitivity, reagent itself is non-fluorescent.[1][4]Derivatives can be unstable; does not react with secondary amines.[1][13]
Fluorescamine Primary AmineFluorescence (FLD)Fast reaction, reagent is non-fluorescent.[13]Reacts with water, so must be used in non-aqueous conditions.
Dansyl Chloride Primary AmineFluorescence (FLD) / UVDerivatives are very stable.[16]Reaction can be slow, and excess reagent needs to be removed.[16]
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Primary AmineFluorescence (FLD)Yields highly stable fluorescent adducts.[17]Part of a commercial kit, may be more expensive.
Monobromobimane (mBBr) ThiolFluorescence (FLD)Specific for thiols, forms stable derivatives.[13]Reagent is light-sensitive.
Ellman's Reagent (DTNB) ThiolUV-VisWell-established method for thiol quantification.[12]Sensitivity can be low; optimal detection wavelength may not be the common 412 nm.[12]
Guide 2: Starting HPLC Method Parameters

For a polar compound like 2-amino-3-mercapto-1-propanol, a reversed-phase method is a good starting point. The table below provides recommended starting conditions.

ParameterRecommendationRationale
Column C18, Polar-Embedded or Polar-Endcapped (e.g., Agilent ZORBAX Bonus-RP, Waters CORTECS T3)[8]Provides better retention and peak shape for polar analytes compared to traditional C18. Prevents phase collapse in highly aqueous mobile phases.[8]
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)Acid modifier protonates the analyte's amino group for good peak shape and suppresses silanol activity.[9]
Mobile Phase B Acetonitrile or Methanol with 0.1% AcidOrganic solvent for elution in a gradient.
Gradient Start at 0-5% B, ramp to 30-50% B over 10-15 minutesA shallow gradient is often necessary to separate polar compounds from the solvent front.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns.
Column Temp. 30 - 40 °CImproves efficiency and reduces mobile phase viscosity, leading to sharper peaks and more stable retention times.[5]
Injection Vol. 5 - 20 µLKeep injection volume low to prevent peak distortion.[10]
Detector FLD, ECD, or MSRequired for sensitive detection of this non-UV active compound.[3][4]

Experimental Protocols

Protocol 1: Sample Preparation with Oxidation Prevention

This protocol is designed to prepare samples of 2-amino-3-mercapto-1-propanol while minimizing its oxidative degradation.

Materials:

  • Sample containing 2-amino-3-mercapto-1-propanol

  • Milli-Q water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • HPLC vials

Procedure:

  • Prepare a sample diluent of Milli-Q water containing 0.1% FA or TFA. This acidic solution will help stabilize the thiol group.

  • Accurately weigh or pipette your sample into a volumetric flask.

  • Dilute the sample to the final volume using the acidic sample diluent prepared in Step 1.

  • Vortex the sample until it is fully dissolved.

  • Transfer the final solution into an HPLC vial.

  • Proceed immediately to derivatization or HPLC analysis. If storage is necessary, cap the vial tightly and store at 4°C for the shortest possible duration.

Protocol 2: Pre-Column Derivatization with OPA/3-MPA

This protocol describes the derivatization of the primary amine group of 2-amino-3-mercapto-1-propanol using o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA) for fluorescence detection.[4]

Materials:

  • Borate Buffer (0.1 M, pH 10.2)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic Acid (3-MPA)

  • Methanol

  • Prepared sample solution (from Protocol 1)

Procedure:

  • Prepare the OPA/3-MPA Reagent:

    • Dissolve 50 mg of OPA in 1 mL of methanol.

    • Add this solution to 9 mL of the 0.1 M Borate Buffer.

    • Add 50 µL of 3-MPA to the solution.

    • Mix thoroughly. This reagent should be prepared fresh daily and protected from light.

  • Derivatization Reaction:

    • In an autosampler vial or a small microcentrifuge tube, mix 50 µL of your sample with 50 µL of the OPA/3-MPA reagent.

    • Alternatively, many modern autosamplers can be programmed to perform this mixing step automatically just prior to injection.[1]

    • Allow the reaction to proceed for exactly 1-2 minutes at room temperature. The timing is critical as the derivatives can be unstable.[1]

  • Injection:

    • Immediately inject an appropriate volume (e.g., 10 µL) of the mixture onto the HPLC system.

  • Detection:

    • Set the fluorescence detector to an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.[18]

Visualizations

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Collection B Acidification & Dilution (e.g., 0.1% FA) A->B Minimize Oxidation C Add Reagent (e.g., OPA/MPA) B->C D Incubate (1-2 min) C->D E HPLC Injection D->E F Separation (Reversed-Phase) E->F G Detection (FLD / ECD / MS) F->G H Data Analysis G->H

Caption: Experimental workflow for HPLC analysis.

Troubleshooting cluster_check1 Analyte Stability & Detection cluster_check2 Instrument & Method cluster_sol Potential Solutions Start Problem: No Peak or Small Peak CheckDeriv Using Derivatization? Start->CheckDeriv CheckDetect Is Detector Appropriate? (UV is not ideal) CheckDeriv->CheckDetect Yes Sol_Deriv Implement/Optimize Derivatization CheckDeriv->Sol_Deriv No CheckOxid Sample Acidified? (Prevent Oxidation) CheckDetect->CheckOxid Yes Sol_Detect Use FLD, ECD, or MS CheckDetect->Sol_Detect No CheckRet Sufficient Retention? (Analyte may be in void volume) CheckOxid->CheckRet Yes Sol_Oxid Prepare Samples in Acid CheckOxid->Sol_Oxid No CheckInject System Injecting Properly? CheckRet->CheckInject Yes Sol_Ret Use Polar-Compatible Column or Modify Mobile Phase CheckRet->Sol_Ret No Sol_Inject Check Syringe/Loop & Injection Program CheckInject->Sol_Inject No

Caption: Troubleshooting flowchart for peak detection issues.

References

Technical Support Center: Optimizing Coupling of 2-Amino-3-mercapto-1-propanol in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the successful incorporation of 2-amino-3-mercapto-1-propanol into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the unique challenges presented by this non-standard amino alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling 2-amino-3-mercapto-1-propanol in Fmoc-SPPS?

A1: The primary challenges stem from the trifunctional nature of the molecule, which contains a primary amine, a primary alcohol, and a thiol group. Key issues include:

  • Side reactions: The unprotected thiol and hydroxyl groups are nucleophilic and can react with activated amino acids, leading to branched peptides or other impurities.[1][2]

  • Orthogonal Protection: Protecting both the thiol and hydroxyl groups with groups that can be selectively removed without interfering with the N-terminal Fmoc group or other side-chain protecting groups is crucial.[3][4][5]

  • Steric Hindrance: The presence of protecting groups on the side chain can create steric hindrance, potentially leading to incomplete coupling reactions.

  • Racemization: As with cysteine derivatives, there is a risk of racemization during activation and coupling, especially when using base-mediated methods.[6]

Q2: Which protecting groups are recommended for the thiol and hydroxyl groups of 2-amino-3-mercapto-1-propanol?

A2: A successful strategy requires an orthogonal protection scheme where the thiol and hydroxyl protecting groups can be removed under different conditions.[4][5] A common and effective approach in Fmoc-SPPS is to use a combination of a standard acid-labile group and a highly acid-labile group.

Functional GroupRecommended Protecting GroupAbbreviationDeprotection Condition
Thiol (-SH)TritylTrtStandard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)
Hydroxyl (-OH)tert-ButyltBuStandard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)

For applications requiring selective on-resin deprotection, a more sophisticated orthogonal strategy is necessary.

Functional GroupRecommended Protecting GroupAbbreviationDeprotection Condition
Thiol (-SH)MethoxytritylMmt1-2% TFA in DCM (on-resin)
Hydroxyl (-OH)tert-ButyltBuStandard TFA cleavage cocktail

Q3: What are the optimal coupling reagents for incorporating 2-amino-3-mercapto-1-propanol?

A3: Due to potential steric hindrance and the risk of racemization, it is advisable to use coupling reagents known for their efficiency and low racemization potential. Carbodiimide-based methods in the presence of an additive are generally recommended.[6]

Coupling ReagentAdditiveBase (if required)Notes
DICHOBt or OxymaDIPEAMinimizes racemization compared to phosphonium or aminium-based reagents.
HATU-DIPEA or CollidineHighly efficient but should be used with caution due to potential for racemization with sensitive residues.

Q4: How can I monitor the coupling efficiency of 2-amino-3-mercapto-1-propanol?

A4: Standard qualitative tests can be used to monitor the presence of free primary amines on the resin after the coupling step.

  • Kaiser Test (Ninhydrin Test): A positive test (blue/purple beads) indicates incomplete coupling. A negative test (yellow/colorless beads) suggests the coupling was successful.[7]

  • TNBS Test: This test is also used to detect primary amines, with a positive result indicated by orange/red beads.[7]

Troubleshooting Guide

Problem 1: Incomplete Coupling

  • Symptom: Positive Kaiser or TNBS test after the coupling step.

  • Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance - Double couple: Repeat the coupling step with fresh reagents. - Increase reaction time: Extend the coupling time to several hours or overnight. - Use a more potent coupling reagent: Switch to HATU if you are using a carbodiimide-based method.
Poor Resin Swelling - Ensure the resin is adequately swelled in the appropriate solvent (e.g., DMF or NMP) before starting the synthesis.
Suboptimal Reagent Concentration - Increase the equivalents of the amino acid and coupling reagents (e.g., from 3 to 5 equivalents).

Problem 2: Unwanted Side Reactions

  • Symptom: Mass spectrometry analysis of the final peptide shows unexpected masses corresponding to branched products or adduction.

  • Possible Causes & Solutions:

CauseRecommended Action
Incomplete Protection of Thiol or Hydroxyl Group - Ensure the starting material, Fmoc-2-amino-3(S-Trt)-1-(O-tBu)-propanol, is of high purity. - Re-evaluate the stability of the protecting groups to the synthesis conditions.
Premature Deprotection - If using highly acid-labile protecting groups for on-resin modifications, ensure that the deprotection conditions are strictly controlled (e.g., concentration of TFA, reaction time).
Side Reactions During Cleavage - Use a cleavage cocktail with appropriate scavengers to prevent re-attachment of protecting groups or other side reactions. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-2-amino-3(S-Trt)-1-(O-tBu)-propanol

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve Fmoc-2-amino-3(S-Trt)-1-(O-tBu)-propanol (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

  • Coupling: Add the activation solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF, DCM, and then DMF again.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

Visual Guides

Experimental Workflow for Incorporating 2-Amino-3-mercapto-1-propanol

Caption: Standard workflow for a single coupling cycle of 2-amino-3-mercapto-1-propanol in SPPS.

Troubleshooting Logic for Incomplete Coupling

Caption: Decision tree for troubleshooting incomplete coupling of 2-amino-3-mercapto-1-propanol.

References

Technical Support Center: Stability of Peptides Containing 2-Amino-3-mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-standard amino acid 2-amino-3-mercapto-1-propanol.

Note on 2-amino-3-mercapto-1-propanol: Specific stability data for peptides containing 2-amino-3-mercapto-1-propanol (also known as cysteinol) is limited in publicly available literature. The guidance provided here is largely based on the well-documented stability of cysteine-containing peptides, as both possess a reactive thiol (-SH) group that is often the primary site of degradation. The additional hydroxyl group in 2-amino-3-mercapto-1-propanol may also influence hydrolysis, similar to serine-containing peptides.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of peptides containing 2-amino-3-mercapto-1-propanol.

Issue Potential Cause Recommended Action
Loss of Peptide Purity Over Time in Solution Oxidation of the Thiol Group: The thiol (-SH) group is susceptible to oxidation, leading to the formation of disulfide-bridged dimers or higher-order oligomers. This is accelerated at neutral to alkaline pH and in the presence of oxygen or metal ions.[1][2]- Work at acidic pH: Maintain the peptide solution at a pH below 7.0, ideally between 3.0 and 5.0, to keep the thiol group protonated and less reactive.- Use degassed buffers: Sparge buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.- Add antioxidants: Consider adding antioxidants such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the solution to keep the thiol in its reduced state. Note that these will interfere with assays that measure free thiols.[2]- Include a chelating agent: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[3]
Appearance of New Peaks in HPLC Analysis Peptide Degradation: Besides oxidation, other degradation pathways like hydrolysis of the peptide backbone (especially if adjacent to the 2-amino-3-mercapto-1-propanol residue, similar to serine) or deamidation of asparagine/glutamine residues can occur.[2][3]- Optimize storage conditions: Store peptide solutions frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]- Analyze degradation products: Use mass spectrometry (LC-MS) to identify the masses of the new peaks to understand the degradation pathway.- Adjust pH: If hydrolysis is suspected, screen a range of pH values to find the point of maximum stability.
Poor Peptide Solubility Aggregation/Precipitation: The formation of intermolecular disulfide bonds can lead to aggregation and precipitation. Hydrophobic peptides are also prone to aggregation.- Reduce the thiol: Treat the peptide with a reducing agent (DTT or TCEP) to break disulfide bonds.- Use organic solvents: For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO or acetonitrile before diluting with an aqueous buffer.- Sonication: Gentle sonication can help to dissolve aggregates.
Inconsistent Assay Results Sample Handling and Preparation: Variability in sample preparation, such as inconsistent dissolution or storage, can lead to variable results. Peptides can also be hygroscopic, meaning they absorb moisture from the air, which affects concentration calculations.[4]- Use lyophilized aliquots: Prepare single-use lyophilized aliquots of the peptide to ensure consistency.- Control for water content: Determine the water content of the lyophilized peptide (e.g., by Karl Fischer titration) for accurate concentration calculations.[4]- Standardize protocols: Ensure all sample preparation steps are standardized and well-documented.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for peptides containing 2-amino-3-mercapto-1-propanol?

A1: The most probable primary degradation pathway is the oxidation of the thiol (-SH) group to form a disulfide bond (-S-S-), leading to dimerization or oligomerization of the peptide. This is analogous to the behavior of cysteine-containing peptides.[1][2] The rate of this oxidation is significantly influenced by pH, with higher pH values promoting the formation of the more reactive thiolate anion.[1]

Q2: How should I store my peptide containing 2-amino-3-mercapto-1-propanol?

A2: For long-term storage, it is recommended to store the peptide in lyophilized form at -20°C or -80°C.[2] Once in solution, it should be stored at low temperatures, ideally frozen, in single-use aliquots to minimize freeze-thaw cycles. The solution should preferably be buffered at a slightly acidic pH (e.g., pH 4-6) and be prepared with degassed buffers.

Q3: What analytical techniques are best for monitoring the stability of these peptides?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the standard method for assessing peptide purity and monitoring degradation over time.[5] To identify degradation products, liquid chromatography-mass spectrometry (LC-MS) is essential as it provides molecular weight information of the impurities.[6]

Q4: Can the hydroxyl group of 2-amino-3-mercapto-1-propanol participate in degradation?

A4: Yes, it is possible. Similar to serine, the hydroxyl group can act as a nucleophile and attack the adjacent amide bond, leading to hydrolysis of the peptide backbone, especially at pH values around 5-6.[3] This would result in peptide fragmentation.

Q5: How can I prevent disulfide bond formation during my experiments?

A5: To prevent disulfide bond formation, you can:

  • Work under acidic conditions (pH < 7).

  • Use degassed buffers to remove oxygen.

  • Add a reducing agent like DTT or TCEP to your buffers.

  • Include a chelating agent like EDTA to remove catalytic metal ions.

Quantitative Data

The following table provides illustrative data on the stability of a generic cysteine-containing peptide at different pH values and temperatures. This data is intended to serve as a general guideline for the expected stability trends of peptides containing 2-amino-3-mercapto-1-propanol. Actual stability will be sequence-dependent.

pH Temperature (°C) Half-life (t½) of Free Thiol (Hours) Primary Degradation Product
4.025> 200Minimal Oxidation
7.44~ 48Disulfide Dimer
7.425~ 12Disulfide Dimer
8.525< 2Disulfide Dimer and other oxidative species

This is representative data and will vary based on the specific peptide sequence, buffer components, and presence of oxygen.

Experimental Protocols

Protocol: Stability Assessment of a 2-Amino-3-mercapto-1-propanol Containing Peptide by RP-HPLC

This protocol outlines a general method for assessing the stability of your peptide in a given formulation.

1. Materials:

  • Lyophilized peptide containing 2-amino-3-mercapto-1-propanol.

  • High-purity water (Milli-Q or equivalent).

  • Acetonitrile (ACN), HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Buffer components for the stability study (e.g., phosphate, acetate).

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • UV detector set to 210-220 nm.

2. Procedure:

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Preparation of Peptide Stock Solution:

    • Accurately weigh a known amount of the lyophilized peptide.

    • Dissolve the peptide in an appropriate solvent (e.g., Mobile Phase A) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Stability Study Setup:

    • Dilute the stock solution with the chosen buffer to the final concentration for the stability study.

    • Divide the solution into several aliquots in separate vials.

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, 40°C).

  • HPLC Analysis (Time Point Zero):

    • Immediately after preparation, inject an aliquot of the peptide solution onto the HPLC system.

    • Run a gradient elution, for example:

      • 5% to 65% Mobile Phase B over 30 minutes.

      • Flow rate: 1.0 mL/min.

      • Detection: 214 nm.

    • Record the chromatogram. The main peak corresponds to the intact peptide.

  • Subsequent Time Points:

    • At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from the stability study and analyze it by HPLC using the same method.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the initial peak area at time zero.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Visualizations

cluster_degradation Primary Degradation Pathway: Oxidation Peptide_SH Peptide with Free Thiol (2 R-SH) Peptide_SS_Peptide Disulfide-Bridged Dimer (R-S-S-R) Peptide_SH->Peptide_SS_Peptide Oxidation Oxidizing_Agents Oxygen, Metal Ions Oxidizing_Agents->Peptide_SH

Caption: Primary degradation pathway for peptides with 2-amino-3-mercapto-1-propanol.

cluster_workflow Experimental Workflow for Stability Testing Prep_Peptide Prepare Peptide Solution in Test Buffer Incubate Incubate at Desired Temperature(s) Prep_Peptide->Incubate Sample Sample at Time Points (t=0, t=1, t=2...) Incubate->Sample HPLC Analyze by RP-HPLC Sample->HPLC Analyze Analyze Data: - Peak Area vs. Time - Identify Degradants (LC-MS) HPLC->Analyze

Caption: General workflow for assessing peptide stability.

cluster_troubleshooting Troubleshooting Logic Start Loss of Purity? Check_Dimer Dimer Peak in HPLC/MS? Start->Check_Dimer Yes Fragmentation Fragmentation Peaks in MS? Start->Fragmentation No Oxidation_Control Implement Oxidation Controls: - Lower pH - Degas Buffers - Add Antioxidants/Chelators Check_Dimer->Oxidation_Control Yes Check_Dimer->Fragmentation No Hydrolysis_Control Address Hydrolysis: - Adjust pH away from 5-6 - Lower Temperature Fragmentation->Hydrolysis_Control Yes Other Other Degradation? (e.g., Deamidation) Fragmentation->Other No

Caption: Troubleshooting decision tree for peptide degradation.

References

Technical Support Center: 2-Amino-3-mercapto-1-propanol Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-amino-3-mercapto-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What is 2-amino-3-mercapto-1-propanol and what are its key chemical properties?

2-amino-3-mercapto-1-propanol, also known as cysteinol, is a trifunctional organic compound containing an amino group, a thiol (mercapto) group, and a primary alcohol group. These functional groups dictate its chemical behavior and solubility.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₃H₉NOS
Molecular Weight 107.17 g/mol
Predicted pKa (Amino Group) ~9.76[1][2][3]
General pKa (Thiol Group) ~10-11
General pKa (Alcohol Group) ~16-18
Predicted Isoelectric Point (pI) ~7.38 (Calculated)

Q2: Why am I having trouble dissolving 2-amino-3-mercapto-1-propanol?

The solubility of 2-amino-3-mercapto-1-propanol is highly dependent on the pH of the solvent. Like other amino acids, it exists as a zwitterion at a specific pH, known as the isoelectric point (pI), where it has a net neutral charge and exhibits its lowest solubility. At pH values above or below the pI, the molecule carries a net charge, which increases its interaction with polar solvents like water and enhances its solubility.

Q3: What is the isoelectric point (pI) of 2-amino-3-mercapto-1-propanol and why is it important?

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For 2-amino-3-mercapto-1-propanol, the pI can be estimated by averaging the pKa values of its acidic and basic functional groups. Using the predicted pKa of the amino group (~9.76) and a typical pKa for a thiol group (~10.5), the estimated pI is approximately 7.38.

Calculation of Estimated Isoelectric Point (pI)

  • pKa₁ (Thiol group) ≈ 10.5

  • pKa₂ (Amino group) ≈ 9.76

  • The hydroxyl group's pKa is much higher and thus not considered in the pI calculation for the zwitterionic form.

  • The relevant pKa values for the zwitterion are those of the groups that are protonated and deprotonated around the neutral state. In this case, the thiol group (acting as the acid) and the amino group (acting as the base).

  • pI ≈ (pKa_thiol + pKa_amino) / 2 -> This is incorrect for this structure.

  • Correct approach for a molecule with a basic amine and an acidic thiol group: The zwitterionic form exists between the pKa of the thiol and the pKa of the protonated amine. The pI is the average of these two values. However, since the thiol pKa is higher than the amino pKa, the molecule will be neutral at a pH between these two values. A more accurate estimation would involve considering the protonation states. At low pH, both the amino and thiol groups are protonated (net charge +1). As the pH increases, the thiol group deprotonates (pKa ~10.5), and then the amino group deprotonates (pKa ~9.76 for the protonated amine). The isoelectric point will be the average of the pKa of the amino group and the pKa of the thiol group.

  • A more accurate estimation of the pI would be the average of the pKa of the protonated amine (9.76) and the pKa of the thiol group (~8.5-9.5 for similar structures). Let's use an estimated thiol pKa of 9.0 for this calculation.

  • pI ≈ (pKa_amino + pKa_thiol) / 2 = (9.76 + 9.0) / 2 = 9.38 . At this pH, the compound will have its lowest solubility.

Knowing the pI is crucial because it informs the pH at which you should avoid preparing your stock solutions to prevent precipitation.

Q4: In which solvents is 2-amino-3-mercapto-1-propanol generally soluble?

Due to its polar functional groups, 2-amino-3-mercapto-1-propanol is expected to be more soluble in polar protic solvents. Its solubility in non-polar organic solvents is generally low.

Illustrative Solubility Profile (at 25°C):

SolventPredicted SolubilityNotes
Water pH-dependentHighest solubility at pH < 7 and pH > 8. Lowest at pI (~7.4).
Ethanol Moderately SolubleCan be used as a co-solvent with water.
DMSO SolubleA good option for preparing concentrated stock solutions.
Physiological Buffers (e.g., PBS pH 7.4) Low to ModerateSolubility may be limited as this pH is close to the estimated pI.

Note: The above table provides estimated solubility characteristics based on the chemical structure and properties of similar molecules. Experimental determination is recommended for precise applications.

Troubleshooting Guides

Problem 1: The compound is not dissolving in water.

  • Cause: The pH of the water is likely close to the isoelectric point (pI) of 2-amino-3-mercapto-1-propanol (~7.38).

  • Solution: Adjust the pH of the aqueous solution.

    • For acidic conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. A pH of 2-3 units below the pI should significantly increase solubility.

    • For basic conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves. A pH of 2-3 units above the pI should significantly increase solubility.

Problem 2: The compound precipitates out of solution when I add it to my cell culture media or buffer.

  • Cause: The final pH of the mixture is likely near the pI of the compound, causing it to become less soluble and precipitate.

  • Solution:

    • Prepare a concentrated stock solution in a suitable solvent: Dissolve the compound at a high concentration in a solvent like DMSO or in an acidic/basic aqueous solution where it is highly soluble.

    • Dilute the stock solution: Add the concentrated stock solution dropwise to your final buffer or media while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

    • Consider the final concentration: Ensure the final concentration of the compound in your experimental setup is below its solubility limit at the final pH.

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Stock Solution (e.g., 10 mg/mL)

  • Weigh 10 mg of 2-amino-3-mercapto-1-propanol into a sterile conical tube.

  • Add 900 µL of sterile, deionized water.

  • Vortex the suspension.

  • While vortexing, add 0.1 M HCl dropwise (typically 10-50 µL) until the solid completely dissolves.

  • Check the pH of the solution to ensure it is in the desired acidic range (e.g., pH 4-5).

  • Add sterile, deionized water to a final volume of 1 mL.

  • Sterile filter the solution through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO (e.g., 50 mg/mL)

  • Weigh 50 mg of 2-amino-3-mercapto-1-propanol into a sterile, conical tube.

  • Add 900 µL of high-purity, anhydrous DMSO.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Add DMSO to a final volume of 1 mL.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh Compound add_solvent Add Initial Solvent (e.g., Water or DMSO) weigh->add_solvent dissolve Dissolve (Vortex/pH Adjustment/Heat) add_solvent->dissolve qs Adjust to Final Volume dissolve->qs filter Sterile Filter (0.22 µm) qs->filter dilute Dilute Stock into Final Buffer/Media filter->dilute vortex Vortex During Dilution dilute->vortex use Use in Experiment vortex->use

Caption: General workflow for preparing and using solutions of 2-amino-3-mercapto-1-propanol.

ph_solubility cluster_ph Effect of pH on Solubility low_ph Low pH (< pI) protonated Net Positive Charge (High Solubility) low_ph->protonated pi pH ≈ pI (~7.4) zwitterion Net Neutral Charge (Low Solubility) pi->zwitterion high_ph High pH (> pI) deprotonated Net Negative Charge (High Solubility) high_ph->deprotonated

Caption: Relationship between pH and the solubility of 2-amino-3-mercapto-1-propanol.

References

minimizing racemization of 2-amino-3-mercapto-1-propanol during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of 2-amino-3-mercapto-1-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the enantioselective synthesis of 2-amino-3-mercapto-1-propanol?

The most common and cost-effective approach is to start from the naturally occurring and enantiomerically pure amino acid, L-cysteine (for the (R)-enantiomer of the product) or D-cysteine (for the (S)-enantiomer). This strategy is known as a chiral pool synthesis, which takes advantage of readily available chiral molecules from nature.

Q2: Why is racemization a significant concern during the synthesis of 2-amino-3-mercapto-1-propanol?

Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers (a racemate).[1] This is a critical issue in pharmaceutical applications as different enantiomers can have different biological activities, and one may even be harmful. The chiral center in 2-amino-3-mercapto-1-propanol is susceptible to racemization, particularly under harsh reaction conditions such as the presence of strong bases or high temperatures.

Q3: What are the key steps in the synthesis of 2-amino-3-mercapto-1-propanol from cysteine where racemization can occur?

The key steps prone to racemization include:

  • Protection of the amino and thiol groups: The use of certain reagents and bases can lead to epimerization.

  • Activation and modification of the carboxylic acid group: This is a well-documented step for potential racemization in peptide synthesis and is relevant when converting the carboxylic acid to an ester or other intermediate before reduction.

  • Reduction of the carboxylic acid or its derivative: The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

  • Deprotection of the amino and thiol groups: Acidic or basic conditions used for deprotection can also pose a risk of racemization.

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final Product

Possible Cause 1.1: Inappropriate Protecting Groups

  • Recommendation: Use bulky and acid-labile protecting groups to shield the chiral center. For the thiol group, the trityl (Trt) group is a common choice due to its steric bulk, which can help minimize side reactions.[2] For the amino group, tert-butoxycarbonyl (Boc) is a standard protecting group.

Possible Cause 1.2: Use of Strong Bases

  • Recommendation: Avoid strong bases, especially during the protection and coupling steps. Weaker bases are known to suppress racemization. For instance, significant racemization (around 50%) has been observed with N-methylmorpholine, which can be suppressed by using 2,4,6-collidine.[1]

BasePotential for Racemization
N,N-Diisopropylethylamine (DIEA)High
N-Methylmorpholine (NMM)High
2,4,6-CollidineLow
2,4,6-Trimethylpyridine (TMP)Low

Possible Cause 1.3: Harsh Reduction Conditions

  • Recommendation: The reduction of the carboxylic acid (or its ester derivative) should be performed under mild conditions. Sodium borohydride (NaBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is less likely to cause racemization.[3] Performing the reaction at low temperatures (e.g., 0 °C to room temperature) is also crucial.

Possible Cause 1.4: Racemization during Purification

  • Recommendation: Avoid prolonged exposure to acidic or basic conditions during work-up and purification. Use neutral or near-neutral pH buffers for chromatography where possible.

Issue 2: Low Yield of the Desired Product

Possible Cause 2.1: Incomplete Reduction

  • Recommendation: While NaBH₄ is a mild reducing agent, it may not efficiently reduce esters without the addition of a co-reagent. The addition of Lewis acids like calcium chloride (CaCl₂) can enhance the reducing power of NaBH₄. Alternatively, using a stronger reducing agent like LiAlH₄ may be necessary, but with careful control of the reaction temperature to minimize racemization.

Possible Cause 2.2: Side Reactions

  • Recommendation: Ensure that all reactive functional groups are adequately protected. An unprotected thiol group can undergo oxidation or other side reactions. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the thiol.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-S-trityl-L-cysteinol

This protocol describes the synthesis of the protected amino alcohol from N-Boc-S-trityl-L-cysteine.

Step 1: Esterification of N-Boc-S-trityl-L-cysteine

  • Dissolve N-Boc-S-trityl-L-cysteine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.

  • Add a mild esterifying agent, such as (trimethylsilyl)diazomethane (2 equivalents), dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a few drops of acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester.

Step 2: Reduction of the Methyl Ester

  • Dissolve the crude N-Boc-S-trityl-L-cysteine methyl ester in a suitable solvent like a mixture of tetrahydrofuran (THF) and methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (2-3 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of 2-Amino-3-mercapto-1-propanol

This protocol outlines a general method for determining the enantiomeric purity of the final product after deprotection.

  • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC series) are commonly used for the separation of amino alcohols.[4]

  • Mobile Phase: The mobile phase composition will depend on the chosen column and the analyte's properties. A typical mobile phase for chiral separations of amines and amino alcohols is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.

  • Sample Preparation: The final deprotected 2-amino-3-mercapto-1-propanol should be dissolved in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system and compare the retention times of the peaks with those of racemic and enantiomerically pure standards, if available. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_modification Carboxyl Modification cluster_reduction Reduction cluster_deprotection Deprotection cluster_final Final Product start L-Cysteine protect_N N-Boc Protection start->protect_N Boc2O, Base protect_S S-Trityl Protection protect_N->protect_S Trityl Chloride, Base ester Esterification (e.g., Methyl Ester) protect_S->ester Esterifying Agent reduce Reduction to Alcohol (e.g., NaBH4) ester->reduce Reducing Agent deprotect Deprotection reduce->deprotect Acidic Conditions final (R)-2-Amino-3-mercapto-1-propanol deprotect->final

Caption: Synthetic workflow for 2-amino-3-mercapto-1-propanol.

Troubleshooting_Racemization issue High Racemization in Final Product cause1 Inappropriate Protecting Groups issue->cause1 cause2 Strong Base Used issue->cause2 cause3 Harsh Reduction Conditions issue->cause3 cause4 Purification Issues issue->cause4 solution1 Use bulky, acid-labile protecting groups (e.g., Boc, Trt) cause1->solution1 solution2 Use weaker bases (e.g., 2,4,6-collidine) cause2->solution2 solution3 Use mild reducing agents (e.g., NaBH4) at low temperatures cause3->solution3 solution4 Maintain neutral pH during work-up and chromatography cause4->solution4

Caption: Troubleshooting logic for racemization issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-3-mercapto-1-propanol and Cysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-amino-3-mercapto-1-propanol and the proteinogenic amino acid, L-cysteine. While direct comparative experimental data for 2-amino-3-mercapto-1-propanol is limited, this document offers a comprehensive analysis based on their structural and electronic properties, supported by theoretical data. Furthermore, it furnishes detailed experimental protocols to enable researchers to generate direct comparative data.

Executive Summary

2-Amino-3-mercapto-1-propanol and cysteine are both aminothiols, molecules containing both an amine and a thiol functional group. Cysteine is a fundamental building block of proteins and plays a critical role in protein structure, catalysis, and redox signaling. 2-Amino-3-mercapto-1-propanol, a structural analog of cysteine where the carboxylic acid is replaced by a primary alcohol, is a valuable molecule in biochemical research and drug development. The primary determinant of their reactivity in many biological and chemical contexts is the nucleophilicity of the thiol group. This guide posits that 2-amino-3-mercapto-1-propanol likely exhibits greater thiol reactivity than cysteine under physiological conditions due to electronic effects stemming from their structural differences.

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-3-mercapto-1-propanol and L-cysteine is presented in Table 1.

Property2-Amino-3-mercapto-1-propanolL-Cysteine
Structure 2-Amino-3-mercapto-1-propanol StructureL-Cysteine Structure
Molecular Formula C₃H₉NOSC₃H₇NO₂S
Molecular Weight 107.17 g/mol 121.16 g/mol
Thiol pKa ~9.76 (Predicted)[1][2]~8.3

Reactivity Comparison: A Deductive Analysis

The reactivity of the thiol group is critically dependent on its ability to be deprotonated to the more nucleophilic thiolate anion (RS⁻). The equilibrium between the thiol (RSH) and thiolate form is governed by the thiol's acid dissociation constant (pKa). A lower pKa indicates a more acidic thiol, which will exist to a greater extent in its thiolate form at a given pH. However, a more acidic thiol corresponds to a more stable, and therefore less reactive (less nucleophilic), conjugate base.

The predicted pKa of the thiol group in 2-amino-3-mercapto-1-propanol is approximately 9.76, which is significantly higher than the typical pKa of cysteine's thiol group (~8.3). This suggests that the thiol of 2-amino-3-mercapto-1-propanol is less acidic.

This difference in acidity can be attributed to the electronic effects of the neighboring functional groups. In cysteine, the electron-withdrawing carboxylic acid group stabilizes the thiolate anion, thereby lowering the pKa of the thiol. In contrast, the hydroxyl group in 2-amino-3-mercapto-1-propanol is less electron-withdrawing than a carboxylic acid. Consequently, the thiolate anion of 2-amino-3-mercapto-1-propanol is less stabilized, making the corresponding thiol less acidic (higher pKa).

A higher pKa implies that at physiological pH (~7.4), a smaller fraction of 2-amino-3-mercapto-1-propanol will exist as the thiolate anion compared to cysteine. However, the thiolate of 2-amino-3-mercapto-1-propanol is a stronger base and is expected to be a more potent nucleophile. In reactions where the thiolate is the primary reactive species, such as nucleophilic substitution (alkylation) and addition reactions, 2-amino-3-mercapto-1-propanol is predicted to be more reactive than cysteine.

Experimental Protocols for Direct Reactivity Comparison

To empirically validate the predicted difference in reactivity, the following experimental protocols are proposed.

Thiol Alkylation Assay

This assay measures the rate of reaction of the thiol group with an alkylating agent, providing a direct measure of its nucleophilicity.

Objective: To determine the second-order rate constant for the alkylation of the thiol group in 2-amino-3-mercapto-1-propanol and cysteine.

Materials:

  • 2-amino-3-mercapto-1-propanol

  • L-cysteine

  • Iodoacetamide (IAM) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of 2-amino-3-mercapto-1-propanol and L-cysteine in degassed phosphate buffer.

    • Prepare a 100 mM stock solution of iodoacetamide in the same buffer.

    • Prepare a 10 mM stock solution of DTNB in the same buffer.

  • Kinetic Measurement with Iodoacetamide:

    • In a quartz cuvette, mix the aminothiol solution (final concentration 1 mM) with phosphate buffer.

    • Initiate the reaction by adding iodoacetamide (final concentration 10 mM).

    • Monitor the decrease in free thiol concentration over time by taking aliquots at regular intervals and measuring the remaining free thiol using DTNB.

    • To measure with DTNB, add an aliquot of the reaction mixture to a solution of DTNB in phosphate buffer and measure the absorbance at 412 nm. The concentration of the colored product, 2-nitro-5-thiobenzoate (TNB²⁻), is proportional to the free thiol concentration.

  • Data Analysis:

    • Plot the natural logarithm of the free thiol concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) is calculated by dividing k' by the concentration of the alkylating agent.

    • Compare the second-order rate constants for 2-amino-3-mercapto-1-propanol and cysteine.

Disulfide Formation Kinetics Assay

This assay measures the rate of disulfide bond formation, which is relevant to redox processes.

Objective: To determine the rate of disulfide formation for 2-amino-3-mercapto-1-propanol and cysteine in the presence of an oxidizing agent.

Materials:

  • 2-amino-3-mercapto-1-propanol

  • L-cysteine

  • Hydrogen peroxide (H₂O₂) or another suitable oxidizing agent

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

  • DTNB (Ellman's reagent)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of 2-amino-3-mercapto-1-propanol and L-cysteine in degassed phosphate buffer.

    • Prepare a stock solution of H₂O₂ of known concentration in the same buffer.

  • Kinetic Measurement:

    • In a reaction vessel, mix the aminothiol solution (final concentration 1 mM) with phosphate buffer.

    • Initiate the reaction by adding H₂O₂ (final concentration, e.g., 1 mM).

    • Monitor the decrease in free thiol concentration over time using DTNB as described in the alkylation assay.

  • Data Analysis:

    • Determine the initial rate of the reaction from the plot of free thiol concentration versus time.

    • Compare the initial rates of disulfide formation for 2-amino-3-mercapto-1-propanol and cysteine.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Competitive Alkylation Reaction cluster_analysis Analysis A 2-Amino-3-mercapto-1-propanol Stock Solution Mix Mix Equimolar Amounts of Both Thiols A->Mix B Cysteine Stock Solution B->Mix C Alkylating Agent (e.g., Iodoacetamide) React Add Sub-stoichiometric Alkylating Agent C->React Mix->React Quench Quench Reaction React->Quench LCMS LC-MS/MS Analysis Quench->LCMS Quant Quantify Alkylated Products LCMS->Quant

Caption: Workflow for a competitive thiol alkylation assay.

Redox_Signaling ROS Reactive Oxygen Species (e.g., H2O2) Protein_SH Protein-Cys-SH (Reduced) ROS->Protein_SH Oxidation Protein_SOH Protein-Cys-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Protein_SSG Protein-Cys-S-SG (Glutathionylated) Protein_SOH->Protein_SSG + GSH Signal Downstream Signaling Protein_SOH->Signal Protein_SSG->Protein_SH + GRX Protein_SSG->Signal GSH Glutathione (GSH) GRX Glutaredoxin (GRX)

Caption: Cysteine's role in a redox signaling pathway.

Conclusion

Based on fundamental principles of chemical reactivity, 2-amino-3-mercapto-1-propanol is predicted to be a more reactive nucleophile than cysteine due to the electronic effect of its hydroxyl group compared to cysteine's carboxyl group. This is supported by the predicted higher pKa of its thiol group. For researchers and drug development professionals, this suggests that 2-amino-3-mercapto-1-propanol could be a more potent agent in applications where thiol nucleophilicity is key, such as in the design of covalent inhibitors or as a reducing agent. However, it is crucial to experimentally validate this predicted reactivity using the protocols outlined in this guide to obtain definitive comparative data.

References

structural differences between 2-amino-3-mercapto-1-propanol and homocysteine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Differences Between 2-Amino-3-mercapto-1-propanol and Homocysteine

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. This guide provides an objective comparison of the structural and physicochemical properties of 2-amino-3-mercapto-1-propanol and homocysteine, supported by experimental data and methodologies for their differentiation.

Core Structural Differences

At a fundamental level, the primary distinction between 2-amino-3-mercapto-1-propanol and homocysteine lies in their core chemical classification. Homocysteine is an α-amino acid, characterized by the presence of both a carboxyl group (-COOH) and an amino group (-NH2) attached to the same carbon atom (the α-carbon). In contrast, 2-amino-3-mercapto-1-propanol is an amino alcohol, featuring a primary alcohol group (-CH2OH) instead of a carboxyl group.

Homocysteine is a homolog of the proteinogenic amino acid cysteine, containing an additional methylene bridge in its side chain.[1] Its chemical formula is HSCH₂CH₂CH(NH₂)CO₂H.[2] 2-Amino-3-mercapto-1-propanol, also known as cysteinol, can be conceptualized as the reduced form of cysteine, where the carboxylic acid is replaced by an alcohol. Its chemical formula is C₃H₉NOS.[3]

Structural_Comparison cluster_homocysteine Homocysteine (α-Amino Acid) cluster_propanol 2-Amino-3-mercapto-1-propanol (Amino Alcohol) homocysteine hcy_label Key Functional Groups: - Carboxyl (-COOH) - Amino (-NH₂) - Thiol (-SH) propanol prop_label Key Functional Groups: - Hydroxyl (-OH) - Amino (-NH₂) - Thiol (-SH)

Caption: Core structural differences between Homocysteine and 2-Amino-3-mercapto-1-propanol.

Physicochemical Properties

The variance in functional groups leads to distinct physicochemical properties, which are crucial for predicting their behavior in biological systems and analytical separations.

Property2-Amino-3-mercapto-1-propanolHomocysteine
Molecular Formula C₃H₉NOS[3]C₄H₉NO₂S[4]
Molecular Weight 107.18 g/mol [3][5][6]135.18 g/mol [4]
IUPAC Name 2-amino-3-sulfanylpropan-1-ol[3]2-Amino-4-mercaptobutanoic acid[4]
Melting Point Not Available232-233 °C[4]
Boiling Point (Predicted) 261.3 ± 30.0 °C[7][8]Not Available
pKa Values 9.76 ± 0.10 (Predicted)[7][8]pK₁ 2.22; pK₂ 8.87; pK₃ 10.86[4]
Water Solubility Soluble148 mg/mL[9]
XLogP3 -1[5][6]-3.4

Biological and Functional Implications

Homocysteine is a well-characterized intermediate in methionine metabolism.[10] It is not obtained from the diet but is synthesized in the body from the essential amino acid methionine.[2][11] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, are recognized as a risk factor for cardiovascular disease and neurodegenerative disorders.[1][9] Its pathogenicity is linked to its ability to induce oxidative stress and damage endothelial cells.[12] Homocysteine can be recycled back to methionine or converted to cysteine in processes that are dependent on B vitamins (B6, B9, B12).[11]

2-Amino-3-mercapto-1-propanol is less studied in biological systems compared to homocysteine. As the reduced analog of cysteine, it is primarily used in chemical synthesis and research applications. Its structure, containing both a thiol and an amino group, makes it a useful building block and a potential ligand for metal chelation.

Methionine_Homocysteine_Pathway Methionine Methionine (from diet) SAM S-Adenosylmethionine (SAM) Methionine->SAM ATP -> PPi+Pi SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Transfer Hcy Homocysteine SAH->Hcy H₂O -> Adenosine Hcy->Methionine Remethylation Cysteine Cysteine Hcy->Cysteine Transsulfuration THF Tetrahydrofolate MTHF 5-Methyl-THF THF->MTHF MTHF->THF B12 Vitamin B12 B12->Methionine B12->Hcy B6 Vitamin B6 B6->Hcy B6->Cysteine HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard Mix Mix & React (2 min) Sample->Mix Reagent OPA/MPA Reagent Reagent->Mix Inject Inject into HPLC System Mix->Inject Column C18 Reverse-Phase Separation Inject->Column Detect Fluorescence Detection (Ex:340/Em:455) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

References

A Comparative Guide to Functional Assays for Validating 2-Amino-3-Mercapto-1-Propanol Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as 2-amino-3-mercapto-1-propanol (a cysteinol analog), into peptides offers a promising avenue for developing novel therapeutics with enhanced stability, binding affinity, and unique functionalities. Validating the biological activity of these modified peptides is a critical step in the drug discovery pipeline. This guide provides an objective comparison of common functional assays that can be employed to characterize and validate the activity of such peptides, supported by hypothetical experimental data and detailed protocols.

Scenario A: Peptide as a Protease Inhibitor

Let us consider a hypothetical peptide, "Inhibito-Pep-CysOH," containing 2-amino-3-mercapto-1-propanol, designed as a competitive inhibitor for a therapeutic target protease (e.g., a matrix metalloproteinase, MMP). The thiol and hydroxyl groups of the modified residue may confer unique binding properties. To validate its inhibitory activity, we can compare two common assay formats: a fluorescence-based kinetic assay and a colorimetric endpoint assay.

Comparison of Protease Inhibition Assays
Parameter Fluorescence-Based Kinetic Assay Colorimetric Endpoint Assay Notes
Principle Measures the real-time cleavage of a fluorogenic peptide substrate. Cleavage separates a fluorophore from a quencher, resulting in increased fluorescence.Measures the accumulation of a colored product after a fixed incubation time. The enzyme cleaves a chromogenic substrate to release a colored molecule.The kinetic assay provides real-time rate information, while the colorimetric assay gives a single endpoint measurement.
Key Metric Inhibition constant (Ki), IC50IC50Ki is a more absolute measure of inhibitor potency, derived from the IC50 and substrate concentration.
Hypothetical IC50 15 nM18 nMValues are comparable, with minor differences potentially arising from substrate competition or detection method sensitivity.
Hypothetical Ki 7.2 nMNot directly measuredThe lower Ki value confirms potent competitive inhibition.
Sensitivity HighModerate to HighFluorescence detection is often more sensitive than absorbance.
Throughput High (plate-reader based)High (plate-reader based)Both are well-suited for high-throughput screening.
Cost Higher (fluorogenic substrates are more expensive)Lower (chromogenic substrates are less expensive)Cost can be a significant factor for large-scale screens.
Experimental Protocols

This protocol is designed to determine the IC50 and Ki values of Inhibito-Pep-CysOH against a target protease.

Materials:

  • Target Protease

  • Fluorogenic Protease Substrate (e.g., a FRET-based peptide)

  • Inhibito-Pep-CysOH and a known control inhibitor

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration (typically at or below its Km value) in Assay Buffer. Prepare serial dilutions of Inhibito-Pep-CysOH and the control inhibitor in Assay Buffer.

  • Enzyme Preparation: Dilute the target protease to its optimal working concentration in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the serially diluted Inhibito-Pep-CysOH or control inhibitor to triplicate wells.

  • Enzyme Addition: Add 25 µL of the diluted target protease to each well. Include wells with enzyme but no inhibitor (positive control) and wells with buffer only (background).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm) every 60 seconds for 30 minutes.[1]

  • Data Analysis: Calculate the initial reaction velocity (v) for each well by determining the slope of the linear phase of the fluorescence curve. Plot the percent inhibition [(1 - vi/v0 ) * 100] against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km).[2][3]

This protocol determines the IC50 of Inhibito-Pep-CysOH using a chromogenic substrate.

Materials:

  • Target Protease

  • Chromogenic Substrate (e.g., a p-nitroanilide (pNA) conjugated peptide)

  • Inhibito-Pep-CysOH and a known control inhibitor

  • Assay Buffer (as above)

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Inhibito-Pep-CysOH and the control inhibitor in Assay Buffer. Dilute the chromogenic substrate to its working concentration in Assay Buffer.

  • Assay Setup: Add 50 µL of the diluted inhibitors to triplicate wells of a 96-well plate.

  • Enzyme Addition: Add 25 µL of diluted target protease to each well. Include positive and background controls as described above.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the chromogenic substrate to all wells.[4]

  • Endpoint Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes).

  • Measurement: Stop the reaction if necessary (e.g., by adding acetic acid). Measure the absorbance at 405 nm.[4]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value.

Scenario B: Peptide as a G-Protein Coupled Receptor (GPCR) Ligand

In this scenario, a peptide named "Ligo-Pep-CysOH" has been designed to act as a competitive antagonist for a specific GPCR. The unique structure of the 2-amino-3-mercapto-1-propanol residue is hypothesized to enhance binding affinity to the receptor's orthosteric site. We will compare a traditional radioligand binding assay with a non-radioactive competitive ELISA to validate this activity.

Comparison of Receptor Binding Assays
Parameter Competitive Radioligand Binding Assay Competitive ELISA Notes
Principle Measures the displacement of a known radiolabeled ligand from the receptor by the unlabeled test peptide.Measures the competition between the test peptide and a labeled (e.g., biotinylated) known ligand for binding to the immobilized receptor.Radioligand assays are considered the gold standard for affinity determination due to their direct nature.[5]
Key Metric Inhibition constant (Ki), IC50IC50Ki provides a more accurate measure of affinity.
Hypothetical IC50 50 nM65 nMELISA may show slightly lower apparent affinity due to immobilization effects and indirect detection.
Hypothetical Ki 22 nMNot directly measuredThe Ki value confirms high-affinity binding.
Sensitivity Very HighHighRadiometric detection is extremely sensitive.
Safety Requires handling of radioactive materials and specialized disposal.Non-radioactive, safer to handle.Safety and regulatory hurdles are a major consideration for radioligand assays.
Cost High (radioligands, scintillation cocktails, disposal)Moderate (recombinant proteins, antibodies)ELISA is generally more cost-effective for large-scale screening.

Signaling Pathway Diagram

GPCR_Signaling cluster_membrane Ligand Ligo-Pep-CysOH (Antagonist) Receptor GPCR Ligand->Receptor Binds & Blocks G_Protein Gαβγ Receptor->G_Protein No Activation Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Response Cellular Response

Caption: Antagonistic action of Ligo-Pep-CysOH on a GPCR signaling pathway.

Experimental Protocols

This protocol measures the ability of Ligo-Pep-CysOH to displace a known radiolabeled ligand from a GPCR expressed in cell membranes.[6]

Materials:

  • Cell membranes prepared from cells overexpressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-ligand or [125I]-ligand)

  • Ligo-Pep-CysOH

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • 96-well filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Ligo-Pep-CysOH in Binding Buffer. Dilute the radiolabeled ligand to its working concentration (typically at its Kd value) in Binding Buffer.

  • Membrane Preparation: Thaw the cell membrane preparation and resuspend in ice-cold Binding Buffer to a final concentration of 5-20 µg protein per well.[6]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of diluted Ligo-Pep-CysOH (for competition curve) or excess non-labeled ligand (for non-specific binding) or buffer (for total binding).

    • 50 µL of the radiolabeled ligand.

    • 100 µL of the cell membrane suspension.

  • Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Drying and Counting: Dry the filter plate under a heat lamp or at 50°C for 30 minutes.[6] Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of Ligo-Pep-CysOH to determine the IC50. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

This protocol provides a non-radioactive alternative for assessing binding competition.[7][8]

Materials:

  • Recombinant purified GPCR

  • Biotinylated known ligand

  • Ligo-Pep-CysOH

  • Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2 N H2SO4)

  • 96-well high-binding microplates

Procedure:

  • Plate Coating: Coat the wells of a microplate with 100 µL of the recombinant receptor (1-10 µg/mL in Coating Buffer) overnight at 4°C.[9]

  • Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 2 hours at room temperature.[9]

  • Competition Reaction: Wash the plate 3 times. In a separate tube, pre-incubate a fixed concentration of the biotinylated ligand with serial dilutions of Ligo-Pep-CysOH for 30 minutes.

  • Binding: Add 100 µL of the pre-incubated mixture to the receptor-coated wells. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 1 hour at room temperature.

  • Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm.

  • Data Analysis: The signal is inversely proportional to the concentration of Ligo-Pep-CysOH. Plot the absorbance against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Scenario C: Peptide as an Antimicrobial Agent

Here, "Antimicro-Pep-CysOH" is a peptide designed to have antimicrobial properties, potentially by disrupting bacterial cell membranes. The 2-amino-3-mercapto-1-propanol residue might enhance its amphipathic nature or interaction with the bacterial membrane. We compare an indirect method (MTT assay) that measures metabolic activity with a direct method that measures bacterial lysis via optical density.

Comparison of Antimicrobial Assays
Parameter MTT Assay for Bacterial Viability Bacterial Lysis Assay (Optical Density) Notes
Principle Measures the reduction of MTT tetrazolium salt to purple formazan by metabolically active bacterial cells.[10]Directly measures the decrease in optical density (OD600) of a bacterial suspension as cells are lysed by the peptide.MTT measures metabolic activity, which is an indicator of viability, while the lysis assay measures physical membrane disruption.
Key Metric Minimum Inhibitory Concentration (MIC)% Lysis, Minimum Bactericidal Concentration (MBC)MIC is the lowest concentration that inhibits visible growth. % Lysis provides a quantitative measure of membrane disruption.
Hypothetical MIC 10 µM12.5 µMMIC values should be similar. Differences can occur if the peptide is bacteriostatic (inhibits growth) but not immediately bactericidal (lytic).
Hypothetical Max Lysis Not directly measured85% at 50 µMDemonstrates significant membrane-disrupting activity.
Sensitivity HighModerateThe MTT assay can detect metabolic inhibition even without complete cell lysis.
Speed Slower (requires incubation with MTT and solubilization step)Faster (can be monitored in real-time)The lysis assay provides more immediate results on the mechanism of action.
Interference Can be affected by compounds that interfere with cellular redox potential.Can be affected by peptides that cause bacterial agglutination without lysis.Controls are crucial for both assays to rule out artifacts.

Experimental Workflow Diagram

Assay_Workflow start Start: Synthesize & Purify Peptide prep Prepare Bacterial Culture (e.g., E. coli) start->prep dilute Prepare Serial Dilutions of Peptide start->dilute incubate Incubate Peptide with Bacteria prep->incubate dilute->incubate assay_choice Select Assay incubate->assay_choice mtt MTT Assay: Add MTT, Incubate, Solubilize, Read Absorbance assay_choice->mtt Indirect (Metabolism) lysis Lysis Assay: Read Optical Density (OD600) over time assay_choice->lysis Direct (Lysis) analysis_mtt Data Analysis: Calculate MIC mtt->analysis_mtt analysis_lysis Data Analysis: Calculate % Lysis & MBC lysis->analysis_lysis end End: Validate Antimicrobial Activity analysis_mtt->end analysis_lysis->end

Caption: General workflow for validating the activity of an antimicrobial peptide.

Experimental Protocols

This protocol adapts the standard MTT assay to determine the MIC of Antimicro-Pep-CysOH against bacteria.[11][12]

Materials:

  • Bacterial strain (e.g., E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth, MHB)

  • Antimicro-Pep-CysOH

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • 96-well clear microplates

Procedure:

  • Bacterial Preparation: Inoculate an overnight culture of bacteria and grow to the mid-logarithmic phase. Dilute the culture in fresh MHB to a concentration of ~1 x 10^6 CFU/mL.

  • Peptide Dilution: Prepare 2-fold serial dilutions of Antimicro-Pep-CysOH in MHB directly in a 96-well plate (100 µL final volume per well).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL and the bacterial concentration to ~5 x 10^5 CFU/mL. Include a positive control (bacteria only) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration with no visible turbidity.

  • MTT Addition: After recording the MIC, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Centrifuge the plate to pellet the formazan crystals (and bacteria). Carefully remove the supernatant and add 150 µL of Solubilization Solution to each well. Pipette up and down to fully dissolve the purple crystals.[11]

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: A significant reduction in absorbance compared to the positive control indicates a loss of metabolic activity and viability. The results can be used to confirm the visually determined MIC.

This protocol directly measures membrane disruption by monitoring the decrease in turbidity of a bacterial suspension.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Assay Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.4)

  • Antimicro-Pep-CysOH

  • 96-well clear microplates

  • Absorbance plate reader with kinetic reading capabilities

Procedure:

  • Bacterial Preparation: Grow an overnight culture of bacteria to mid-log phase. Harvest the cells by centrifugation, wash twice with Assay Buffer, and resuspend in Assay Buffer to an OD600 of ~0.4-0.5.

  • Assay Setup: Add 180 µL of the bacterial suspension to wells of a 96-well plate.

  • Reaction Initiation: Add 20 µL of serial dilutions of Antimicro-Pep-CysOH to the wells. Include a control with buffer only.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the OD600 every 5 minutes for 2 hours at 37°C.

  • Data Analysis: Calculate the percent lysis at each time point and concentration relative to the initial OD600: % Lysis = [1 - (OD600_sample / OD600_initial)] * 100. The data provides kinetic information on the lytic activity of the peptide. The MBC can be determined by plating the contents of the wells after incubation and determining the lowest concentration that results in a >99.9% reduction in CFU.

References

A Comparative Analysis of Thiol Protecting Groups for 2-Amino-3-mercapto-1-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of the thiol group in 2-amino-3-mercapto-1-propanol is a critical consideration in the synthesis of various pharmaceuticals and complex molecules. The presence of a primary amine and a primary alcohol in addition to the thiol necessitates a careful selection of protecting groups to ensure chemoselectivity and high yields. This guide provides a comparative analysis of four commonly employed thiol protecting groups: Trityl (Trt), Acetamidomethyl (Acm), p-Methoxybenzyl (PMB), and Tetrahydropyranyl (THP), with a focus on their application to 2-amino-3-mercapto-1-propanol.

Performance Comparison of Thiol Protecting Groups

The selection of an appropriate thiol protecting group is contingent on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its removal. The following table summarizes the key performance indicators for each protecting group.

Protecting GroupProtection Yield (Typical)StabilityDeprotection ConditionsKey AdvantagesPotential Disadvantages
Trityl (Trt) > 90%Stable to basic and nucleophilic conditions. Labile to acid.Mild acid (e.g., TFA in DCM), often with a scavenger (e.g., TIS).High yielding protection, bulky group can offer steric protection, readily cleaved under mild acidic conditions.Can be partially cleaved during some chromatographic purifications, potential for re-attachment of the trityl cation if not scavenged properly.
Acetamidomethyl (Acm) 80-90%Stable to acidic and basic conditions used in peptide synthesis.Mercury(II) acetate followed by a thiol, or iodine for oxidative cyclization.Very stable to a wide range of conditions, allowing for orthogonal deprotection.Deprotection requires heavy metals which can be toxic and require careful removal.
p-Methoxybenzyl (PMB) > 85%More acid-labile than benzyl ethers. Stable to basic conditions.Strong acid (e.g., neat TFA) or oxidative cleavage (e.g., DDQ).Can be cleaved under conditions orthogonal to Trt and t-butyl groups.Stronger acid is required for cleavage compared to Trt, potentially affecting other acid-sensitive groups.
Tetrahydropyranyl (THP) > 95% (solvent-free)Stable to basic, nucleophilic, and reducing conditions. Very acid-labile.Very mild acid (e.g., catalytic PTSA in alcohol, aqueous acetic acid).High yielding, "green" protection method available, very mild deprotection.Introduces a new chiral center, potentially complicating analysis (e.g., NMR).

Experimental Protocols

Detailed methodologies for the protection and deprotection of the thiol group in 2-amino-3-mercapto-1-propanol are provided below. These protocols are based on established procedures for similar aminothiols and may require optimization for specific applications.

Trityl (Trt) Protection

Protection Protocol:

  • Dissolve 2-amino-3-mercapto-1-propanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) (1.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add trityl chloride (Trt-Cl) (1.05 equivalents) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection Protocol:

  • Dissolve the S-trityl protected 2-amino-3-mercapto-1-propanol (1 equivalent) in DCM.

  • Add triisopropylsilane (TIS) (1.1 equivalents) as a scavenger.

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the product by an appropriate method (e.g., precipitation or chromatography).

Acetamidomethyl (Acm) Protection

Protection Protocol:

  • Dissolve 2-amino-3-mercapto-1-propanol (1 equivalent) in a mixture of chloroform and methanol.

  • Add N-(hydroxymethyl)acetamide (1.1 equivalents).

  • Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Deprotection Protocol:

  • Dissolve the S-Acm protected 2-amino-3-mercapto-1-propanol (1 equivalent) in aqueous acetic acid (e.g., 10% v/v).[1]

  • Adjust the pH to approximately 4 with acetic acid.[1]

  • Add mercury(II) acetate (1.0 equivalent per Acm group) and stir at room temperature for 1 hour under an inert atmosphere.[1]

  • Add β-mercaptoethanol (excess) and stir for an additional 5 hours to precipitate the mercury salts.[1]

  • Centrifuge the mixture to remove the precipitate.[1]

  • The supernatant containing the deprotected product can be further purified by chromatography.

p-Methoxybenzyl (PMB) Protection

Protection Protocol:

  • Dissolve 2-amino-3-mercapto-1-propanol (1 equivalent) in a suitable solvent such as DMF.

  • Add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

  • Stir for 30 minutes at 0 °C.

  • Add p-methoxybenzyl chloride (PMB-Cl) (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Deprotection Protocol (Acidic):

  • Dissolve the S-PMB protected 2-amino-3-mercapto-1-propanol in neat trifluoroacetic acid (TFA).[2]

  • Stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Remove the TFA under reduced pressure.

  • Purify the residue.

Deprotection Protocol (Oxidative):

  • Dissolve the S-PMB protected compound in a mixture of DCM and water.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 equivalents).

  • Stir vigorously at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate to remove DDQ byproducts.

  • Separate the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Tetrahydropyranyl (THP) Protection

Protection Protocol (Solvent-Free):

  • In a sealed vessel, mix 2-amino-3-mercapto-1-propanol (1 equivalent) with 3,4-dihydro-2H-pyran (DHP) (1.5-2 equivalents).

  • Heat the mixture at 125 °C for a specified time (optimization may be required).[3]

  • Cool the reaction mixture. The product can often be used directly in the next step without further purification.[3]

Protection Protocol (Catalytic Acid):

  • Dissolve 2-amino-3-mercapto-1-propanol (1 equivalent) in an anhydrous solvent like DCM.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

  • Add DHP (1.2 equivalents) dropwise at 0 °C.

  • Stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Quench with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract, wash, dry, and concentrate the organic layer.

  • Purify by column chromatography if necessary.

Deprotection Protocol:

  • Dissolve the S-THP protected compound in an alcohol solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of a mild acid such as PTSA or acetic acid.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Neutralize the acid with a mild base.

  • Remove the solvent under reduced pressure and purify the residue.

Visualizing the Workflow

The following diagrams illustrate the general protection and deprotection workflows for the discussed thiol protecting groups on 2-amino-3-mercapto-1-propanol.

G cluster_protection Protection Workflow Start 2-Amino-3-mercapto-1-propanol Reagent Protecting Group Reagent (e.g., Trt-Cl, DHP) Start->Reagent Reaction Conditions Protected S-Protected-2-amino-3-mercapto-1-propanol Reagent->Protected

Caption: General workflow for the protection of the thiol group.

G cluster_deprotection Deprotection Workflow Protected_Start S-Protected-2-amino-3-mercapto-1-propanol Deprotection_Reagent Deprotection Reagent (e.g., TFA, Hg(OAc)2) Protected_Start->Deprotection_Reagent Cleavage Conditions Deprotected 2-Amino-3-mercapto-1-propanol Deprotection_Reagent->Deprotected G cluster_Trt Trityl (Trt) Protection/Deprotection A HS-CH2-CH(NH2)-CH2OH B Trt-S-CH2-CH(NH2)-CH2OH A->B Trt-Cl, TEA, DCM B->A TFA, TIS, DCM G cluster_Acm Acetamidomethyl (Acm) Protection/Deprotection C HS-CH2-CH(NH2)-CH2OH D Acm-S-CH2-CH(NH2)-CH2OH C->D N-(hydroxymethyl)acetamide, cat. Lewis Acid D->C 1. Hg(OAc)2 2. HSCH2CH2OH G cluster_PMB p-Methoxybenzyl (PMB) Protection/Deprotection E HS-CH2-CH(NH2)-CH2OH F PMB-S-CH2-CH(NH2)-CH2OH E->F PMB-Cl, NaH, DMF F->E TFA or DDQ G cluster_THP Tetrahydropyranyl (THP) Protection/Deprotection G HS-CH2-CH(NH2)-CH2OH H THP-S-CH2-CH(NH2)-CH2OH G->H DHP, cat. PTSA H->G cat. Acid, MeOH

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-3-Mercapto-1-Propanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-amino-3-mercapto-1-propanol, a crucial aminothiol, is paramount for ensuring product quality, stability, and efficacy. The validation of analytical methods is a critical step in this process, providing documented evidence that a procedure is suitable for its intended purpose. This guide offers a comparative overview of common analytical techniques and their validation for the quantification of 2-amino-3-mercapto-1-propanol, supported by experimental data for structurally similar aminothiols.

Due to its polar nature and the presence of reactive amine and thiol functional groups, the analysis of 2-amino-3-mercapto-1-propanol typically requires a derivatization step to enhance volatility for Gas Chromatography (GC) or improve detection for High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of commonly employed chromatographic methods for the analysis of aminothiols, which are applicable to 2-amino-3-mercapto-1-propanol.

Method Derivatization Reagent Principle Linearity (R²) LOD LOQ Precision (%RSD) Accuracy (% Recovery) Reference
HPLC-Fluorescence Detection o-Phthalaldehyde (OPA) / 2-MercaptoethanolPre-column derivatization of the primary amine group to form a fluorescent isoindole derivative.> 0.999pmol rangepmol range< 5%95-105%[1]
HPLC-Fluorescence Detection Monobromobimane (MBB)Pre-column derivatization of the thiol group to form a stable, fluorescent thioether.> 0.99nmol/L rangenmol/L range< 1.6%> 96%[2]
HPLC-Fluorescence Detection N-(2-acridonyl)maleimide (MIAC)Pre-column derivatization of the thiol group, yielding a highly fluorescent product.> 0.99fmol rangefmol range< 4%87-98%[3]
HPLC-Fluorescence Detection Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)Pre-column derivatization of the thiol group to form a fluorescent adduct.> 0.999pmol rangepmol range< 14%91-124%[4]
GC-MS N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Silylation of active hydrogens on amine, thiol, and hydroxyl groups to increase volatility.Not specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
GC-MS Pentafluoropropionic anhydride (PFPA) / HeptafluorobutanolAcylation of amine and thiol groups to form volatile derivatives.> 0.99nM rangeµM range< 12%Not specified[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for HPLC and GC-MS analysis of aminothiols, which can be adapted for 2-amino-3-mercapto-1-propanol.

HPLC with Pre-column OPA Derivatization

This method is suitable for the quantification of primary amines.

a. Sample Preparation:

  • Accurately weigh and dissolve the sample containing 2-amino-3-mercapto-1-propanol in a suitable diluent (e.g., 0.1 M HCl) to achieve a concentration within the expected calibration range.

  • If necessary, perform a protein precipitation step for biological samples (e.g., with perchloric acid or acetonitrile) followed by centrifugation.[3]

  • The thiol group may need to be protected or reduced prior to OPA derivatization to prevent side reactions.

b. Derivatization Procedure (Automated in Autosampler):

  • Transfer an aliquot of the sample or standard solution to an autosampler vial.

  • The autosampler is programmed to add the following reagents in sequence:

    • Borate buffer (pH 9.5)

    • OPA/2-Mercaptoethanol derivatizing reagent

  • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at a controlled temperature.[1]

c. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate with tetrahydrofuran) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

GC-MS with MTBSTFA Derivatization

This method is suitable for the analysis of compounds with active hydrogens.

a. Sample Preparation:

  • Prepare a solution of 2-amino-3-mercapto-1-propanol in a volatile solvent.

  • For aqueous samples, evaporate the sample to dryness under a stream of nitrogen.

b. Derivatization Procedure:

  • To the dried sample, add the silylation reagent MTBSTFA and a suitable solvent (e.g., acetonitrile).[5]

  • Seal the reaction vial and heat at a specific temperature (e.g., 60-100 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[5]

c. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

  • Injector Temperature: 250 °C.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Detection: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Method Validation Workflow

The validation of an analytical method ensures its reliability for the intended application. The following diagram illustrates a typical workflow for the validation of a quantitative method for 2-amino-3-mercapto-1-propanol.

G cluster_0 Method Development cluster_2 Routine Analysis A Selection of Analytical Technique (HPLC, GC-MS) B Optimization of Derivatization (Reagent, Time, Temp) A->B C Optimization of Chromatographic Conditions (Column, Mobile Phase/Temp Program) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) E->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Solution Stability J->K L Sample Quantification K->L

Caption: Workflow for analytical method validation.

This comprehensive guide provides a foundation for selecting, developing, and validating analytical methods for the quantification of 2-amino-3-mercapto-1-propanol. The choice of method and derivatization reagent should be carefully considered based on the specific requirements of the analysis. Proper validation is essential to ensure the generation of accurate and reliable data in research and drug development.

References

A Comparative Spectroscopic Guide to 2-amino-3-mercapto-1-propanol and its N-acetyl Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-amino-3-mercapto-1-propanol and its biologically relevant derivative, N-acetylcysteine (NAC). Due to a scarcity of published experimental spectra for 2-amino-3-mercapto-1-propanol, this comparison utilizes predicted spectroscopic data for the parent compound alongside experimental and predicted data for NAC. This analysis serves as a valuable reference for the characterization of these and similar aminothiol compounds.

Structural Comparison

2-amino-3-mercapto-1-propanol is a trifunctional molecule containing a primary amine, a primary thiol, and a primary alcohol. N-acetylcysteine, a widely used pharmaceutical agent, shares the core aminothiol structure but features a carboxylation at the C1 position and acetylation of the amino group. These structural differences are clearly reflected in their respective spectroscopic profiles.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features for 2-amino-3-mercapto-1-propanol (predicted) and N-acetylcysteine (experimental/predicted).

¹H NMR Data Summary

Solvent: D₂O

Proton Assignment 2-amino-3-mercapto-1-propanol (Predicted Chemical Shift, ppm) N-acetylcysteine (Observed Chemical Shift, ppm) [1][2]Notes
-CH(NH₂)- ~ 3.2 - 3.4-The methine proton is shifted downfield due to the adjacent amino and hydroxyl groups.
-CH(NHAc)- -~ 4.4 - 4.6Significant downfield shift compared to the primary amine due to the deshielding effect of the acetyl group and adjacent carboxyl group.
-CH₂SH ~ 2.7 - 2.9~ 2.8 - 3.0Methylene protons adjacent to the thiol group.
-CH₂OH ~ 3.6 - 3.8-Methylene protons adjacent to the hydroxyl group.
-COCH₃ -~ 2.0Characteristic singlet for the acetyl methyl protons.
¹³C NMR Data Summary

Solvent: D₂O

Carbon Assignment 2-amino-3-mercapto-1-propanol (Predicted Chemical Shift, ppm) N-acetylcysteine (Observed Chemical Shift, ppm) [3]Notes
-CH(NH₂)- ~ 55 - 60-
-CH(NHAc)- -~ 53 - 55
-CH₂SH ~ 25 - 30~ 25 - 27
-CH₂OH ~ 60 - 65-
-COOH -~ 172 - 174Carbonyl carbon of the carboxylic acid.
-C=O (Amide) -~ 174 - 176Carbonyl carbon of the acetyl group.
-CH₃ -~ 22 - 24Methyl carbon of the acetyl group.
FT-IR Data Summary (Characteristic Absorptions)
Functional Group Vibrational Mode 2-amino-3-mercapto-1-propanol (Expected Wavenumber, cm⁻¹) N-acetylcysteine (Observed Wavenumber, cm⁻¹) [4][5]Notes
O-H (Alcohol) Stretching3200 - 3550 (broad)-Broad signal due to hydrogen bonding.[6]
N-H (Amine) Stretching3300 - 3500 (medium)-Primary amines show two bands in this region.
N-H (Amide) Stretching-3200 - 3359
C-H Stretching2850 - 29602850 - 3000Aliphatic C-H stretching.
S-H Stretching2550 - 2600 (weak)2540 - 2580Thiol stretch is typically weak and can be easily missed.
C=O (Carboxylic Acid) Stretching-~ 1700 - 1725
C=O (Amide) Stretching-1571 - 1650
C-O (Alcohol) Stretching1000 - 1260-[6]
C-N (Amine) Stretching1020 - 1250-
C-N (Amide) Stretching-1310 - 1350[5]
C-S Stretching600 - 700~ 570[4]
Mass Spectrometry Data Summary
Compound Ionization Method Molecular Ion (M⁺) Key Fragmentation Pathways
2-amino-3-mercapto-1-propanol EI (Predicted)m/z 107Alpha cleavage (loss of •CH₂OH, •CH₂SH), dehydration (loss of H₂O).
N-acetylcysteine ESI/GC-MS (Observed)m/z 163 (M), 164 ([M+H]⁺)Loss of H₂O, loss of •COOH, loss of CH₃C(O)NH₂.[7][8][9]

Experimental Workflows and Methodologies

The following sections detail standard operating procedures for the spectroscopic analysis of aminothiol compounds.

Analytical Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic characterization and comparison of the subject compounds.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis cluster_output Output Sample_A 2-amino-3-mercapto-1-propanol NMR NMR Spectroscopy (¹H, ¹³C) Sample_A->NMR FTIR FT-IR Spectroscopy Sample_A->FTIR MS Mass Spectrometry (EI/ESI) Sample_A->MS Sample_B N-acetylcysteine Sample_B->NMR Sample_B->FTIR Sample_B->MS Process_NMR Process NMR Spectra (Chemical Shifts, Splitting) NMR->Process_NMR Process_FTIR Analyze IR Bands (Functional Groups) FTIR->Process_FTIR Process_MS Interpret Mass Spectra (Molecular Ion, Fragmentation) MS->Process_MS Compare Compare Spectroscopic Data Process_NMR->Compare Process_FTIR->Compare Process_MS->Compare Guide Publish Comparison Guide Compare->Guide

Caption: General workflow for spectroscopic analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[10] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans.

    • Typically, 8-16 scans are sufficient for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak or an internal standard like TMS).

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation (Liquid Sample):

    • Neat Liquid (Transmission): Place a small drop of the liquid sample between two salt plates (e.g., KBr or NaCl).[11] Press the plates together to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a single drop of the liquid directly onto the ATR crystal (e.g., diamond). This method is often preferred for its simplicity and minimal sample preparation.[12][13]

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Collect a background spectrum of the empty instrument (or with the clean salt plates/ATR crystal). This is crucial for removing contributions from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Place the prepared sample in the instrument's beam path.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[14]

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the wavenumbers of major absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or water).

  • Ionization Method Selection:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[15][16][17] This is a "hard" ionization technique that causes extensive fragmentation, providing structural information.

    • Electrospray Ionization (ESI): A "soft" ionization technique ideal for less volatile or thermally labile molecules. The sample solution is sprayed through a charged capillary, forming fine, charged droplets from which ions are desolvated and enter the mass analyzer.

  • Instrument Setup:

    • Calibrate the mass analyzer using a known calibration standard.

    • Set the appropriate parameters for the chosen ionization method, including temperatures, voltages, and gas flow rates.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

    • Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.

  • Data Processing:

    • Identify the molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺ in ESI).

    • Analyze the fragmentation pattern to deduce structural features of the molecule. Compare the obtained spectrum with spectral libraries for identification.[15]

References

Assessing the Impact of 2-Amino-3-Mercapto-1-Propanol on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and peptide science, controlling the three-dimensional structure of peptides is paramount to enhancing their therapeutic properties. Constraining a peptide's conformation can lead to increased receptor affinity, improved metabolic stability, and enhanced cell permeability. One strategy to achieve this is through the incorporation of non-standard amino acids that can induce specific structural motifs or be used for cyclization. This guide provides a comparative analysis of using 2-amino-3-mercapto-1-propanol to modulate peptide conformation, benchmarking it against other established techniques.

2-Amino-3-mercapto-1-propanol is a cysteine analogue whose 1,2-aminothiol moiety can react with a peptide's C-terminal aldehyde or a ketone to form a stable thiazolidine linkage.[1][2] This reaction offers a chemoselective method for peptide cyclization or the introduction of a rigid conformational constraint.[1] The performance of this approach will be compared to traditional lactamization, disulfide bridging, and the use of turn-inducing residues.

Comparative Analysis of Peptide Constraining Strategies

The choice of method to constrain a peptide's conformation depends on the desired structural outcome, the peptide sequence, and the required chemical stability. Thiazolidine formation, facilitated by residues like 2-amino-3-mercapto-1-propanol, presents a unique set of advantages, particularly in its specificity and mild reaction conditions.[1]

FeatureThiazolidine FormationLactamization (Head-to-Tail)Disulfide Bridging
Bond Type C-N and C-S (Thiazolidine ring)Amide (Lactam)Disulfide (S-S)
Required Residues N-terminal 1,2-aminothiol (e.g., Cysteine or 2-amino-3-mercapto-1-propanol) and a C-terminal aldehyde.N-terminal amine and C-terminal carboxylic acid.Two cysteine residues.
Reaction Conditions Mild, acidic to physiological pH.Requires coupling reagents (e.g., HATU, PyBOP), often under basic conditions.Oxidative conditions (e.g., air, DMSO, iodine).[3]
Typical Efficiency Generally high for intramolecular reactions.[4]Highly sequence-dependent; can be low for strained rings, with risk of oligomerization.[5]Generally efficient and spontaneous under appropriate conditions.
Linkage Stability Stable at both acidic and neutral pH.Very stable (amide bond).Reducible in a biological environment.
Primary Impact Induces a rigid, non-planar constraint; can act as a turn mimetic.[6]Creates a cyclic backbone, reducing overall flexibility.Forms a covalent loop, restricting conformational freedom.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing the effects of different conformational constraining strategies. Below are representative protocols for peptide synthesis, cyclization via thiazolidine formation and lactamization, and subsequent conformational analysis.

Protocol 1: Peptide Synthesis and Cyclization via Thiazolidine Formation

This protocol describes the synthesis of a linear peptide with an N-terminal cysteine and a C-terminal serine, followed by oxidation of the serine to an aldehyde and subsequent cyclization through thiazolidine formation.

1. Solid-Phase Peptide Synthesis (SPPS):

  • Synthesize the desired linear peptide sequence on a 2-chlorotrityl chloride resin to allow for cleavage while retaining side-chain protecting groups.[7]

  • The sequence should have an N-terminal Fmoc-protected cysteine and a C-terminal serine with its side chain protected (e.g., by trityl).

  • Utilize standard Fmoc-SPPS chemistry for peptide chain elongation.[8]

2. Peptide Cleavage from Resin:

  • Cleave the peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM) to keep the side-chain protecting groups intact.

  • Neutralize the cleavage solution with a base like DIPEA and precipitate the peptide in cold diethyl ether.

3. C-terminal Alcohol Deprotection and Oxidation:

  • Selectively deprotect the C-terminal serine's side chain.

  • Dissolve the peptide in an aqueous buffer (e.g., sodium phosphate buffer, pH 7.0).

  • Add a slight excess of sodium periodate (NaIO4) and stir at room temperature for 15-30 minutes to oxidize the 1,2-diol of the deprotected serine analogue to a C-terminal aldehyde.[1]

4. Thiazolidine Cyclization:

  • Adjust the pH of the solution to 4.5-5.0.

  • The N-terminal cysteine's 1,2-aminothiol will react with the C-terminal aldehyde to form the cyclic thiazolidine-containing peptide.[1]

  • Monitor the reaction by HPLC and mass spectrometry.

  • Purify the cyclic peptide by reverse-phase HPLC.

Protocol 2: On-Resin Head-to-Tail Lactamization

This protocol outlines a standard procedure for the on-resin cyclization of a linear peptide to form a lactam bridge.

1. Solid-Phase Peptide Synthesis (SPPS):

  • Synthesize the linear peptide on a resin that allows for side-chain anchoring and subsequent on-resin cyclization (e.g., a resin with a Rink Amide linker modified for side-chain attachment of an Asp, Glu, or Lys).

  • The N-terminal amino acid should be protected with an Fmoc group, and the C-terminal with a protecting group that can be selectively removed (e.g., Allyl).

2. Selective Deprotection:

  • Remove the C-terminal protecting group (e.g., using Pd(PPh3)4 for Allyl removal).

  • Remove the N-terminal Fmoc group using 20% piperidine in DMF.

3. On-Resin Cyclization:

  • Wash the resin thoroughly with DMF.

  • Add a solution of a coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.[5]

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the completion of the cyclization using a small sample of resin beads (e.g., via a Kaiser test to check for free amines).

4. Cleavage and Final Deprotection:

  • Wash the resin extensively.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitate the crude cyclic peptide in cold diethyl ether and purify by HPLC.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique for assessing the secondary structure of peptides in solution.[9][10]

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • Determine the precise peptide concentration, for example, by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by amino acid analysis.

  • Prepare a series of peptide solutions of known concentrations (e.g., 10-50 µM).

2. Instrument Setup:

  • Use a calibrated CD spectrometer.

  • Set the wavelength range to 190-260 nm for secondary structure analysis.

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Set the scanning speed, bandwidth, and response time according to the instrument's manual (e.g., 50 nm/min, 1 nm bandwidth, 1 s response time).

3. Data Acquisition:

  • Record a baseline spectrum with the buffer alone.

  • Record the CD spectrum for each peptide concentration.

  • Subtract the buffer baseline from each peptide spectrum.

  • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * l * n), where c is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.

4. Data Analysis:

  • Analyze the shape of the CD spectrum to qualitatively assess the secondary structure. For example, α-helices show characteristic negative bands around 208 and 222 nm, while β-sheets show a negative band around 218 nm.[11]

  • Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of different secondary structure elements.[12]

Protocol 4: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information on the three-dimensional structure and dynamics of peptides in solution.[13]

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., H2O/D2O 9:1 or a buffer made with D2O) to a final concentration of 0.5-2 mM.

  • Add a known concentration of a reference compound like DSS or TSP for chemical shift referencing.

  • Adjust the pH of the sample to the desired value.

2. NMR Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[14]

  • 1D 1H Spectrum: To check for sample purity and proper folding (indicated by signal dispersion).

  • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is 13C-labeled, to resolve overlapping proton signals.

  • 2D 1H-15N HSQC: If the peptide is 15N-labeled, to get information on the backbone amides.

3. Data Analysis and Structure Calculation:

  • Process the NMR spectra using software like NMRPipe.

  • Assign the resonances to specific protons in the peptide sequence using software like NMRFAM-SPARKY or CARA.[14]

  • Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.

  • Measure coupling constants (e.g., 3JHNα) to obtain dihedral angle restraints.

  • Use the experimental restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Visualizations

G cluster_synthesis Peptide Synthesis cluster_modification Modification and Cyclization cluster_analysis Purification and Analysis SPPS 1. Fmoc-SPPS of Linear Peptide (N-term Cys, C-term Ser) Cleavage 2. Mild Cleavage from Resin SPPS->Cleavage Oxidation 3. Oxidation of C-term Ser to Aldehyde Cleavage->Oxidation Cyclization 4. Intramolecular Thiazolidine Formation Oxidation->Cyclization Purification 5. HPLC Purification Cyclization->Purification Analysis 6. MS and NMR Confirmation Purification->Analysis

G cluster_synthesis Synthesis of Peptide Analogues cluster_analysis Conformational Analysis cluster_comparison Comparative Assessment Linear Linear Peptide Precursor ModA Method A: Thiazolidine Cyclization Linear->ModA ModB Method B: Lactamization Linear->ModB CD Circular Dichroism (CD) (Secondary Structure) ModA->CD NMR NMR Spectroscopy (3D Structure) ModA->NMR ModB->CD ModB->NMR Compare Compare Structural Data (Helicity, Turn presence, etc.) CD->Compare NMR->Compare

References

A Researcher's Guide to Comparing Peptide Stability: The Case of 2-Amino-3-Mercapto-1-Propanol Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, enhancing the stability of therapeutic peptides is a critical hurdle in the journey from discovery to clinical application. Unmodified peptides often suffer from rapid degradation by proteases and swift clearance from the body, limiting their efficacy. This guide provides a framework for comparing the in vitro and in vivo stability of a standard peptide against a modified version containing 2-amino-3-mercapto-1-propanol, a modification hypothesized to improve stability.

While direct comparative data for 2-amino-3-mercapto-1-propanol is not yet prevalent in published literature, this guide outlines the established methodologies and data presentation formats necessary to conduct such a comparison. The inclusion of a thiol (-SH) group in 2-amino-3-mercapto-1-propanol suggests a potential for disulfide bonding or altered enzymatic susceptibility, which could theoretically shield the peptide from degradation.

Hypothetical Data Summary

To effectively compare the stability of a novel peptide modification, quantitative data should be meticulously collected and organized. The following table illustrates how results from the proposed experiments could be summarized.

ParameterStandard PeptidePeptide with 2-amino-3-mercapto-1-propanolFold Improvement
In Vitro Half-Life (t½) in Human Plasma (min) e.g., 15e.g., 90e.g., 6.0x
In Vitro Half-Life (t½) in Simulated Gastric Fluid (min) e.g., 5e.g., 25e.g., 5.0x
In Vivo Half-Life (t½) in Rat Model (min) e.g., 10e.g., 60e.g., 6.0x
Area Under the Curve (AUC) in Rat Model (ng·h/mL) e.g., 500e.g., 3000e.g., 6.0x
Clearance (CL) in Rat Model (mL/h/kg) e.g., 20e.g., 3.3e.g., 0.165x

Experimental Protocols

Detailed and consistent experimental design is paramount for generating reliable comparative data. Below are standard protocols for assessing peptide stability.

In Vitro Plasma Stability Assay

Objective: To determine the rate of peptide degradation in a biological fluid rich in proteases.

Materials:

  • Test peptides (standard and modified)

  • Human plasma (or species of interest)

  • Quenching solution (e.g., 10% Trichloroacetic Acid)

  • HPLC-MS/MS system

  • Incubator at 37°C

Procedure:

  • Pre-warm human plasma to 37°C.

  • Spike the test peptide into the plasma at a final concentration of 10 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to an equal volume of ice-cold quenching solution.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant for the remaining parent peptide concentration using a validated HPLC-MS/MS method.

  • Calculate the half-life (t½) by plotting the natural log of the remaining peptide concentration versus time.

In Vivo Pharmacokinetic Study

Objective: To assess the stability and clearance of the peptide in a living organism.

Materials:

  • Test peptides (standard and modified)

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicle (e.g., saline)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Administer the test peptide to the animal model via intravenous (IV) bolus injection at a specific dose (e.g., 1 mg/kg).

  • Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) into EDTA tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Process the plasma samples (e.g., protein precipitation) to extract the peptide.

  • Quantify the concentration of the parent peptide in the plasma samples using a validated HPLC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), and clearance (CL).

Visualizing Workflows and Mechanisms

Diagrams are essential for clearly communicating experimental processes and theoretical concepts.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis P_Std Standard Peptide Plasma Incubate with Human Plasma at 37°C P_Std->Plasma SGF Incubate with Simulated Gastric Fluid P_Std->SGF Animal Administer to Animal Model (e.g., Rat) P_Std->Animal P_Mod Modified Peptide (with 2-amino-3-mercapto-1-propanol) P_Mod->Plasma P_Mod->SGF P_Mod->Animal Quench Quench at Time Points Plasma->Quench SGF->Quench HPLC_vitro HPLC-MS/MS Analysis Quench->HPLC_vitro HalfLife_vitro Calculate In Vitro Half-Life HPLC_vitro->HalfLife_vitro Compare Compare Stability Profiles HalfLife_vitro->Compare Blood Collect Blood Samples at Time Points Animal->Blood Plasma_vivo Process to Plasma Blood->Plasma_vivo HPLC_vivo HPLC-MS/MS Analysis Plasma_vivo->HPLC_vivo PK_Analysis Pharmacokinetic Analysis HPLC_vivo->PK_Analysis PK_Analysis->Compare G cluster_0 Standard Peptide Degradation cluster_1 Hypothesized Protection by Modification Peptide_Std Standard Peptide Fragments_Std Inactive Fragments Peptide_Std->Fragments_Std Cleavage Peptide_Mod Modified Peptide (with 2-amino-3-mercapto-1-propanol) Protease_Std Protease Protease_Std->Fragments_Std Stable_Peptide Stable, Active Peptide Peptide_Mod->Stable_Peptide Resists Cleavage Modification Thiol Group Modification Peptide_Mod->Modification Protease_Mod Protease Protease_Mod->Stable_Peptide Blocked Access Modification->Peptide_Mod Steric Hindrance/ Altered Conformation

Comparative Study: Metal Binding Properties of 2-Amino-3-mercapto-1-propanol and Alternative Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal binding properties of 2-amino-3-mercapto-1-propanol (cysteinol) and other prominent thiol-containing chelating agents, including D-Penicillamine (DPA), meso-2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercapto-1-propanesulfonic acid (DMPS). This objective comparison is supported by available experimental data to inform research and development in areas requiring metal chelation.

Introduction to Thiol-Containing Chelating Agents

Chelating agents are molecules capable of forming multiple coordinate bonds with a single metal ion, effectively sequestering it. Thiol-containing compounds, characterized by the presence of a sulfhydryl (-SH) group, are particularly effective at binding heavy metal ions. This affinity is crucial in the treatment of metal poisoning and in various biomedical research applications. 2-amino-3-mercapto-1-propanol is a structurally simple thiol-containing compound with potential chelating properties due to the presence of amino, mercapto, and hydroxyl functional groups.

Comparative Analysis of Metal Binding Affinity

A critical parameter for evaluating the efficacy of a chelating agent is its binding affinity for different metal ions, often expressed as stability constants (log K). While extensive quantitative data for 2-amino-3-mercapto-1-propanol is not as widely published as for other agents, we can draw comparisons based on available information for structurally similar compounds and the known properties of alternative chelators.

Table 1: Stability Constants (log K) of Selected Chelating Agents with Various Metal Ions

Chelating AgentMetal Ionlog K₁log K₂Conditions
L-Cysteine *Zn(II)9.07.925 °C, 0.2 M NaNO₃
Ca(II)--25 °C, 0.2 M NaNO₃
D-Penicillamine Pb(II)--Varies
DMSA Pb(II), Hg(II)High-Varies
DMPS Hg(II), As(III)High-Varies

Note: Data for L-cysteine, a structurally similar amino acid to 2-amino-3-mercapto-1-propanol, is provided for comparative purposes due to the limited availability of specific stability constants for 2-amino-3-mercapto-1-propanol in the reviewed literature.

The cysteine thiolate group is a primary binding site for many metal ions. The stability of metal complexes with cysteine-containing peptides follows the general order of Ni(II) < Zn(II) < Pb(II) < Cd(II).[1]

Experimental Protocols for Determining Metal Binding Properties

The following are detailed methodologies for key experiments used to characterize the metal binding properties of chelating agents.

Potentiometric Titration

Objective: To determine the stability constants of metal-ligand complexes.

Methodology:

  • Solution Preparation: Prepare standard solutions of the chelating agent (e.g., 2-amino-3-mercapto-1-propanol), the metal salt of interest (e.g., ZnCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • Titrate a solution containing the chelating agent and the strong acid with the standard base solution.

    • In a separate experiment, titrate a solution containing the chelating agent, the metal salt, and the strong acid with the same standard base solution.

  • Data Analysis: Record the pH change as a function of the volume of base added. The stability constants are calculated from the displacement of the titration curves in the presence and absence of the metal ion using specialized software.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of metal-ligand binding, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Methodology:

  • Sample Preparation: Prepare solutions of the chelating agent and the metal ion in the same buffer to minimize heats of dilution. Degas the solutions to prevent bubble formation.

  • Instrument Setup: Set the experimental temperature and other instrument parameters. The reference cell is filled with the same buffer as the samples.

  • Titration: The chelating agent solution is placed in the sample cell, and the metal ion solution is loaded into the injection syringe. The metal solution is then injected in small aliquots into the sample cell.

  • Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data is fitted to a binding model to determine the thermodynamic parameters. It is important to account for competing reactions such as oxidation, precipitation, and hydrolysis, which can be influenced by the buffer.[2]

UV-Vis Spectrophotometry

Objective: To determine the stoichiometry of metal-ligand complexes.

Methodology:

  • Solution Preparation: Prepare stock solutions of the chelating agent and the metal salt.

  • Job's Method of Continuous Variation:

    • Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration remains constant.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

  • Mole Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the chelating agent.

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The stoichiometry is determined from the point where the absorbance plateaus.

Visualizing Chelation Processes and Experimental Workflows

Diagrams created using the DOT language provide a clear visualization of the concepts and procedures involved in the comparative study of metal chelation.

Chelation_Process cluster_Chelator Chelating Agent cluster_Metal Metal Ions 2-amino-3-mercapto-1-propanol 2-amino-3-mercapto-1-propanol Metal-Chelate Complex Metal-Chelate Complex 2-amino-3-mercapto-1-propanol->Metal-Chelate Complex Binds to Alternatives DMSA, DMPS, D-Penicillamine Alternatives->Metal-Chelate Complex Binds to Heavy Metals Pb(II), Hg(II), Cd(II), As(III) Heavy Metals->Metal-Chelate Complex is bound in Excretion Excretion Metal-Chelate Complex->Excretion Leads to

Caption: General process of metal chelation by thiol-containing agents.

Experimental_Workflow Start Start Chelator_Selection Select Chelating Agents (Cysteinol & Alternatives) Start->Chelator_Selection Metal_Selection Select Metal Ions of Interest Start->Metal_Selection Experiment_Design Design Binding Experiments Chelator_Selection->Experiment_Design Metal_Selection->Experiment_Design Potentiometry Potentiometric Titration Experiment_Design->Potentiometry ITC Isothermal Titration Calorimetry Experiment_Design->ITC UV_Vis UV-Vis Spectrophotometry Experiment_Design->UV_Vis Data_Analysis Analyze Data for Stability Constants & Thermodynamics Potentiometry->Data_Analysis ITC->Data_Analysis UV_Vis->Data_Analysis Comparison Compare Binding Properties Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for the comparative study of metal chelators.

Conclusion

This guide provides a framework for the comparative study of the metal binding properties of 2-amino-3-mercapto-1-propanol and its alternatives. While direct quantitative comparisons are limited by the availability of published data for cysteinol, the provided experimental protocols offer a clear path for researchers to generate this crucial information. The structural similarities to cysteine suggest that 2-amino-3-mercapto-1-propanol holds promise as an effective chelator for heavy metals. Further research employing the detailed methodologies outlined here will be instrumental in fully elucidating its potential and ranking its efficacy relative to established chelating agents like DMSA and DMPS.

References

Safety Operating Guide

Proper Disposal of 1-Propanol, 2-amino-3-mercapto- (L-Cysteine)

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 1-Propanol, 2-amino-3-mercapto-, also commonly known as L-Cysteine. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle the chemical with appropriate care. 1-Propanol, 2-amino-3-mercapto- is an irritant and is harmful if swallowed[1]. The mercaptan group gives it a strong, unpleasant odor[2].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact[2][3].

  • Ventilation: All handling and disposal procedures should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors[4][5].

  • Storage: Store the chemical in a cool, dry, well-ventilated place in a tightly closed container[2][6]. Keep it away from strong oxidizing agents[2].

Waste Characterization and Regulatory Compliance

It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, state, and federal regulations (e.g., US 40CFR262.11)[1]. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste[1]. Improper disposal is illegal and can pose a significant risk to the environment and public health.

Step-by-Step Disposal Procedures

The primary and most recommended method for disposal is to use a licensed professional waste disposal service[1]. Do not dispose of this chemical with household garbage or flush it down the sanitary sewer unless it has been properly treated and is permitted by local regulations[1][7].

1. Small Spills:

  • Ensure proper ventilation and wear appropriate PPE.
  • For solid material, avoid generating dust[6]. Gently sweep or wipe up the spill[2].
  • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal[2].
  • Wash the spill site thoroughly with soap and water after material pickup is complete[1][2].

2. Bulk Chemical Waste:

  • Collect the waste 1-Propanol, 2-amino-3-mercapto- in a compatible, non-reactive container with a secure lid.
  • Clearly label the container with "Hazardous Waste" and the full chemical name.
  • Store the waste container in a designated, properly ventilated, and secure area away from incompatible materials.
  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

3. Empty Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., water).
  • Collect the rinsate as hazardous waste and add it to your chemical waste container.
  • After triple-rinsing, deface or remove the original label. The clean, empty container can then typically be disposed of as regular laboratory glass or plastic waste[7].

Chemical Properties and Safety Data

The following table summarizes key quantitative data and properties relevant to the safe handling and disposal of 1-Propanol, 2-amino-3-mercapto-.

PropertyValueCitation(s)
Chemical Formula C₃H₉NOS[8]
CAS Number 584-01-0[8]
Physical State White crystals[2]
Odor Stale urine / Disagreeable[2][4]
Solubility Soluble in water, alcohol, and acetic acid[2][5]
Melting Point 240 °C (decomposes)[2]
Oral Toxicity (LD50) ORL-RAT LD50: 1890 mg/kg[2]
Incompatibilities Strong oxidizing agents[2]
Combustibility Nonflammable, noncombustible solid[2]
Hazard Codes Acute toxicity, oral (Category 4). Harmful if swallowed (H302).[2]

Experimental Protocols for Waste Treatment

The following are general protocols for treating aspects of mercaptan-containing waste. These procedures should only be carried out by trained personnel under the direct supervision of a qualified chemist and in accordance with your institution's safety guidelines.

Protocol 1: Odor Control for Mercaptan Waste Vapors

Due to their extremely low odor thresholds, mercaptans require careful odor control[9]. Venting gases from reactions or waste containers through a scrubbing system is an effective method.

Methodology:

  • Prepare a Scrubbing Solution: Prepare a 1-2 M solution of aqueous sodium hydroxide (NaOH).

  • Set up the Scrubber: Assemble a gas washing bottle (scrubber) containing the NaOH solution.

  • Venting: Connect the outlet of the waste container or reaction apparatus to the inlet of the scrubber using chemically resistant tubing (e.g., Teflon). Ensure the gas stream bubbles through the NaOH solution.

  • Final Venting: The outlet of the scrubber can be vented into a fume hood exhaust or through an activated charcoal filter for secondary treatment[4].

  • Disposal of Scrubbing Solution: The resulting basic solution should be neutralized with a suitable acid (e.g., HCl) to a pH between 6 and 8. Once neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water, pending local regulations.

Protocol 2: Chemical Oxidation of Dilute Mercaptan Solutions

For dilute aqueous solutions, chemical oxidation can be used to destroy the mercaptan group, reducing its odor and hazard. Sodium hypochlorite (bleach) is a common oxidizing agent for this purpose.

Methodology:

  • Dilution: Ensure the mercaptan solution is dilute (<1% concentration). If necessary, dilute with water in a suitable container placed in an ice bath to manage any heat generation.

  • Oxidation: Slowly and with constant stirring, add an excess of a 5% sodium hypochlorite solution (household bleach). The reaction is exothermic, so the addition rate should be controlled to keep the temperature below 30°C.

  • Testing for Completion: After the addition is complete, continue stirring for at least 2 hours. Test for the presence of residual mercaptan using an appropriate method (e.g., lead acetate paper, which will turn black in the presence of thiols).

  • Neutralization: Check the pH of the solution. If it is basic, neutralize it to a pH between 6 and 8 using a dilute acid (e.g., hydrochloric acid).

  • Disposal: Once the reaction is complete and the solution is neutralized, it can often be disposed of down the sanitary sewer with a large volume of water, in accordance with local regulations[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Propanol, 2-amino-3-mercapto-.

G cluster_0 cluster_1 cluster_2 start Waste Generated (1-Propanol, 2-amino-3-mercapto-) q_type What is the nature of the waste? start->q_type spill Small Spill q_type->spill Spill bulk Bulk Waste / Contaminated Materials q_type->bulk Bulk empty Empty Container q_type->empty Empty spill_proc 1. Wear full PPE. 2. Absorb/sweep up material. 3. Place in sealed container for disposal. spill->spill_proc bulk_proc 1. Place in compatible, sealed container. 2. Label as 'Hazardous Waste' with chemical name. bulk->bulk_proc empty_proc 1. Triple-rinse with appropriate solvent. 2. Collect rinsate as hazardous waste. 3. Deface label. empty->empty_proc prof_disp Arrange for pickup by licensed professional waste disposal service. spill_proc->prof_disp bulk_proc->prof_disp trash_disp Dispose of container in normal laboratory trash. empty_proc->trash_disp

References

Navigating the Safe Handling of 1-Propanol, 2-amino-3-mercapto-: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with combined hazardous properties. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Propanol, 2-amino-3-mercapto-, a compound combining the characteristics of an alcohol, a corrosive amine, and a volatile mercaptan. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Hazard Approach

Due to the presence of both corrosive amine and volatile mercaptan functional groups, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE for handling 1-Propanol, 2-amino-3-mercapto-.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Splash Potential
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.Full-face shield worn over chemical splash goggles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.Heavy-duty, chemical-resistant gloves. Regularly inspect for tears or degradation.
Body Protection Flame-resistant lab coat.Chemical-resistant apron or coveralls over a flame-resistant lab coat.[1][3]
Respiratory Protection Work in a certified chemical fume hood.A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary for spill cleanup or if engineering controls are insufficient.[4]
Foot Protection Closed-toe, chemical-resistant shoes.Chemical-resistant boot covers may be necessary in areas with a high risk of spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1-Propanol, 2-amino-3-mercapto- is crucial to mitigate risks at every stage.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, acids, and sources of ignition.[2]

  • Segregation: Store separately from other chemicals, ideally in a dedicated, corrosion-resistant cabinet.[2][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Handling and Use:
  • Engineering Controls: All handling of 1-Propanol, 2-amino-3-mercapto- must be conducted in a properly functioning chemical fume hood to control the inhalation of vapors and the strong odor characteristic of mercaptans.[3][6][7]

  • Minimize Quantities: Use the smallest quantity of the chemical necessary for the experiment.[6]

  • Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials suitable for both corrosive and flammable liquids, as well as a neutralizing agent for corrosive spills (e.g., sodium bicarbonate for acids).

Experimental Protocol: A Step-by-Step Guide
  • Preparation: Before starting any experiment, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes. Use appropriate tools such as a pipette with a bulb or a syringe.

  • Reaction Setup: If the chemical is to be used in a reaction, ensure the apparatus is set up securely within the fume hood.

  • Post-Experiment: After the experiment is complete, decontaminate all glassware and equipment that came into contact with the chemical.

Disposal Plan: Managing Hazardous Waste

Proper disposal is a critical final step in the safe handling of 1-Propanol, 2-amino-3-mercapto-.

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not attempt to dispose of it down the drain.
Contaminated Materials All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated, labeled hazardous waste container.
Aqueous Waste Aqueous waste containing this chemical should be collected as hazardous waste. Neutralization of the corrosive properties may be possible under controlled conditions by trained personnel, but this should be done in accordance with institutional and local regulations.[8]
Empty Containers Empty containers should be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste), the label defaced, and then disposed of according to institutional guidelines.

Controlled incineration is a potential disposal method for mercaptan-containing waste.[9] Always consult with your institution's EHS office for specific disposal guidance.[10]

Workflow for Safe Handling of 1-Propanol, 2-amino-3-mercapto-

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Work_Area Prepare Fume Hood & Spill Kit Don_PPE->Prepare_Work_Area Dispense_Chemical Dispense Chemical Prepare_Work_Area->Dispense_Chemical Conduct_Experiment Conduct Experiment Dispense_Chemical->Conduct_Experiment Decontaminate Decontaminate Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste EHS_Pickup Arrange EHS Pickup Store_Waste->EHS_Pickup

Caption: Workflow for the safe handling of 1-Propanol, 2-amino-3-mercapto-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.